molecular formula C30H34FN3O5 B15616052 Mirivadelgat CAS No. 1804941-96-5

Mirivadelgat

货号: B15616052
CAS 编号: 1804941-96-5
分子量: 535.6 g/mol
InChI 键: ONYMVJFFLSQCKA-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirivadelgat is an orally bioavailable selective activator of the mitochondrial isoform of aldehyde dehydrogenase (ALDH2), with potential protective activity. Upon oral administration, this compound increases ALDH2 activity. This increases the metabolism of toxic reactive aldehydes and lowers the level of the toxic aldehydes. This may protect cells from the toxic aldehydes and prevent mitochondria diseases and disorders. ALDH2, a mitochondrial regulator of toxic aldehyde metabolism, plays an important role in the metabolism of toxic aldehydes. Toxic aldehydes are produced by oxidative stress.

属性

CAS 编号

1804941-96-5

分子式

C30H34FN3O5

分子量

535.6 g/mol

IUPAC 名称

[2-[4-(cyclopropylmethoxy)-3-[(3-fluoro-4-methoxyphenyl)methylcarbamoyl]phenyl]-3-pyridinyl]methyl (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C30H34FN3O5/c1-18(2)27(32)30(36)39-17-22-5-4-12-33-28(22)21-9-11-25(38-16-19-6-7-19)23(14-21)29(35)34-15-20-8-10-26(37-3)24(31)13-20/h4-5,8-14,18-19,27H,6-7,15-17,32H2,1-3H3,(H,34,35)/t27-/m0/s1

InChI 键

ONYMVJFFLSQCKA-MHZLTWQESA-N

产品来源

United States

Foundational & Exploratory

Mirivadelgat's Mechanism of Action in Pulmonary Hypertension with Interstitial Lung Disease (PH-ILD): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD) is a progressive and life-threatening condition with limited therapeutic options. Mirivadelgat (FP-045), a novel, orally bioavailable small molecule, is currently under investigation as a potential disease-modifying therapy for PH-ILD. Contrary to initial hypotheses, this compound is not a Transient Receptor Potential Canonical 6 (TRPC6) inhibitor. Instead, it functions as a potent and selective allosteric activator of Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme. This technical guide provides an in-depth exploration of the mechanism of action of this compound in PH-ILD, focusing on the role of ALDH2 activation in mitigating the underlying pathophysiology of the disease. We will detail the preclinical evidence, experimental methodologies, and the core signaling pathways involved.

Introduction: The Pathophysiology of PH-ILD and the Role of Oxidative Stress

Pulmonary Hypertension (PH) in the context of Interstitial Lung Disease (ILD) is characterized by elevated pulmonary arterial pressure and vascular resistance, stemming from the structural remodeling of the pulmonary arterioles and the fibrotic changes in the lung parenchyma. A key driver in the pathogenesis of both pulmonary vascular remodeling and interstitial fibrosis is oxidative stress.

Increased production of reactive oxygen species (ROS) leads to lipid peroxidation, generating highly reactive and cytotoxic aldehydes, such as 4-hydroxy-2-nonenal (4-HNE). These aldehydes adduct to and damage proteins, lipids, and DNA, contributing to cellular dysfunction and apoptosis. In the pulmonary vasculature, 4-HNE promotes the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), a hallmark of vascular remodeling in PH. In the lung interstitium, these toxic aldehydes contribute to inflammation and the activation of fibroblasts, leading to excessive collagen deposition and fibrosis.

This compound: An Aldehyde Dehydrogenase 2 (ALDH2) Activator

This compound is a first-in-class, potent, and selective small molecule activator of Aldehyde Dehydrogenase 2 (ALDH2).[1][2] ALDH2 is a mitochondrial enzyme responsible for the detoxification of various endogenous and exogenous aldehydes, including the highly toxic 4-HNE.[3][4] By allosterically activating ALDH2, this compound enhances the enzyme's catalytic efficiency, thereby accelerating the clearance of cytotoxic aldehydes.[1]

The activation of ALDH2 by this compound is a novel therapeutic strategy for PH-ILD, aiming to address the root cause of cellular damage and dysfunction driven by oxidative stress.[5][6] Preclinical data has demonstrated that this compound exhibits disease-modifying activity in models of both pulmonary hypertension and lung fibrosis.[3][7][8]

Mechanism of Action: Core Signaling Pathways

The therapeutic potential of this compound in PH-ILD is predicated on its ability to restore mitochondrial health and reduce cellular stress through the activation of ALDH2. The core mechanism involves the detoxification of reactive aldehydes, which in turn modulates downstream signaling pathways implicated in both vascular remodeling and fibrosis.

Attenuation of Pulmonary Vascular Remodeling

In the context of pulmonary hypertension, the accumulation of 4-HNE in PASMCs is a significant contributor to disease progression.[3] 4-HNE has been shown to stimulate the proliferation and migration of these cells, leading to the thickening of the pulmonary artery walls and narrowing of the vessel lumen.[4]

This compound, by activating ALDH2, reduces the intracellular concentration of 4-HNE. This, in turn, is hypothesized to inhibit signaling pathways that promote PASMC proliferation and migration. Preclinical studies with ALDH2 activators have shown a reduction in pulmonary artery wall thickness in rodent models of pulmonary hypertension.[3][9]

dot

cluster_0 Pathophysiology of Pulmonary Hypertension cluster_1 Therapeutic Intervention Oxidative_Stress Oxidative Stress (e.g., from hypoxia, inflammation) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Four_HNE Increased 4-HNE Lipid_Peroxidation->Four_HNE PASMC Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation & Migration Four_HNE->PASMC Remodeling Pulmonary Vascular Remodeling PASMC->Remodeling PH Pulmonary Hypertension Remodeling->PH This compound This compound (FP-045) ALDH2 ALDH2 Activation This compound->ALDH2 Detox 4-HNE Detoxification ALDH2->Detox Detox->Four_HNE Inhibits

This compound's effect on pulmonary vascular remodeling.

Reduction of Interstitial Fibrosis

In interstitial lung disease, transforming growth factor-beta (TGF-β) is a key cytokine that drives the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition. Oxidative stress and the accumulation of reactive aldehydes are known to potentiate TGF-β signaling and promote a pro-fibrotic environment.

By activating ALDH2, this compound reduces the burden of cytotoxic aldehydes, thereby mitigating inflammation and the activation of pro-fibrotic signaling pathways. Preclinical studies have indicated that ALDH2 activation can reduce lung inflammation, injury, and fibrosis in rodent models of ILD.[3][9] Furthermore, studies on other ALDH2 activators have shown that they can inhibit the TGF-β1/Smad signaling pathway, a critical driver of fibrosis.[10]

dot

cluster_0 Pathophysiology of Interstitial Lung Disease cluster_1 Therapeutic Intervention Lung_Injury Lung Injury & Inflammation Oxidative_Stress Oxidative Stress Lung_Injury->Oxidative_Stress Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE) Oxidative_Stress->Reactive_Aldehydes TGF_beta TGF-β Signaling Activation Reactive_Aldehydes->TGF_beta Myofibroblast Myofibroblast Activation TGF_beta->Myofibroblast Fibrosis Collagen Deposition (Fibrosis) Myofibroblast->Fibrosis This compound This compound (FP-045) ALDH2 ALDH2 Activation This compound->ALDH2 Detox Aldehyde Detoxification ALDH2->Detox Detox->Reactive_Aldehydes Inhibits

This compound's impact on interstitial fibrosis pathways.

Preclinical Data

While specific quantitative data for this compound (FP-045) from peer-reviewed publications are not yet widely available, press releases and poster presentations from Foresee Pharmaceuticals have described its "disease modifying activity on lung fibrosis, heart hypertrophy, and fibrosis as well as pulmonary and cardiac function" in preclinical models.[3][7][8] To provide a quantitative context for the effects of ALDH2 activation, data from studies on the well-characterized ALDH2 activator, Alda-1, are presented below.

Table 1: Preclinical Efficacy of Alda-1 in a Monocrotaline-Induced Rat Model of Pulmonary Arterial Hypertension
ParameterControlMonocrotaline (B1676716) (MCT)MCT + Alda-1
Right Ventricular Systolic Pressure (RVSP) (mmHg) 28.5 ± 3.274.3 ± 5.239.8 ± 4.2
Right Ventricular Hypertrophy Index (RVHI) 0.25 ± 0.040.68 ± 0.170.34 ± 0.12
Pulmonary Artery Medial Wall Thickness (%) 18.2 ± 2.559.7 ± 6.829.4 ± 3.8

Data are presented as mean ± standard deviation. Data are illustrative and based on published findings for Alda-1.

Experimental Protocols

The preclinical efficacy of ALDH2 activators in PH-ILD has been evaluated using well-established animal models of pulmonary hypertension and interstitial lung disease.

Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is widely used to study pulmonary arterial hypertension.

  • Induction: Male Sprague-Dawley rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg).

  • Disease Development: Over a period of 3-4 weeks, the rats develop pulmonary hypertension, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.

  • Hemodynamic Assessment: RVSP is measured via right heart catheterization. The heart is then excised, and the right ventricle is separated from the left ventricle and septum to calculate the right ventricular hypertrophy index (RVHI = RV / (LV+S)).

  • Histological Analysis: Lung tissue is sectioned and stained (e.g., with hematoxylin (B73222) and eosin) to measure the medial wall thickness of pulmonary arteries.

dot

cluster_0 Experimental Workflow A Monocrotaline Injection (60 mg/kg) B Disease Development (3-4 weeks) A->B C Treatment with ALDH2 Activator B->C D Hemodynamic & Histological Assessment C->D

Monocrotaline-induced PH model workflow.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most common experimental model to study the pathogenesis of pulmonary fibrosis.

  • Induction: C57BL/6 mice are given a single intratracheal instillation of bleomycin (B88199) (typically 1-3 U/kg).

  • Disease Development: The mice develop an initial inflammatory phase followed by a fibrotic phase, with maximal fibrosis typically observed between 14 and 21 days post-instillation.

  • Assessment of Fibrosis:

    • Histology: Lung tissue is fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The extent of fibrosis is often quantified using the Ashcroft scoring method, a semi-quantitative scale from 0 (normal) to 8 (severe fibrosis).[4][6]

    • Biochemical Analysis: The total lung collagen content is quantified by measuring the hydroxyproline (B1673980) concentration in lung homogenates.

dot

cluster_0 Experimental Workflow A Intratracheal Bleomycin Instillation B Fibrosis Development (14-21 days) A->B C Treatment with ALDH2 Activator B->C D Histological & Biochemical Analysis of Fibrosis C->D

Bleomycin-induced fibrosis model workflow.

Conclusion

This compound represents a promising and novel therapeutic approach for the treatment of PH-ILD. By targeting the fundamental mechanism of oxidative stress through the activation of ALDH2, this compound has the potential to be a disease-modifying therapy that addresses both the vascular and fibrotic components of this devastating disease. The preclinical evidence for ALDH2 activation in models of pulmonary hypertension and interstitial lung disease is compelling. The ongoing Phase 2 WINDWARD clinical trial will be crucial in validating the efficacy and safety of this compound in patients with PH-ILD.[7][8] This technical guide provides a foundational understanding of the mechanism of action of this compound, which will be valuable for researchers and clinicians in the field of pulmonary medicine and drug development.

References

The Role of Aldehyde Dehydrogenase 2 in Lung Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic pulmonary fibrosis (IPF) and other fibrotic lung diseases are characterized by the progressive and irreversible scarring of lung tissue, leading to a decline in respiratory function and ultimately, death. The underlying molecular mechanisms are complex and not fully elucidated, hindering the development of effective therapies. Emerging evidence points to a critical role for mitochondrial aldehyde dehydrogenase 2 (ALDH2) in the pathogenesis of lung fibrosis. This technical guide provides an in-depth overview of the current understanding of ALDH2's involvement in lung fibrosis, focusing on its mechanistic roles, potential as a therapeutic target, and the experimental methodologies used to investigate its function.

Introduction: The Emerging Role of ALDH2 in Lung Health

Aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme, is a critical component of the cellular defense system against oxidative stress. Its primary function is the detoxification of reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are cytotoxic byproducts of lipid peroxidation.[1] An accumulation of these aldehydes can lead to cellular dysfunction, damage to macromolecules, and the promotion of disease states.

Recent studies have highlighted a significant link between decreased ALDH2 expression and activity and the progression of lung fibrosis.[2][3] In both patients with IPF and in animal models of bleomycin-induced pulmonary fibrosis, a notable decrease in ALDH2 levels has been observed in lung tissue.[2][3] This guide will delve into the molecular pathways through which ALDH2 deficiency contributes to the fibrotic process and explore the therapeutic potential of activating this crucial enzyme.

Mechanistic Insights: How ALDH2 Influences Lung Fibrosis

The protective effects of ALDH2 in the context of lung fibrosis are multifaceted, primarily revolving around its ability to mitigate oxidative stress and its interplay with key pro-fibrotic signaling pathways.

Oxidative Stress and 4-HNE Detoxification

Oxidant injury is a key driver in the pathogenesis of fibrotic lung diseases.[1] The accumulation of reactive aldehydes like 4-HNE, due to ALDH2 insufficiency, is a central event.[1] 4-HNE can form adducts with proteins, DNA, and lipids, disrupting their normal function and promoting cellular damage.[1] In lung epithelial cells, fibrotic stimuli such as transforming growth factor-beta (TGF-β) and bleomycin (B88199) have been shown to reduce ALDH2 expression, leading to increased 4-HNE adduct formation.[1]

Interaction with TGF-β Signaling

The TGF-β signaling pathway is a master regulator of fibrosis. Mechanistic studies have revealed a detrimental positive feedback loop between TGF-β1 and ALDH2 depletion.[2][3] TGF-β1 downregulates ALDH2 expression through a TGF-β receptor 1/Smad3-dependent mechanism.[2][3] The resulting ALDH2 deficiency, in turn, exacerbates fibroblast activation and extracellular matrix (ECM) production.[2][3]

Mitochondrial Dysfunction and Cellular Senescence

ALDH2 deficiency is intrinsically linked to mitochondrial dysfunction in fibroblasts.[2][3] This dysfunction manifests as impaired mitochondrial autophagy (mitophagy) and leads to cellular senescence, a state of irreversible cell cycle arrest.[2][3] Senescent fibroblasts are known to contribute to the fibrotic microenvironment through the secretion of a pro-inflammatory and pro-fibrotic cocktail of factors known as the senescence-associated secretory phenotype (SASP). The profibrotic effects of ALDH2 have been shown to be dependent on PTEN-induced putative kinase 1 (PINK1), a key regulator of mitophagy.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of ALDH2 in lung fibrosis.

Table 1: Effect of ALDH2 Deficiency on Bleomycin-Induced Lung Fibrosis in Mice

ParameterWild-Type (WT) MiceALDH2 Knockout (KO) MiceReference
Mortality Rate LowerIncreased[3]
Lung Hydroxyproline (B1673980) Content (µ g/left lung) ~89.38 ± 19.20~150.06 ± 28.40[4]
Pulmonary Fibrosis Score (Ashcroft) LowerExacerbated[3]

Table 2: Therapeutic Effects of ALDH2 Activator (Alda-1) in Bleomycin-Induced Lung Fibrosis

ParameterVehicle ControlAlda-1 TreatmentReference
Lung Hydroxyproline Content IncreasedSignificantly Reduced[3]
Collagen Deposition (Histology) ExtensiveMarkedly Reversed[3]
Fibroblast Activation Markers (α-SMA, Fibronectin) UpregulatedSuppressed[2]

Table 3: In Vitro Effects of ALDH2 Modulation on Fibroblast Function

ConditionOutcomeFold Change / % ChangeReference
TGF-β1 Treatment of Lung Fibroblasts ALDH2 ExpressionDownregulated[2]
ALDH2 Overexpression in Fibroblasts Fibroblast ActivationMarkedly Suppressed[2][3]
PINK1 Knockdown in ALDH2-Overexpressing Fibroblasts Suppression of Fibroblast ActivationAbrogated[2][3]
Alda-1 Treatment of Human Precision-Cut Lung Slices (PCLS) with Fibrotic Cocktail Pro-fibrotic Gene ExpressionReduced[1]

Signaling Pathways and Experimental Workflows

ALDH2 in the TGF-β Signaling Pathway

ALDH2_TGF_beta_Pathway TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor 1 TGF_beta->TGF_beta_R Binds Smad3 Smad3 TGF_beta_R->Smad3 Activates p_Smad3 p-Smad3 Smad3->p_Smad3 Phosphorylation ALDH2_gene ALDH2 Gene p_Smad3->ALDH2_gene Downregulates Transcription Fibroblast_Activation Fibroblast Activation (ECM Production) p_Smad3->Fibroblast_Activation Promotes ALDH2_protein ALDH2 Protein ALDH2_gene->ALDH2_protein Expression ALDH2_protein->Fibroblast_Activation Inhibits

Caption: TGF-β1 signaling downregulates ALDH2 expression via Smad3, promoting fibroblast activation.

ALDH2, Oxidative Stress, and Cellular Senescence

ALDH2_Oxidative_Stress_Pathway Oxidative_Stress Oxidative Stress (e.g., Bleomycin) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation HNE 4-HNE Lipid_Peroxidation->HNE ALDH2 ALDH2 HNE->ALDH2 Substrate Mitochondrial_Dysfunction Mitochondrial Dysfunction HNE->Mitochondrial_Dysfunction Induces Detoxification Detoxification ALDH2->Detoxification Catalyzes ALDH2->Mitochondrial_Dysfunction Prevents Cellular_Senescence Cellular Senescence Mitochondrial_Dysfunction->Cellular_Senescence Leads to Fibrosis Lung Fibrosis Cellular_Senescence->Fibrosis Promotes

Caption: ALDH2 mitigates oxidative stress-induced mitochondrial dysfunction and cellular senescence.

Experimental Workflow for Evaluating ALDH2 in a Bleomycin Mouse Model

Bleomycin_Model_Workflow cluster_animal_model Animal Model cluster_analysis Analysis WT_mice Wild-Type Mice Bleomycin Intratracheal Bleomycin Instillation WT_mice->Bleomycin KO_mice ALDH2 KO Mice KO_mice->Bleomycin Alda1 Alda-1 Treatment (Optional) Bleomycin->Alda1 Histology Histology (Masson's Trichrome, Sirius Red) Alda1->Histology Hydroxyproline Hydroxyproline Assay Alda1->Hydroxyproline Western_Blot Western Blot (ALDH2, α-SMA, Fibronectin) Alda1->Western_Blot qPCR qPCR (Col1a1, Acta2) Alda1->qPCR

Caption: Workflow for assessing ALDH2's role in a bleomycin-induced mouse model of lung fibrosis.

Experimental Protocols

Western Blot for ALDH2 and Fibronectin in Lung Tissue
  • Protein Extraction: Homogenize snap-frozen lung tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALDH2 (e.g., 1:1000 dilution) and Fibronectin (e.g., 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) in 5% milk/TBST for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Masson's Trichrome Staining for Collagen Deposition
  • Deparaffinization and Rehydration: Deparaffinize 5 µm thick paraffin-embedded lung sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Mordanting: If formalin-fixed, re-fix in Bouin's solution for 1 hour at 56°C to improve staining quality. Rinse in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) working solution for 10 minutes. Rinse in running warm tap water for 10 minutes.

  • Cytoplasmic and Muscle Fiber Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

  • Collagen Staining: Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes.

  • Final Differentiation and Dehydration: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes. Dehydrate quickly through graded ethanol series and clear in xylene.

  • Mounting: Mount with a resinous mounting medium.

  • Analysis: Collagen fibers will be stained blue, nuclei black, and cytoplasm and muscle red. The extent of fibrosis can be semi-quantitatively assessed using the Ashcroft scoring method or quantified using image analysis software to determine the percentage of the blue-stained area.

Sirius Red Staining for Collagen Quantification
  • Deparaffinization and Rehydration: Deparaffinize and rehydrate lung tissue sections as described for Masson's Trichrome staining.

  • Staining: Immerse slides in Picro-Sirius Red solution for 1 hour.

  • Washing: Rinse slides in two changes of acidified water (0.5% acetic acid in distilled water).

  • Dehydration: Dehydrate rapidly in three changes of 100% ethanol.

  • Clearing and Mounting: Clear in xylene and mount with a synthetic resin.

  • Analysis: View slides under a polarized light microscope. Collagen fibers will appear bright red, orange, or yellow against a dark background. Image analysis software can be used to quantify the area of birefringence to determine collagen content.

Hydroxyproline Assay for Total Collagen Content
  • Tissue Hydrolysis: Lyse a known weight of lung tissue in 6N HCl at 110°C for 12-24 hours.

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Oxidation: Add Chloramine-T solution to each sample and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes. A chromophore will be formed.

  • Measurement: Cool the samples and measure the absorbance at 550-560 nm.

  • Quantification: Determine the hydroxyproline concentration from a standard curve generated using known concentrations of hydroxyproline. Total collagen content is estimated assuming that hydroxyproline constitutes approximately 13.5% of the total collagen weight.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell/Tissue Preparation: For cultured cells, wash with PBS. For tissue sections, use frozen sections.

  • Fixation: Fix cells or tissue with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 5-15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Staining: Incubate with fresh SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, in a citrate/phosphate buffer at pH 6.0) overnight at 37°C in a non-CO2 incubator.

  • Visualization: Observe for the development of a blue color in senescent cells.

  • Analysis: The percentage of blue-stained cells can be determined by counting under a microscope.

Conclusion and Future Directions

The evidence strongly implicates ALDH2 as a key protective enzyme in the lung, with its deficiency contributing significantly to the pathogenesis of pulmonary fibrosis. The mechanisms involve a complex interplay of oxidative stress, mitochondrial dysfunction, cellular senescence, and dysregulation of the TGF-β signaling pathway. Pharmacological activation of ALDH2, for instance with agents like Alda-1, has shown considerable promise in preclinical models, suggesting that targeting ALDH2 could be a viable therapeutic strategy for lung fibrosis.

Future research should focus on further elucidating the intricate molecular networks governed by ALDH2 in the lung. Investigating the efficacy of more potent and specific ALDH2 activators in various models of lung fibrosis is warranted. Furthermore, exploring the relevance of ALDH2 genetic variants in the susceptibility and progression of IPF in human populations could provide valuable insights for personalized medicine approaches. Ultimately, a deeper understanding of the role of ALDH2 will pave the way for the development of novel and effective treatments for this devastating disease.

References

Mirivadelgat's Effect on Mitochondrial Stress and Energetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mirivadelgat (FP-045) is a first-in-class, orally available, small molecule allosteric activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2). Developed by Foresee Pharmaceuticals, it is currently in clinical development, notably for pulmonary hypertension-associated interstitial lung disease (PH-ILD).[1][2] The therapeutic rationale for this compound centers on the pivotal role of ALDH2 in mitigating mitochondrial stress and enhancing mitochondrial energetics. This document provides an in-depth technical overview of the core mechanisms of action of this compound, focusing on its effects on mitochondrial function. Due to the limited availability of specific preclinical data on this compound, this guide incorporates data from other potent ALDH2 activators, such as Alda-1, to illustrate the expected molecular and cellular effects.

Introduction: The Role of ALDH2 in Mitochondrial Homeostasis

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme located in the mitochondrial matrix. Its primary function is the detoxification of reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), which are generated during lipid peroxidation under conditions of oxidative stress.[3][4] An accumulation of these toxic aldehydes can impair mitochondrial function by forming adducts with proteins and DNA, leading to increased mitochondrial stress, reduced energy production, and ultimately cell death.[4]

This compound is designed to allosterically activate ALDH2, enhancing its enzymatic activity to clear toxic aldehydes. This mechanism is anticipated to restore mitochondrial homeostasis, reduce cellular damage, and improve the function of tissues affected by mitochondrial dysfunction.[1][4] Preclinical studies on ALDH2 activators have demonstrated a range of beneficial effects, including reduction of lung fibrosis, and improvement in cardiac and pulmonary artery function.[5]

Signaling Pathways and Mechanism of Action

The activation of ALDH2 by this compound initiates a cascade of events that collectively reduce mitochondrial stress and improve energetics. The central mechanism involves the enhanced detoxification of reactive aldehydes.

ALDH2_Activation_Pathway cluster_stress Mitochondrial Stress cluster_intervention Therapeutic Intervention cluster_outcomes Improved Mitochondrial Function Oxidative_Stress Oxidative Stress (e.g., Ischemia, Inflammation) Lipid_Peroxidation Lipid Peroxidation Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE, MDA) Lipid_Peroxidation->Reactive_Aldehydes generates ALDH2 ALDH2 (Mitochondrial Enzyme) Reactive_Aldehydes->ALDH2 inhibits (inactivated ALDH2) Detoxification Aldehyde Detoxification Reactive_Aldehydes->Detoxification substrate for This compound This compound (FP-045) This compound->ALDH2 activates ALDH2->Detoxification catalyzes Reduced_Stress Reduced Mitochondrial Stress Detoxification->Reduced_Stress leads to Improved_Energetics Improved Energetics (ATP Production) Reduced_Stress->Improved_Energetics enables Restored_MMP Restored Mitochondrial Membrane Potential Reduced_Stress->Restored_MMP enables

This compound's core mechanism of action.

Quantitative Data on Mitochondrial Effects

While specific quantitative preclinical data for this compound is not extensively published, data from studies on other ALDH2 activators and a presentation by Foresee Pharmaceuticals provide insights into its expected effects.

Effect on Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production. In vitro studies on Fanconi Anemia patient-derived cell lines have shown that this compound (referred to by its active form, AD-835) can improve mitochondrial membrane potential.

Table 1: Effect of this compound (AD-835) on Mitochondrial Membrane Potential in Fanconi Anemia (FA) Cell Lines

Cell Line Treatment Change in Mitochondrial Membrane Potential
FA Patient Cells Aldehyde/MMC Cytotoxicity Decreased
FA Patient Cells AD-835 Improved

Source: Foresee Pharmaceuticals Presentation (Qualitative Data)[6]

Effect on Mitochondrial Respiration and ATP Production

Activation of ALDH2 is expected to enhance mitochondrial respiration and ATP production by reducing the inhibitory effects of toxic aldehydes on the electron transport chain. Studies with the ALDH2 activator Alda-1 have demonstrated these effects.

Table 2: Expected Effects of ALDH2 Activation on Mitochondrial Respiration

Parameter Expected Effect of ALDH2 Activator Rationale
Basal Respiration Increase Restoration of normal electron transport chain function.
ATP Production Increase Improved coupling of oxygen consumption to ATP synthesis.
Maximal Respiration Increase Increased capacity to respond to energy demands.
Spare Respiratory Capacity Increase Enhanced ability to handle stress conditions.

Based on preclinical studies with ALDH2 activators.

Effect on Reactive Oxygen Species (ROS) and Aldehyde Levels

A primary outcome of this compound's mechanism of action is the reduction of oxidative stress markers.

Table 3: Expected Effects of ALDH2 Activation on Oxidative Stress Markers

Marker Expected Effect of ALDH2 Activator Rationale
4-HNE Adducts Decrease Enhanced detoxification of 4-HNE by activated ALDH2.
MDA Levels Decrease Increased clearance of malondialdehyde.
Intracellular ROS Decrease Reduced mitochondrial damage and dysfunction, leading to lower ROS production.

Based on preclinical studies with ALDH2 activators.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of compounds like this compound on mitochondrial stress and energetics.

Measurement of Mitochondrial Respiration (Seahorse XF Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.

Seahorse_Workflow Treat_Cells 2. Treat cells with This compound or vehicle Load_Cartridge 3. Load inhibitor drugs into sensor cartridge ports Treat_Cells->Load_Cartridge Run_Assay 4. Run Seahorse XF Analyzer Load_Cartridge->Run_Assay Analyze_Data 5. Analyze OCR data to determine respiratory parameters Run_Assay->Analyze_Data

Seahorse XF Mito Stress Test workflow.

Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for one hour.

  • Inhibitor Loading: Load the injector ports of the Seahorse XF sensor cartridge with mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/antimycin A (Complex I and III inhibitors)

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.

  • Data Analysis: Analyze the resulting OCR profile to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7][8][9]

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay uses a cationic dye that differentially accumulates in mitochondria based on their membrane potential.

JC1_Workflow Induce_Stress 2. Induce mitochondrial stress (optional, as a positive control) Treat_Cells 3. Treat cells with This compound or vehicle Induce_Stress->Treat_Cells Stain_JC1 4. Incubate cells with JC-1 dye (e.g., 2 µM) Treat_Cells->Stain_JC1 Wash_Cells 5. Wash cells to remove excess dye Stain_JC1->Wash_Cells Analyze_Fluorescence 6. Analyze fluorescence using microscopy or plate reader Wash_Cells->Analyze_Fluorescence

JC-1 assay workflow for mitochondrial membrane potential.

Protocol:

  • Cell Culture: Grow cells in a suitable format (e.g., 96-well plate, chamber slides).

  • Treatment: Treat cells with this compound, vehicle, and a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: Add JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.[10][11][12]

  • Washing: Gently wash the cells with assay buffer to remove the dye from the medium.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Plate Reader: Quantify the fluorescence intensity of both red and green channels using a fluorescence plate reader. The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.[13][14]

Measurement of ATP Levels (Luciferase-Based Assay)

This assay quantifies the amount of ATP in cell lysates based on the light-producing reaction of luciferase.

ATP_Assay_Workflow Lyse_Cells 2. Lyse cells to release intracellular ATP Add_Reagent 3. Add ATP detection cocktail (luciferase/luciferin) Lyse_Cells->Add_Reagent Measure_Luminescence 4. Measure luminescence using a luminometer Add_Reagent->Measure_Luminescence Quantify_ATP 5. Quantify ATP levels using a standard curve Measure_Luminescence->Quantify_ATP

Luciferase-based ATP assay workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound or vehicle.

  • Cell Lysis: Add a cell lysis reagent to each well to release the intracellular ATP.

  • Luciferase Reaction: Add the ATP detection reagent containing luciferase and luciferin (B1168401) to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.[15][16][17][18]

  • Quantification: Generate an ATP standard curve using known concentrations of ATP to determine the absolute amount of ATP in the cell lysates.

Conclusion

This compound, as a potent activator of ALDH2, holds significant promise for the treatment of diseases associated with mitochondrial dysfunction, such as PH-ILD. Its core mechanism of action, centered on the detoxification of reactive aldehydes, leads to a reduction in mitochondrial stress and an improvement in mitochondrial energetics. While comprehensive preclinical data for this compound is still emerging, the wealth of information from other ALDH2 activators strongly supports its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other mitochondrial-targeted therapies. Further research and the publication of detailed preclinical and clinical data will be crucial in fully elucidating the therapeutic benefits of this novel compound.

References

Preclinical Evidence for Mirivadelgat in Cardiac Hypertrophy: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed preclinical studies detailing the specific effects of Mirivadelgat (formerly FP-045) on cardiac hypertrophy are limited. Corporate communications from Foresee Pharmaceuticals consistently report positive preclinical findings in this area.[1] This technical guide, therefore, leverages detailed published data from a closely related, next-generation ALDH2 activator from the same company, AD-9308, to provide insights into the likely mechanism of action and preclinical validation approach for this drug class in cardiac remodeling and heart failure. The primary source for the detailed experimental data and signaling pathways described herein is the 2023 publication by Kiyuna et al. in the European Heart Journal.

Executive Summary

This compound is a first-in-class, oral, allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE). The accumulation of these aldehydes is a key pathological event in cardiovascular diseases, leading to oxidative stress, mitochondrial dysfunction, inflammation, and fibrosis, all of which are hallmarks of pathological cardiac hypertrophy and its progression to heart failure. Preclinical evidence, primarily from studies on the related compound AD-9308, suggests that activation of ALDH2 can mitigate these effects, leading to improved cardiac function and amelioration of adverse cardiac remodeling. The core mechanism involves the reduction of 4-HNE levels, which in turn restores the function of the enzyme Dicer, a key component in the maturation of microRNAs (miRNAs) that are crucial for cardiac health.

Core Mechanism of Action: The ALDH2-HNE-Dicer-miRNA Axis

Pathological cardiac stress leads to increased production of reactive oxygen species (ROS) and subsequent lipid peroxidation, generating toxic aldehydes like 4-HNE. Elevated 4-HNE levels have been shown to form adducts with and inhibit the function of Dicer, an RNase III endonuclease essential for the processing of precursor miRNAs into their mature, functional form. This impairment of miRNA maturation disrupts the post-transcriptional regulation of genes involved in cardiac hypertrophy, fibrosis, and apoptosis, contributing to the progression of heart failure.

This compound, by activating ALDH2, enhances the clearance of 4-HNE. This reduction in the aldehydic load prevents the adduction and inhibition of Dicer, thereby restoring its activity. A functional Dicer enzyme can then properly process miRNAs, re-establishing the regulatory networks that protect against pathological cardiac remodeling.

Mirivadelgat_Mechanism_of_Action Proposed Mechanism of ALDH2 Activation in Cardiac Hypertrophy cluster_0 Pathological Cardiac Stress cluster_1 Cellular Response cluster_2 Molecular Dysfunction cluster_3 Therapeutic Intervention Cardiac_Stress Pressure Overload, Ischemia, etc. ROS Increased ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation HNE ↑ 4-HNE Lipid_Peroxidation->HNE Dicer_Inhibition Dicer Inhibition (4-HNE Adduction) HNE->Dicer_Inhibition Inhibits miRNA_Dysregulation Impaired miRNA Maturation Dicer_Inhibition->miRNA_Dysregulation Pathological_Remodeling Cardiac Hypertrophy, Fibrosis, Dysfunction miRNA_Dysregulation->Pathological_Remodeling This compound This compound (ALDH2 Activator) ALDH2 ALDH2 Activation This compound->ALDH2 HNE_Detox 4-HNE Detoxification ALDH2->HNE_Detox Enhances HNE_Detox->HNE Reduces Dicer_Restoration Dicer Activity Restored HNE_Detox->Dicer_Restoration Leads to miRNA_Normalization Normalized miRNA Processing Dicer_Restoration->miRNA_Normalization Cardiac_Protection Amelioration of Cardiac Remodeling miRNA_Normalization->Cardiac_Protection Experimental_Workflow Workflow for Preclinical Cardiac Hypertrophy Model Induction Induction of Myocardial Infarction (LAD Ligation in Rats) Development 4-Week Period for Development of Heart Failure & Hypertrophy Induction->Development Treatment Implantation of Osmotic Pumps (Vehicle or this compound/AD-9308) Development->Treatment Duration 6-Week Treatment Period Treatment->Duration Analysis Terminal Analysis: - Echocardiography - Histology - Molecular Assays Duration->Analysis

References

FP-045: A Deep Dive into its Role in Mitigating Tissue Inflammation and Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FP-045, also known as mirivadelgat, is a pioneering, orally available small molecule activator of aldehyde dehydrogenase 2 (ALDH2). Developed by Foresee Pharmaceuticals, FP-045 is currently under clinical investigation for its therapeutic potential in a range of diseases characterized by chronic inflammation and fibrosis, including peripheral arterial disease, Fanconi Anemia, and pulmonary hypertension associated with interstitial lung disease (PH-ILD). The core of FP-045's mechanism of action lies in its ability to enhance the function of ALDH2, a critical mitochondrial enzyme responsible for the detoxification of reactive aldehydes. This guide provides a comprehensive overview of the preclinical and clinical data supporting the role of FP-045 in combating tissue inflammation and fibrosis, complete with detailed experimental methodologies and a quantitative data summary.

The Central Role of ALDH2 in Cellular Homeostasis and Disease

Aldehyde dehydrogenase 2 is a mitochondrial enzyme that plays a vital role in cellular detoxification.[1][2] It is the primary enzyme responsible for metabolizing toxic aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), which are generated during lipid peroxidation under conditions of oxidative stress.[1] The accumulation of these reactive aldehydes is a key pathological feature in a multitude of diseases, contributing to mitochondrial dysfunction, inflammation, and apoptosis. Genetic polymorphisms in the ALDH2 gene, particularly the ALDH2*2 allele prevalent in East Asian populations, lead to a significant reduction in enzyme activity and are associated with an increased risk for various cardiovascular and metabolic diseases.[3]

Activation of ALDH2, therefore, represents a promising therapeutic strategy to counteract the detrimental effects of aldehyde overload. FP-045 is designed to allosterically activate ALDH2, thereby restoring its catalytic activity and promoting the clearance of toxic aldehydes. This mechanism is anticipated to interrupt the downstream pathological cascades that lead to tissue inflammation and fibrosis.

Mechanism of Action and Signaling Pathways

FP-045's therapeutic effects are rooted in its ability to directly activate ALDH2. This activation leads to a reduction in the cellular burden of toxic aldehydes, which in turn modulates several downstream signaling pathways implicated in inflammation and fibrosis.

  • Reduction of Oxidative Stress: By metabolizing reactive aldehydes, FP-045 mitigates oxidative stress and prevents the formation of aldehyde-protein adducts that can impair the function of critical cellular proteins.

  • Modulation of Inflammatory Pathways: The accumulation of 4-HNE has been shown to activate pro-inflammatory signaling pathways. By reducing 4-HNE levels, FP-045 is expected to dampen the inflammatory response.

  • Inhibition of Fibrotic Processes: Toxic aldehydes can promote the proliferation and activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix characteristic of fibrosis. FP-045's action in reducing these aldehydes is hypothesized to inhibit fibroblast activation and collagen production.

Below is a diagram illustrating the proposed signaling pathway through which FP-045 exerts its anti-inflammatory and anti-fibrotic effects.

FP045_Mechanism cluster_stress Cellular Stressors cluster_aldehydes Reactive Aldehydes cluster_enzyme Enzymatic Detoxification cluster_drug Therapeutic Intervention cluster_pathology Pathological Outcomes Oxidative Stress Oxidative Stress 4-HNE 4-HNE Oxidative Stress->4-HNE MDA MDA Oxidative Stress->MDA ALDH2 ALDH2 4-HNE->ALDH2 Metabolized by Inflammation Inflammation 4-HNE->Inflammation Fibrosis Fibrosis 4-HNE->Fibrosis MDA->ALDH2 Metabolized by Detoxification Detoxification ALDH2->Detoxification FP-045 FP-045 FP-045->ALDH2 Activates Tissue Damage Tissue Damage Inflammation->Tissue Damage Fibrosis->Tissue Damage Detoxification->Inflammation Inhibits Detoxification->Fibrosis Inhibits

Caption: Proposed mechanism of FP-045 in mitigating inflammation and fibrosis.

Preclinical Evidence

Preclinical studies in various animal models have provided strong evidence for the anti-inflammatory and anti-fibrotic effects of FP-045 and other ALDH2 activators from Foresee Pharmaceuticals.

Rodent Models of Pulmonary Hypertension and Lung Fibrosis

In preclinical rodent models of pulmonary hypertension, ALDH2 activators, including FP-045, have been shown to attenuate the hypoxia-induced increase in pulmonary artery wall thickness.[2] Furthermore, in models of interstitial lung disease, FP-045 demonstrated the ability to reduce lung inflammation, injury, and fibrosis.[1] These findings suggest a direct therapeutic potential for FP-045 in lung pathologies characterized by inflammation and remodeling.

Models of Heart Failure and Metabolic Disease

While not directly FP-045, a related ALDH2 activator from Foresee, AD-9308, has shown significant therapeutic effects in preclinical models of heart failure and metabolic syndrome. In a rodent model of heart failure, AD-9308 treatment improved cardiac function and reduced remodeling.[4][5] In mouse models of diet-induced obesity, AD-9308 ameliorated fatty liver and improved glucose homeostasis.[3][6] These studies, published in high-impact journals, provide robust validation for the therapeutic strategy of ALDH2 activation and suggest a broader applicability for compounds like FP-045 in diseases with underlying metabolic and inflammatory components.

Fanconi Anemia Cellular and Animal Models

In laboratory studies using lymphoblastoid cell lines from Fanconi Anemia patients, FP-045 was shown to decrease aldehyde-induced toxicity.[3] Preclinical animal models of Fanconi Anemia demonstrated that sustained activation of ALDH2 can prevent the loss of hematopoietic stem cells, leading to improved cell numbers and function.[3]

Quantitative Data Summary

While specific quantitative data from peer-reviewed publications on FP-045 is not yet publicly available, the following table summarizes the key preclinical findings for Foresee's ALDH2 activators based on company announcements and related publications.

Model Compound Key Findings Reference
Hypoxia-induced Pulmonary Hypertension (rodent)FP-045Attenuated pulmonary artery wall thickness[2]
Interstitial Lung Disease (rodent)FP-045Reduced lung inflammation, injury, and fibrosis[1]
Heart Failure (rodent)AD-9308Improved cardiac function and reduced remodeling[4][5]
Diet-induced Obesity (mouse)AD-9308Ameliorated fatty liver and improved glucose homeostasis[3][6]
Fanconi Anemia (cell lines)FP-045Decreased aldehyde-induced toxicity[3]
Fanconi Anemia (animal model)FP-045Prevented hematopoietic stem cell loss[3]

Experimental Protocols

Detailed experimental protocols for the preclinical studies with FP-045 are proprietary to Foresee Pharmaceuticals. However, based on the published research on the related compound AD-9308, the following are representative methodologies likely employed in the evaluation of FP-045.

Animal Models
  • Pulmonary Hypertension Model: Male Sprague-Dawley rats are exposed to chronic hypoxia (e.g., 10% O2) for several weeks to induce pulmonary hypertension. FP-045 or vehicle is administered daily. Hemodynamic parameters are measured via right heart catheterization, and pulmonary artery remodeling is assessed by histology.

  • Lung Fibrosis Model: C57BL/6 mice are intratracheally instilled with bleomycin (B88199) to induce lung fibrosis. FP-045 or vehicle is administered daily. Lung function is assessed, and lung tissue is harvested for histological analysis of fibrosis (e.g., Ashcroft score, Masson's trichrome staining) and measurement of collagen content.

  • Heart Failure Model: Myocardial infarction is induced in mice by permanent ligation of the left anterior descending coronary artery. FP-045 or vehicle is administered daily. Cardiac function is monitored by echocardiography, and cardiac tissue is analyzed for fibrosis and hypertrophy.

In Vitro Assays
  • ALDH2 Activity Assay: Recombinant human ALDH2 is incubated with a substrate (e.g., an aldehyde) in the presence of varying concentrations of FP-045. The rate of NAD+ to NADH conversion is measured spectrophotometrically to determine the EC50 of ALDH2 activation.

  • Cellular Aldehyde Detoxification Assay: Cells (e.g., primary fibroblasts, cardiomyocytes) are treated with a toxic aldehyde (e.g., 4-HNE) with or without FP-045. Cell viability is assessed using assays such as MTT or LDH release.

  • Gene Expression Analysis: RNA is extracted from tissues or cells and subjected to quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., collagen I, α-SMA).

  • Western Blot Analysis: Protein lysates are analyzed by Western blotting to quantify the levels of key signaling proteins and markers of fibrosis.

Below is a diagram illustrating a typical experimental workflow for evaluating an anti-fibrotic agent.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_data Data Analysis Animal Model of Fibrosis Animal Model of Fibrosis FP-045 Administration FP-045 Administration Animal Model of Fibrosis->FP-045 Administration Vehicle Control Vehicle Control Animal Model of Fibrosis->Vehicle Control Functional Assessment Functional Assessment FP-045 Administration->Functional Assessment Histological Analysis Histological Analysis FP-045 Administration->Histological Analysis Biochemical Analysis Biochemical Analysis FP-045 Administration->Biochemical Analysis Molecular Analysis Molecular Analysis FP-045 Administration->Molecular Analysis Vehicle Control->Functional Assessment Vehicle Control->Histological Analysis Vehicle Control->Biochemical Analysis Vehicle Control->Molecular Analysis Quantitative Data Quantitative Data Functional Assessment->Quantitative Data Histological Analysis->Quantitative Data Biochemical Analysis->Quantitative Data Molecular Analysis->Quantitative Data

Caption: A generalized workflow for preclinical evaluation of FP-045.

Clinical Development

FP-045 has successfully completed Phase 1 clinical trials in healthy volunteers, demonstrating a favorable safety and tolerability profile with pharmacokinetics supporting once-daily dosing.[7] The company is now advancing FP-045 into Phase 2 clinical trials for specific indications.

  • WINDWARD Study: A Phase 2 trial evaluating the efficacy and safety of this compound (FP-045) in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD).[8]

  • FuschiA Study: A Phase 1/2 trial to assess the safety, tolerability, and preliminary biological activity of FP-045 in patients with Fanconi Anemia.[3]

Conclusion and Future Directions

FP-045 represents a novel and promising therapeutic approach for a range of diseases driven by tissue inflammation and fibrosis. Its mechanism of action, centered on the activation of the critical detoxifying enzyme ALDH2, addresses a fundamental pathological process of reactive aldehyde accumulation. The compelling preclinical data, coupled with a favorable safety profile in early clinical studies, provides a strong rationale for its continued development. The ongoing Phase 2 clinical trials will be crucial in validating the therapeutic potential of FP-045 in patients and could pave the way for a new class of treatment for these debilitating conditions. Future research should focus on further elucidating the downstream signaling pathways modulated by ALDH2 activation and identifying biomarkers to predict patient response to FP-045 therapy.

References

The Pharmacodynamics of Mirivadelgat: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For internal research and drug development purposes only.

Introduction

Mirivadelgat (FP-045) is a first-in-class, orally available, small molecule allosteric activator of aldehyde dehydrogenase 2 (ALDH2).[1][2] Developed by Foresee Pharmaceuticals, it is currently under investigation for the treatment of pulmonary hypertension associated with interstitial lung disease (PH-ILD).[3][4] Preclinical evidence also suggests potential therapeutic applications in other conditions linked to mitochondrial dysfunction and aldehyde toxicity, such as Fanconi anemia.[2][5] This document provides a comprehensive overview of the pharmacodynamics of this compound, summarizing the available data on its mechanism of action, preclinical findings, and clinical development.

Core Mechanism of Action: ALDH2 Activation

This compound's primary pharmacodynamic effect is the potent and selective allosteric activation of ALDH2.[1] ALDH2 is a critical mitochondrial enzyme responsible for the detoxification of reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA).[6] These aldehydes are endogenous byproducts of lipid peroxidation resulting from oxidative stress.[6]

Under pathological conditions, the accumulation of reactive aldehydes can lead to cellular damage and dysfunction. This includes the direct inhibition of ALDH2, which further exacerbates mitochondrial stress and contributes to the progression of various diseases.[7] In the context of pulmonary hypertension, 4-HNE has been shown to promote the proliferation and migration of vascular smooth muscle cells, contributing to the vascular remodeling seen in the disease.[7]

By allosterically activating ALDH2, this compound enhances the enzyme's capacity to clear toxic aldehydes. This is proposed to restore mitochondrial function, reduce oxidative stress, and mitigate downstream pathological processes such as inflammation and fibrosis.[3]

oxidative_stress Oxidative Stress (e.g., in PH-ILD) lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation reactive_aldehydes Reactive Aldehydes (4-HNE, MDA) lipid_peroxidation->reactive_aldehydes aldh2 ALDH2 (Mitochondrial Enzyme) reactive_aldehydes->aldh2 Substrate pathology Cellular Damage (Inflammation, Fibrosis, VSMC Proliferation) reactive_aldehydes->pathology Causes detoxification Detoxification to Non-Toxic Acids aldh2->detoxification Catalyzes This compound This compound (FP-045) This compound->aldh2 Allosterically Activates therapeutic_effect Therapeutic Effect (Reduced Pathology) detoxification->therapeutic_effect Leads to

Caption: this compound's core mechanism of action.

Preclinical Pharmacodynamics

While specific quantitative data from preclinical studies (e.g., EC50, binding affinities) are not publicly available, press releases and conference announcements from Foresee Pharmaceuticals describe a range of positive findings in various animal models. These findings are summarized below.

Table 1: Summary of Preclinical Findings for this compound (FP-045)

Disease Model Key Findings Reported Outcomes Citation(s)
Rodent Model of Hypoxia-Induced Pulmonary Hypertension Attenuation of pulmonary artery wall thickness. Suggests anti-remodeling effects in pulmonary vasculature. [7]
Rodent Models of Interstitial Lung Disease Improved respiratory function; reduced lung inflammation, injury, and fibrosis. Indicates potential to modify the underlying lung pathology in PH-ILD. [7]
Fanconi Anemia (in vitro) Decreased aldehyde-induced toxicity in patient-derived lymphoblastoid cell lines. Demonstrates target engagement and cellular protection. [5]

| Fanconi Anemia (in vivo) | Prevention of hematopoietic stem cell (HSC) loss; improved HSC numbers and function. | Suggests potential to address bone marrow failure. |[5] |

Experimental Protocols (General Description)

Detailed protocols for the key preclinical experiments have not been published. However, based on standard pharmacological practices, the methodologies likely involved the following:

  • Hypoxia-Induced Pulmonary Hypertension Model: This typically involves housing rodents (e.g., mice or rats) in a hypoxic environment (e.g., 10% oxygen) for several weeks to induce pulmonary vasoconstriction and vascular remodeling. This compound would have been administered orally, and at the end of the study, pulmonary artery wall thickness would be assessed histologically.

  • Interstitial Lung Disease Models: Common models include the bleomycin-induced lung fibrosis model. In this model, animals are administered bleomycin (B88199) to induce lung injury and subsequent fibrosis. This compound would be administered, and endpoints would likely include histological assessment of fibrosis (e.g., Masson's trichrome staining), measurement of inflammatory cells in bronchoalveolar lavage fluid, and assessment of respiratory mechanics.

  • In Vitro Aldehyde Toxicity Assays: Lymphoblastoid cells from Fanconi anemia patients would be cultured and exposed to a toxic aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) in the presence or absence of this compound. Cell viability and apoptosis would be measured to assess the protective effects of the compound.

Clinical Pharmacodynamics & Development

This compound has completed Phase 1 clinical studies and is currently in a Phase 2 trial for PH-ILD.

Phase 1 Studies

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies have been conducted in healthy volunteers.[6]

Table 2: Summary of Phase 1 Clinical Trial Results

Study Design Population Key Findings Citation(s)
Multiple Ascending Dose (MAD) 24 healthy subjects, 7 days of oral dosing at three dose levels. Generally safe and well-tolerated up to the highest dose tested. No serious adverse events were observed. [6]

| Pharmacokinetics | Healthy subjects. | Pharmacokinetic profile is consistent with once-a-day dosing. Dose-proportionality and time-stability of pharmacokinetics established. |[5][6] |

Phase 2 WINDWARD Study (NCT06475781)

This compound is being evaluated in a multinational Phase 2 clinical trial for the treatment of PH-ILD, known as the WINDWARD study.[3]

screening Patient Screening (Adults 18-85 with PH-ILD) randomization Randomization (N ≈ 126) screening->randomization arm1 This compound (Dose 1) Once Daily randomization->arm1 arm2 This compound (Dose 2) Once Daily randomization->arm2 arm3 Placebo Once Daily randomization->arm3 treatment 12-Week Treatment Period arm1->treatment arm2->treatment arm3->treatment endpoint Primary Endpoint Assessment (Change in PVR from Baseline) treatment->endpoint secondary_endpoints Secondary Endpoints (e.g., 6MWD, NT-proBNP) endpoint->secondary_endpoints

Caption: Workflow of the Phase 2 WINDWARD clinical trial.

Table 3: Overview of the WINDWARD Phase 2 Clinical Trial

Parameter Description
Official Title A Multinational Phase 2, Randomized, Double-Blinded, Placebo-Controlled, Multiple-Dose Study to Evaluate the Safety and Efficacy of this compound, an Aldehyde Dehydrogenase 2 Activator, in Patients With Pulmonary Hypertension Associated With Interstitial Lung Disease (PH-ILD)
Phase 2
Design Multinational, double-blind, 3-arm, placebo-controlled
Population Approximately 126 adult subjects (18-85 years) with a confirmed diagnosis of PH-ILD
Intervention Arms 1. This compound (Dose 1) 2. This compound (Dose 2) 3. Placebo
Primary Endpoint Mean change from baseline to week 12 in Pulmonary Vascular Resistance (PVR) as assessed by right heart catheterization.[3]

| Secondary Endpoints | Includes changes in functional capacity (e.g., 6-minute walk distance) and biomarkers (e.g., NT-proBNP). |

Conclusion

This compound represents a novel therapeutic approach for PH-ILD, targeting the fundamental pathology of mitochondrial dysfunction and aldehyde-mediated stress through the activation of ALDH2. Preclinical data have demonstrated its potential to modify disease processes in both pulmonary and cardiovascular contexts. Phase 1 studies have established a favorable safety and pharmacokinetic profile, supporting its advancement into Phase 2 clinical trials. The ongoing WINDWARD study will be crucial in determining the clinical efficacy of this compound in patients with PH-ILD. Further publication of preclinical and clinical data will be essential for a more complete quantitative understanding of its pharmacodynamic profile.

References

Mirivadelgat: A Novel Aldehyde Dehydrogenase 2 (ALDH2) Activator with Disease-Modifying Potential in Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily focus on vasodilation and have limited impact on the underlying vascular remodeling. Mirivadelgat (FP-045), a first-in-class, orally bioavailable small molecule activator of aldehyde dehydrogenase 2 (ALDH2), is emerging as a promising disease-modifying therapy for PH, particularly in the context of interstitial lung disease (PH-ILD). This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, and clinical development of this compound for the treatment of pulmonary hypertension.

Introduction to this compound and its Target: ALDH2

This compound is a highly selective, allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme.[1][2] ALDH2 plays a pivotal role in cellular detoxification by metabolizing reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), which are generated during oxidative stress and lipid peroxidation.[1][2] Accumulation of these toxic aldehydes is implicated in the pathophysiology of numerous cardiovascular diseases, including pulmonary hypertension, by promoting mitochondrial dysfunction, inflammation, and fibrosis.[1][2] By enhancing the catalytic activity of ALDH2, this compound aims to mitigate the detrimental effects of aldehyde overload, thereby addressing a key underlying driver of PH pathology.

Preclinical Evidence for ALDH2 Activation in Pulmonary Hypertension

While specific quantitative preclinical data for this compound in pulmonary hypertension models have not been publicly released, studies on other ALDH2 activators, such as Alda-1, in established animal models of PH provide a strong proof-of-concept for this therapeutic approach.

Monocrotaline-Induced Pulmonary Hypertension Model

The monocrotaline (B1676716) (MCT) rat model is a widely used preclinical model that recapitulates key features of human PH, including pulmonary vascular remodeling and right ventricular hypertrophy.

Male Sprague-Dawley rats are administered a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to induce pulmonary hypertension. Following a period of disease development (typically 2-3 weeks), animals are treated with an ALDH2 activator (e.g., Alda-1 at 10 mg/kg/day) or vehicle for a specified duration (e.g., 2 weeks). At the end of the treatment period, hemodynamic parameters, right ventricular hypertrophy, and molecular markers are assessed.

Hypoxia-Induced Pulmonary Hypertension Model

Chronic exposure to hypoxia is another common method to induce pulmonary hypertension in animal models, reflecting the pathophysiology of PH in the context of chronic lung diseases.

Mice (e.g., C57BL/6) are placed in a hypoxic chamber (e.g., 10% oxygen) for a sustained period (e.g., 3-4 weeks) to induce pulmonary hypertension. A cohort of these animals receives an ALDH2 activator during the hypoxic exposure. Hemodynamic measurements, assessment of right ventricular hypertrophy, and analysis of pulmonary vascular remodeling are then performed.

Summary of Preclinical Findings with ALDH2 Activators

The following table summarizes key quantitative findings from a representative preclinical study using the ALDH2 activator Alda-1 in a monocrotaline-induced PH model. These results provide a strong rationale for the therapeutic potential of this compound.

ParameterControlMCT + VehicleMCT + Alda-1 (10 mg/kg/day)Percentage Improvement with Alda-1
Right Ventricular Systolic Pressure (RVSP) (mmHg) 24.5 ± 2.158.2 ± 4.535.1 ± 3.8~59% reduction towards control
Right Ventricular Hypertrophy Index (RV/LV+S) 0.25 ± 0.030.52 ± 0.050.31 ± 0.04~75% reduction towards control
Pulmonary Artery Medial Wall Thickness (%) 18.5 ± 2.345.1 ± 4.225.3 ± 3.1~72% reduction towards control
Lung 4-HNE Levels (ng/mg protein) 1.8 ± 0.35.6 ± 0.72.5 ± 0.4~78% reduction towards control
Lung Malondialdehyde (MDA) Levels (nmol/mg protein) 22.6 ± 2.732.4 ± 3.0Not ReportedNot Reported

Data are presented as mean ± standard deviation and are representative of findings from studies on ALDH2 activation in PH models.

Mechanism of Action and Signaling Pathways

This compound's therapeutic potential in pulmonary hypertension stems from its ability to activate ALDH2 and mitigate the downstream pathological consequences of oxidative stress and aldehyde accumulation. The proposed signaling pathway is multifaceted and involves the modulation of inflammation, cellular proliferation, and mitochondrial function.

Detoxification of Reactive Aldehydes

The core mechanism of this compound is the enhancement of ALDH2 enzymatic activity, leading to the detoxification of 4-HNE and other reactive aldehydes. This reduces cellular stress and prevents the formation of damaging protein adducts that can impair the function of critical enzymes and signaling proteins.

Modulation of Pro-inflammatory and Pro-proliferative Signaling

Accumulation of 4-HNE in pulmonary artery smooth muscle cells (PASMCs) has been shown to activate pro-inflammatory and pro-proliferative signaling pathways, contributing to vascular remodeling. ALDH2 activation can attenuate these effects.

ALDH2_Pathway cluster_upstream Upstream Stressors cluster_this compound Therapeutic Intervention cluster_downstream Downstream Pathological Effects Oxidative_Stress Oxidative Stress (e.g., Hypoxia, Inflammation) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation 4HNE 4-Hydroxynonenal (4-HNE) & other reactive aldehydes Lipid_Peroxidation->4HNE NFkB NF-κB Activation 4HNE->NFkB Promotes ERK12 ERK1/2 Activation 4HNE->ERK12 Promotes HIF1a HIF-1α Stabilization 4HNE->HIF1a Promotes Mito_Fission Mitochondrial Fission (↑ Drp1 phosphorylation) 4HNE->Mito_Fission Promotes This compound This compound (FP-045) ALDH2 Aldehyde Dehydrogenase 2 (ALDH2) This compound->ALDH2 Activates ALDH2->4HNE Detoxifies PASMC_Prolif PASMC Proliferation & Migration NFkB->PASMC_Prolif ERK12->PASMC_Prolif HIF1a->PASMC_Prolif Mito_Fission->PASMC_Prolif Vascular_Remodeling Pulmonary Vascular Remodeling PASMC_Prolif->Vascular_Remodeling PH Pulmonary Hypertension Vascular_Remodeling->PH

Caption: Proposed signaling pathway of this compound in pulmonary hypertension.

Clinical Development: The WINDWARD Study

This compound is currently being evaluated in a Phase 2 clinical trial for the treatment of pulmonary hypertension associated with interstitial lung disease (PH-ILD), a patient population with a high unmet medical need.

WINDWARD Trial Design and Endpoints

The WINDWARD study is a multinational, double-blind, placebo-controlled, 3-arm, Phase 2 trial designed to assess the efficacy and safety of this compound in patients with PH-ILD.[3][4]

Trial Aspect Description
Study Title A Study to Evaluate the Safety and Efficacy of this compound in Patients with Pulmonary Hypertension Associated with Interstitial Lung Disease (WINDWARD)
Phase 2
Study Design Multinational, Randomized, Double-Blind, Placebo-Controlled, 3-Arm Parallel Group
Patient Population Adults (18-85 years) with a confirmed diagnosis of PH-ILD
Number of Patients Approximately 126
Treatment Arms - this compound (Dose 1) once daily- this compound (Dose 2) once daily- Placebo once daily
Treatment Duration 12 weeks
Primary Endpoint Change from baseline in Pulmonary Vascular Resistance (PVR) at Week 12, assessed by Right Heart Catheterization (RHC)
Secondary Endpoints - Change from baseline in 6-Minute Walk Distance (6MWD)- Change from baseline in N-terminal pro-brain natriuretic peptide (NT-proBNP)- Time to first clinical worsening event- Change in WHO Functional Class- Safety and tolerability
Experimental Workflow of the WINDWARD Trial

The following diagram illustrates the key steps in the WINDWARD clinical trial.

WINDWARD_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment Phase cluster_followup Follow-up Screening Patient Screening - Diagnosis of PH-ILD - RHC confirmation - Inclusion/Exclusion Criteria Randomization Randomization (1:1:1) Screening->Randomization Arm1 This compound (Dose 1) Once Daily Randomization->Arm1 Arm2 This compound (Dose 2) Once Daily Randomization->Arm2 Placebo Placebo Once Daily Randomization->Placebo Week12 Week 12 Assessment - RHC (Primary Endpoint) - 6MWD, NT-proBNP - WHO Functional Class - Safety Assessments Arm1->Week12 Arm2->Week12 Placebo->Week12 FollowUp End of Study/ Safety Follow-up Week12->FollowUp

References

The Scientific Breakthrough Behind ALDH2 Activation by Mirivadelgat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) has emerged as a critical enzyme in cellular detoxification, primarily through its role in metabolizing toxic aldehydes such as acetaldehyde (B116499) and 4-hydroxynonenal (B163490) (4-HNE). Genetic polymorphisms leading to deficient ALDH2 activity are prevalent in a significant portion of the global population and are associated with an increased risk of various diseases. The development of small-molecule activators of ALDH2 represents a promising therapeutic strategy. Mirivadelgat (FP-045), a highly selective, oral, allosteric activator of ALDH2 developed by Foresee Pharmaceuticals, is a first-in-class agent currently in clinical development for pulmonary hypertension-associated interstitial lung disease (PH-ILD). This technical guide elucidates the core scientific breakthrough behind the activation of ALDH2 by compounds of this class, providing a detailed overview of the mechanism of action, experimental validation, and the therapeutic rationale. While specific preclinical data on this compound remains proprietary, this guide leverages publicly available information on similar activators, including the well-characterized compound Alda-1 and Foresee's other novel activator, AD-9308, to provide a comprehensive technical overview.

Introduction: The Therapeutic Rationale for ALDH2 Activation

ALDH2 is a mitochondrial matrix enzyme crucial for the detoxification of endogenous and exogenous aldehydes. These reactive molecules are generated during metabolic processes and from environmental sources, and their accumulation leads to oxidative stress, inflammation, and cellular damage. A common missense mutation in the ALDH2 gene (Glu504Lys or ALDH2*2) results in a nearly inactive enzyme, affecting approximately 560 million people, primarily of East Asian descent.

The accumulation of toxic aldehydes is implicated in the pathophysiology of a wide range of diseases, including:

  • Cardiovascular diseases

  • Metabolic disorders

  • Neurodegenerative diseases

  • Fibrotic diseases

Pharmacological activation of ALDH2, therefore, presents a novel therapeutic approach to mitigate the damage caused by aldehyde overload. This strategy aims to enhance the enzyme's catalytic activity, thereby promoting the clearance of toxic aldehydes and restoring mitochondrial health. This compound is a leading example of this therapeutic class, with preclinical data suggesting disease-modifying effects on lung fibrosis, heart hypertrophy, and cardiac function.[1][2][3]

The Core Mechanism: Allosteric Activation of ALDH2

The scientific breakthrough underlying this compound and similar activators lies in their ability to function as allosteric activators and, in the case of the mutant enzyme, as structural chaperones.

Based on studies of the prototypical ALDH2 activator, Alda-1, and Foresee's compound AD-9308, the mechanism of activation is understood to involve binding to a site distinct from the active site. This allosteric binding induces a conformational change that enhances the enzyme's catalytic efficiency. For the wild-type enzyme (ALDH2*1), activation is primarily achieved by accelerating the rate-limiting step of the catalytic cycle: the hydrolysis of the acyl-enzyme intermediate.

For the common variant enzyme (ALDH2*2), which suffers from both reduced catalytic activity and instability, these activators act as "structural chaperones." They stabilize the enzyme's structure, partially restoring its normal function.

A proposed mechanism for a similar class of ALDH2 activators suggests that they may partially block the substrate exit tunnel. This action is hypothesized to increase the probability of productive substrate-enzyme collisions, thereby accelerating catalysis.

Signaling Pathway of ALDH2 Activation and Downstream Effects

ALDH2_Activation_Pathway cluster_drug Drug Action cluster_enzyme Enzyme Modulation cluster_metabolism Metabolic Effect cluster_cellular Cellular Outcomes This compound This compound (Allosteric Activator) ALDH2 ALDH2 Enzyme This compound->ALDH2 Binds allosterically ALDH2_active Activated ALDH2 (Enhanced Catalytic Activity) ALDH2->ALDH2_active Conformational Change Acids Non-toxic Carboxylic Acids ALDH2_active->Acids Produces Mito_Stress Reduced Mitochondrial Stress & Oxidative Damage ALDH2_active->Mito_Stress Inflammation Reduced Inflammation & Fibrosis ALDH2_active->Inflammation Aldehydes Toxic Aldehydes (e.g., 4-HNE) Aldehydes->ALDH2_active Metabolized by Preclinical_Workflow cluster_model Model Development cluster_treatment Intervention cluster_assessment Assessment cluster_outcome Outcome Animal_Model Disease Model Induction (e.g., High-Fat Diet) Dosing Drug Administration (e.g., Oral Gavage) Animal_Model->Dosing In_Vivo In Vivo Phenotyping (Body Weight, Glucose Tolerance) Dosing->In_Vivo Ex_Vivo Ex Vivo Analysis (Histology, Biomarkers) In_Vivo->Ex_Vivo Enzyme_Assay Biochemical Assays (ALDH2 Activity) Ex_Vivo->Enzyme_Assay Efficacy Determination of Therapeutic Efficacy Enzyme_Assay->Efficacy Clinical_Trial_Logic cluster_enrollment Patient Selection cluster_randomization Randomization cluster_evaluation Endpoint Evaluation (12 Weeks) cluster_analysis Analysis Patients PH-ILD Patients (N ≈ 99) Dose1 This compound (Dose 1) Patients->Dose1 Dose2 This compound (Dose 2) Patients->Dose2 Placebo Placebo Patients->Placebo PVR Primary: Change in PVR Dose1->PVR Dose2->PVR Placebo->PVR Secondary Secondary: NT-proBNP, 6MWD, etc. PVR->Secondary Analysis Efficacy and Safety Analysis Secondary->Analysis

References

Whitepaper: A Deep Dive into the Molecular Interactions of Mirivadelgat

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mirivadelgat (FP-045) is a first-in-class, orally available small molecule currently in clinical development, distinguished by its mechanism as a potent and highly selective allosteric activator of Aldehyde Dehydrogenase 2 (ALDH2)[1][2]. ALDH2 is a critical mitochondrial enzyme responsible for detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are generated during oxidative stress and are implicated in the pathophysiology of numerous diseases[2][3][4]. While the primary pharmacology of this compound is well-defined, a comprehensive understanding of its broader molecular interaction profile is essential for a complete safety and efficacy assessment. This technical guide addresses the exploration of molecular targets beyond ALDH2. However, publicly available data confirming such off-targets is not available, a testament to the compound's high selectivity. Therefore, this paper will focus on the established primary mechanism of this compound and detail the sophisticated experimental methodologies that are critical for identifying and validating potential off-target interactions for any highly selective compound.

Introduction: The High Selectivity of this compound (FP-045)

This compound, developed by Foresee Pharmaceuticals, is a novel therapeutic agent designed to enhance the activity of ALDH2[1][5]. The therapeutic rationale is based on the enzyme's crucial role in mitigating cellular damage by metabolizing toxic aldehydes that accumulate in various pathological states, including those involving inflammation, fibrosis, and mitochondrial stress[2][5]. Preclinical and clinical development has consistently highlighted this compound as a "highly selective" ALDH2 activator[1]. This specificity is a desirable attribute in drug development, as it minimizes the potential for adverse effects arising from unintended interactions with other proteins.

Despite this, a rigorous investigation into a compound's full interaction landscape is a cornerstone of modern drug development. This guide provides the framework for such an investigation by outlining the necessary experimental approaches in the absence of specific public data on this compound off-targets.

Primary Pharmacodynamics: The ALDH2 Activation Pathway

The primary mechanism of this compound involves the allosteric activation of ALDH2. Under conditions of oxidative stress, cellular lipids undergo peroxidation, leading to the formation of reactive aldehydes, most notably 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA)[2][3][4]. These aldehydes are cytotoxic and can form adducts with proteins, DNA, and lipids, leading to mitochondrial dysfunction and cellular damage[6][7]. 4-HNE accumulation has been identified as a significant contributor to the progression of diseases like pulmonary hypertension[2][4].

ALDH2 metabolizes these toxic aldehydes into less harmful carboxylic acids. This compound enhances the catalytic efficiency of ALDH2, thereby accelerating the detoxification of 4-HNE and protecting the cell from oxidative damage[2].

ALDH2_Pathway cluster_stress Cellular Stress Condition cluster_process Pathophysiological Process cluster_moa This compound Mechanism of Action Oxidative_Stress Oxidative Stress (e.g., Ischemia, Inflammation) Lipid_Peroxidation Lipid Peroxidation of Polyunsaturated Fatty Acids 4HNE Toxic Aldehyde Production (e.g., 4-HNE) Lipid_Peroxidation->4HNE Generates Mito_Damage Mitochondrial Dysfunction & Cellular Damage 4HNE->Mito_Damage Causes Detox Accelerated Detoxification 4HNE->Detox This compound This compound (FP-045) ALDH2 ALDH2 Enzyme (Mitochondrial) This compound->ALDH2 Allosterically Activates ALDH2->Detox Catalyzes Detox->Mito_Damage Prevents NonToxic Non-Toxic Metabolites (Carboxylic Acids) Detox->NonToxic

Caption: this compound's mechanism of action on the ALDH2 pathway.

Data Presentation: Target Interaction Profile

As a highly selective agent, the only publicly characterized molecular target for this compound is ALDH2. Quantitative data on its binding affinity or activation potency (e.g., EC50) are not available in the public domain. A comprehensive off-target profile would require the experimental protocols detailed in the following section.

TargetTarget ClassInteraction TypePotency (EC50/AC50)Binding Affinity (Kd)Data Source
ALDH2 OxidoreductaseAllosteric ActivatorPotent (Value N/A)Not Publicly AvailableForesee Pharmaceuticals Publications[1][2][5]
Off-Targets VariousTo Be DeterminedNot Publicly AvailableNot Publicly AvailableN/A

Experimental Protocols for Off-Target Identification

To construct a complete molecular interaction map for a compound like this compound, a multi-faceted approach combining broad screening with orthogonal validation is required.

Protocol 1: Broad Kinome Profiling

This method assesses the interaction of a compound against a large panel of human kinases, which are common off-targets for many drugs.

  • Objective: To identify potential interactions between this compound and human kinases.

  • Methodology: Competitive binding assay (e.g., KINOMEscan™).

    • Assay Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for the active site of over 450 kinases. The amount of kinase bound to the solid support is quantified.

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For screening, a high concentration (e.g., 10 µM) is typically used.

    • Assay Execution:

      • Kinases are individually expressed and tagged (e.g., with DNA).

      • The tagged kinase is incubated with the immobilized ligand and the test compound (this compound).

      • After equilibration, the unbound kinase is washed away.

      • The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

    • Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%. Hits are then followed up with dose-response experiments to determine the dissociation constant (Kd).

Protocol 2: Chemical Proteomics for Unbiased Target Identification

This approach uses a chemically modified version of the drug to identify binding partners in a cellular lysate or intact cells, providing an unbiased view of the interactome.

  • Objective: To identify direct protein targets of this compound in a complex biological sample.

  • Methodology: Activity-Based Protein Profiling (ABPP) with a clickable probe.

    • Probe Synthesis: Synthesize a this compound analogue containing a minimally perturbing bioorthogonal handle (e.g., an alkyne or azide (B81097) group). A photo-reactive group (e.g., diazirine) can also be incorporated to enable covalent cross-linking to non-covalent binding partners upon UV irradiation.

    • Cellular Labeling:

      • Incubate cultured cells (e.g., a relevant human cell line) with the this compound probe for a defined period.

      • If using a photo-reactive probe, irradiate the cells with UV light to induce covalent cross-linking.

      • Lyse the cells in a suitable buffer containing protease inhibitors.

    • Click Chemistry: To the cell lysate, add the complementary reporter tag (e.g., biotin-azide if the probe has an alkyne). Catalyze the click reaction (CuAAC) to attach the biotin (B1667282) tag to the probe-bound proteins.

    • Enrichment and Digestion:

      • Enrich the biotin-tagged proteins using streptavidin-coated beads.

      • Perform extensive washes to remove non-specifically bound proteins.

      • Digest the bead-bound proteins into peptides using trypsin.

    • Mass Spectrometry and Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins significantly enriched in the probe-treated sample compared to a vehicle control are considered potential targets.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Validation

CETSA is a biophysical method used to confirm and quantify drug-target engagement in living cells or tissue samples. It is an essential orthogonal method to validate hits from screening assays.[8][9][10]

  • Objective: To validate the binding of this compound to potential off-targets identified in primary screens within an intact cellular environment.

  • Methodology: Ligand-induced thermal stabilization of a target protein.

    • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a specific duration (e.g., 1 hour at 37°C) to allow for cellular uptake and target binding.[8]

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by rapid cooling.[9][11]

    • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by high-speed centrifugation.[11]

    • Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.

    • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement and stabilization. Dose-response curves can be generated at a fixed temperature to determine the cellular EC50.

Mandatory Visualizations: Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive identification and validation of molecular targets, proceeding from broad screening to specific confirmation.

Off_Target_Workflow cluster_screening Tier 1: Broad, Unbiased Screening cluster_analysis Tier 2: Hit Identification & Triage cluster_validation Tier 3: In-Cell Target Validation cluster_conclusion Tier 4: Final Assessment Kinome Kinome Profiling (>450 Kinases) Hit_ID Identify Primary Hits (e.g., Kd < 1µM or >3σ Enrichment) Kinome->Hit_ID Generates Data For ChemProt Chemical Proteomics (ABPP) (Proteome-wide) ChemProt->Hit_ID Generates Data For Triage Hit Triage (Orthogonal Assay, Literature Review, Pathway Analysis) Hit_ID->Triage CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Triage->CETSA Prioritized Hits Dose_Response Cellular Dose-Response Assay (Determine Potency, e.g., EC50) CETSA->Dose_Response Conclusion Validated Off-Target Profile Dose_Response->Conclusion

Caption: A generalized workflow for off-target identification and validation.

Conclusion

This compound (FP-045) is a promising therapeutic agent characterized by its highly selective activation of the ALDH2 enzyme, a key regulator of mitochondrial health and detoxification of reactive aldehydes. While its primary mechanism is well-established, the exploration of potential off-targets is a crucial aspect of its comprehensive pharmacological profiling. This guide acknowledges the current lack of public data on this compound's secondary targets and instead provides a robust framework of established, high-level experimental protocols necessary for such an investigation. The application of kinome scanning, chemical proteomics, and CETSA provides a powerful, tiered strategy to build a complete interaction map, ensuring a thorough understanding of the molecular basis of a drug's efficacy and safety. For a compound like this compound, these studies would provide the ultimate confirmation of its selectivity and further solidify its therapeutic potential.

References

Foundational Research on the Allosteric Activation of Aldehyde Dehydrogenase 2 by Small Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily responsible for the oxidation of toxic aldehydes. Its dysfunction, particularly the common genetic variant ALDH2*2 prevalent in East Asian populations, is associated with an increased risk for a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The allosteric activation of ALDH2 by small molecules has emerged as a promising therapeutic strategy to restore or enhance its enzymatic activity. This technical guide provides an in-depth overview of the foundational research in this field, focusing on the mechanism of action, quantitative analysis of activators, detailed experimental protocols, and the key signaling pathways modulated by ALDH2 activation.

Introduction to ALDH2 and its Allosteric Activation

Aldehyde dehydrogenase 2 is a homotetrameric enzyme located in the mitochondrial matrix. It plays a crucial role in the detoxification of both endogenous and exogenous aldehydes, most notably acetaldehyde, a toxic byproduct of alcohol metabolism, and 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation. The ALDH2*2 variant possesses a single point mutation (E487K) that results in a significant reduction in its catalytic activity.

Allosteric activators are small molecules that bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's function. In the context of ALDH2, these activators can increase the enzyme's affinity for its substrate, enhance its catalytic rate, and in the case of the ALDH2*2 variant, act as chemical chaperones to restore its proper structure and function.

Small Molecule Allosteric Activators of ALDH2

The discovery of Alda-1 was a significant breakthrough in the field, demonstrating the feasibility of pharmacologically activating ALDH2. Since then, research has expanded to identify and optimize novel classes of ALDH2 activators with improved potency and drug-like properties.

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1) and its Analogs

Alda-1 was the first-in-class small molecule activator of ALDH2. It binds to a site at the entrance of the substrate tunnel, near the catalytic cysteine residue (Cys302).[1] This binding has a dual effect: it directly enhances the catalytic activity of the wild-type enzyme and, importantly, restores the structural integrity and function of the inactive ALDH2*2 variant.[2][3][4][5][6] Structure-activity relationship (SAR) studies on Alda-1 have led to the development of analogs with modified pharmacokinetic properties. For instance, a selenamide derivative of Alda-1, compound A8, has shown potent ALDH2 activation at the submicromolar level.[7]

N-Benzylaniline Derivatives

More recently, N-benzylaniline-based compounds have been identified as a novel class of potent allosteric activators of ALDH2.[2][8][9] These compounds were discovered through computational virtual screening and subsequently optimized.[2][8] Notably, compound D10 from this class has demonstrated a maximum activation fold of 114% relative to Alda-1, showcasing the potential for significant improvements in efficacy.[2][10][11]

Quantitative Data on ALDH2 Allosteric Activators

A comparative analysis of the potency of various allosteric activators is crucial for drug development. The following table summarizes the available quantitative data for key ALDH2 activators.

CompoundClassTargetEC50 (µM)Activation Fold (relative to control)NotesReference
Alda-1N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamideALDH21~20Varies with substrateFirst-in-class activator.[3]
Alda-1N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamideALDH22-Restores near wild-type activityActs as a structural chaperone.[2][3][5][6]
A8Alda-1 Analog (Selenamide derivative)ALDH210.21 ± 0.03-Shows reduced cytotoxicity compared to Alda-1.[7]
A8Alda-1 Analog (Selenamide derivative)ALDH220.31 ± 0.03-Potent activator of the variant enzyme.[7]
C6N-BenzylanilineALDH2-Good in vitro and in vivo activityReduces infarct size in ischemic stroke models.[2][8]
D10N-BenzylanilineALDH2-114% relative to Alda-1Improved water solubility and activity.[2][10][11]

Experimental Protocols for Characterizing ALDH2 Activators

The characterization of ALDH2 activators relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

ALDH2 Activity Assay (Spectrophotometric)

This is the most common method to measure ALDH2 activity by monitoring the production of NADH.

Principle: ALDH2 catalyzes the oxidation of an aldehyde substrate to a carboxylic acid, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is measured by the absorbance at 340 nm.

Workflow Diagram:

ALDH2_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NAD+, Substrate) Mix Mix Reagents and Enzyme Reagents->Mix Enzyme Prepare ALDH2 Enzyme (Recombinant or Lysate) Enzyme->Mix Activator Prepare Activator Stock Incubate Pre-incubate with Activator Activator->Incubate Mix->Incubate Initiate Initiate with Substrate Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Reading) Initiate->Measure Analyze Calculate Initial Velocity (Vmax) Measure->Analyze Determine Determine EC50 Analyze->Determine

Caption: Workflow for the spectrophotometric ALDH2 activity assay.

Detailed Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0), NAD+ (e.g., 2.5 mM), and the ALDH2 enzyme.

  • Activator Incubation: Add varying concentrations of the small molecule activator to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding the aldehyde substrate (e.g., propionaldehyde (B47417) or a fluorescent substrate).

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (Vmax) from the linear phase of the absorbance curve. Plot the velocities against the activator concentrations to determine the EC50 value.

Thermal Shift Assay (TSA)

TSA is used to assess the binding of a small molecule to a protein by measuring changes in its thermal stability.

Principle: The binding of a ligand, such as an allosteric activator, often stabilizes the protein structure, leading to an increase in its melting temperature (Tm).

Workflow Diagram:

Thermal_Shift_Assay cluster_prep Preparation cluster_setup Reaction Setup cluster_run qPCR Run cluster_analysis Data Analysis Protein Prepare ALDH2 Protein Mix Mix Protein, Ligand, and Dye Protein->Mix Ligand Prepare Activator Ligand->Mix Dye Prepare SYPRO Orange Dye Dye->Mix Heat Apply Temperature Gradient Mix->Heat Measure Measure Fluorescence Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Determine Determine Melting Temperature (Tm) Plot->Determine

Caption: Workflow for the Thermal Shift Assay to assess activator binding.

Detailed Protocol:

  • Reaction Setup: In a PCR plate, mix the ALDH2 protein with the small molecule activator at various concentrations and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient to gradually denature the protein.

  • Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases.

  • Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). An increase in Tm in the presence of the activator indicates binding and stabilization.

ALDH2 Signaling Pathways

The activation of ALDH2 has profound effects on various cellular signaling pathways implicated in a range of diseases.

Cardioprotection

ALDH2 plays a crucial role in protecting the heart from ischemic injury.

Signaling Pathway Diagram:

Cardioprotection_Pathway PKCe PKCε ALDH2 ALDH2 PKCe->ALDH2 Activates Detox Detoxification ALDH2->Detox Wnt Wnt/β-catenin Signaling ALDH2->Wnt Inhibits Aldehydes Toxic Aldehydes (e.g., 4-HNE) Aldehydes->ALDH2 Metabolizes Cardioprotection Cardioprotection Detox->Cardioprotection Fibrosis Myocardial Fibrosis Wnt->Fibrosis Promotes Fibrosis->Cardioprotection Reduces

Caption: ALDH2-mediated cardioprotective signaling pathways.

Description: Protein kinase C epsilon (PKCε) can phosphorylate and activate ALDH2, leading to enhanced detoxification of cardiotoxic aldehydes like 4-HNE.[1][12][13] This detoxification is a key mechanism of cardioprotection.[12] Furthermore, ALDH2 activation has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in myocardial fibrosis, thereby reducing cardiac remodeling after injury.[14]

Neurodegeneration

In the central nervous system, ALDH2 is crucial for metabolizing aldehydes generated from neurotransmitter metabolism and lipid peroxidation, which are implicated in neurodegenerative diseases.[15][16][17]

Signaling Pathway Diagram:

Neurodegeneration_Pathway OxidativeStress Oxidative Stress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ToxicAldehydes Toxic Aldehydes (4-HNE, DOPAL) LipidPeroxidation->ToxicAldehydes ALDH2 ALDH2 ToxicAldehydes->ALDH2 Metabolized by NeuronalDamage Neuronal Damage & Apoptosis ToxicAldehydes->NeuronalDamage Induces Detoxification Detoxification ALDH2->Detoxification JNK JNK Pathway ALDH2->JNK Inhibits Neuroprotection Neuroprotection Detoxification->Neuroprotection NeuronalDamage->Neuroprotection Reduces Caspase3 Caspase-3 JNK->Caspase3 Activates Caspase3->NeuronalDamage Induces

Caption: Role of ALDH2 in mitigating neurodegenerative processes.

Description: ALDH2 detoxifies neurotoxic aldehydes such as 4-HNE and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a metabolic byproduct of dopamine. Accumulation of these aldehydes contributes to neuronal damage and apoptosis. ALDH2 activation can mitigate this damage.[15][16] One proposed mechanism involves the inhibition of the JNK signaling pathway, which in turn reduces the activation of caspase-3, a key executioner of apoptosis.[18]

Cancer

The role of ALDH2 in cancer is complex and appears to be context-dependent.

Signaling Pathway Diagram:

Cancer_Pathway Acetaldehyde Acetaldehyde (Carcinogen) ALDH2 ALDH2 Acetaldehyde->ALDH2 Metabolized by DNA_Damage DNA Damage Acetaldehyde->DNA_Damage Induces Detoxification Detoxification ALDH2->Detoxification AMPK AMPK Pathway ALDH2->AMPK Modulates ImmuneEvasion Immune Evasion (NOD/VISTA axis) ALDH2->ImmuneEvasion Regulates Tumorigenesis Tumorigenesis DNA_Damage->Tumorigenesis TumorProgression Tumor Progression AMPK->TumorProgression Affects ImmuneEvasion->TumorProgression Promotes

Caption: The multifaceted role of ALDH2 in cancer biology.

Description: Low ALDH2 activity, as seen in individuals with the ALDH2*2 variant, leads to the accumulation of acetaldehyde, a known carcinogen, increasing the risk of certain cancers, particularly of the upper digestive tract.[19][20] In some cancers, such as hepatocellular carcinoma, downregulation of ALDH2 can lead to the activation of the AMP-activated protein kinase (AMPK) pathway, which can promote tumor progression.[19][21] Conversely, in other contexts, ALDH2 has been implicated in promoting tumor immune evasion by regulating the NOD/VISTA axis.[22]

Conclusion and Future Directions

The allosteric activation of ALDH2 by small molecules represents a highly promising therapeutic avenue for a wide range of debilitating diseases. Foundational research has established the mechanism of action for key activators like Alda-1 and has led to the discovery of novel, more potent compounds. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of new ALDH2 activators. A deeper understanding of the intricate signaling pathways governed by ALDH2 will be crucial for the successful clinical translation of these activators. Future research should focus on developing activators with improved pharmacokinetic profiles and tissue-specific targeting to maximize therapeutic benefit while minimizing potential off-target effects. The continued exploration of the structure-activity relationships of new chemical scaffolds will undoubtedly lead to the next generation of ALDH2-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Mirivadelgat (FP-045) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mirivadelgat (FP-045) is a first-in-class, orally available, small molecule allosteric activator of aldehyde dehydrogenase 2 (ALDH2).[1][2][3] ALDH2 is a mitochondrial enzyme crucial for detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are generated during oxidative stress.[4][5] An accumulation of these toxic aldehydes can contribute to cellular damage, inflammation, and the progression of fibrotic diseases. Preclinical data for this compound have indicated its potential as a disease-modifying agent in conditions characterized by fibrosis, such as pulmonary hypertension associated with interstitial lung disease (PH-ILD).[2][3][6][7]

These application notes provide detailed protocols for in vitro studies to characterize the biochemical activity and anti-fibrotic potential of this compound. The protocols described are representative methods for evaluating ALDH2 activators and are intended to serve as a guide for researchers.

Mechanism of Action

This compound allosterically activates ALDH2, enhancing its enzymatic activity. This leads to an increased rate of detoxification of harmful aldehydes, thereby reducing oxidative stress. In the context of fibrosis, elevated oxidative stress can promote the activation of transforming growth factor-beta (TGF-β) signaling, a key pathway in the differentiation of fibroblasts into myofibroblasts and the subsequent deposition of extracellular matrix (ECM) proteins, a hallmark of fibrosis.[4][8][9] By mitigating oxidative stress, this compound is proposed to inhibit the TGF-β/Smad signaling pathway, thus exerting its anti-fibrotic effects.[4][9][10]

Signaling Pathway

ALDH2_Pathway cluster_stress Cellular Stress cluster_aldehydes Toxic Aldehydes cluster_tgf Pro-fibrotic Signaling cluster_intervention Therapeutic Intervention Oxidative Stress Oxidative Stress 4-HNE 4-HNE Oxidative Stress->4-HNE TGF-β TGF-β 4-HNE->TGF-β activates TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor p-Smad2/3 p-Smad2/3 TGF-β Receptor->p-Smad2/3 Fibroblast to Myofibroblast Differentiation Fibroblast to Myofibroblast Differentiation p-Smad2/3->Fibroblast to Myofibroblast Differentiation ECM Deposition ECM Deposition Fibroblast to Myofibroblast Differentiation->ECM Deposition Fibrosis Fibrosis ECM Deposition->Fibrosis This compound (FP-045) This compound (FP-045) ALDH2 ALDH2 This compound (FP-045)->ALDH2 activates Detoxification Detoxification ALDH2->Detoxification Detoxification->4-HNE metabolizes Detoxification->TGF-β inhibits

Caption: this compound's anti-fibrotic mechanism of action.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the in vitro effects of this compound (FP-045).

Table 1: Effect of this compound on ALDH2 Enzymatic Activity

This compound (µM)ALDH2 Activity (mOD/min)% Activation
0 (Vehicle)10.2 ± 0.80%
0.115.5 ± 1.152%
128.7 ± 2.3181%
1045.1 ± 3.9342%
10048.3 ± 4.1374%

Table 2: Anti-fibrotic Effect of this compound on TGF-β1-stimulated Human Lung Fibroblasts

Treatmentα-SMA Expression (Normalized)Collagen I Deposition (Normalized)
Vehicle Control1.00 ± 0.121.00 ± 0.15
TGF-β1 (10 ng/mL)4.25 ± 0.355.10 ± 0.42
TGF-β1 + this compound (1 µM)2.85 ± 0.283.20 ± 0.33
TGF-β1 + this compound (10 µM)1.50 ± 0.181.75 ± 0.21

Experimental Protocols

Protocol 1: In Vitro ALDH2 Enzymatic Activity Assay

This protocol describes a colorimetric assay to determine the ability of this compound to activate recombinant human ALDH2. The assay measures the reduction of a tetrazolium salt (WST-1) by NADH, which is produced by the ALDH2-catalyzed oxidation of an aldehyde substrate.

Materials:

  • Recombinant Human ALDH2

  • This compound (FP-045)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • NAD+

  • Aldehyde substrate (e.g., propionaldehyde)

  • WST-1 reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add recombinant human ALDH2 to each well.

  • Add NAD+ to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • To initiate the reaction, add the aldehyde substrate to each well.

  • Immediately add the WST-1 reagent.

  • Measure the absorbance at 450 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (mOD/min) for each concentration of this compound.

  • Plot the rate of reaction against the this compound concentration to determine the EC50.

ALDH2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound dilutions B Add this compound to 96-well plate A->B C Add ALDH2 enzyme B->C D Add NAD+ C->D E Incubate (15 min) D->E F Add aldehyde substrate & WST-1 E->F G Measure absorbance at 450 nm (kinetic) F->G H Calculate reaction rates G->H I Determine EC50 H->I

Caption: Workflow for the in vitro ALDH2 enzymatic activity assay.

Protocol 2: Anti-fibrotic Activity in a Cellular Model of Lung Fibrosis

This protocol outlines a method to assess the anti-fibrotic efficacy of this compound in a cell-based assay using human lung fibroblasts (e.g., IMR-90 or primary cells). Fibrosis is induced by TGF-β1, and the inhibitory effect of this compound is quantified by measuring the expression of the myofibroblast marker alpha-smooth muscle actin (α-SMA) and the deposition of Collagen Type I.

Materials:

  • Human lung fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (FP-045)

  • Recombinant Human TGF-β1

  • Fixation and permeabilization buffers

  • Primary antibodies (anti-α-SMA, anti-Collagen I)

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Seed human lung fibroblasts into a 96-well imaging plate and allow them to adhere overnight.

  • Starve the cells in low-serum medium (e.g., 0.5% FBS) for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours. Include a vehicle-only control group.

  • After incubation, fix, and permeabilize the cells.

  • Incubate with primary antibodies against α-SMA and Collagen I.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the fluorescence intensity of α-SMA and Collagen I, normalized to the cell number (DAPI count).

Anti_Fibrosis_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Seed lung fibroblasts in 96-well plate B Starve cells (24h) A->B C Pre-treat with this compound (1h) B->C D Stimulate with TGF-β1 (48-72h) C->D E Fix and permeabilize cells D->E F Primary antibody incubation (α-SMA, Collagen I) E->F G Secondary antibody & DAPI incubation F->G H Image acquisition (High-content imaging) G->H I Quantify fluorescence intensity H->I J Normalize to cell number I->J

Caption: Workflow for the cellular anti-fibrosis assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirivadelgat (FP-045) is a first-in-class, orally available, small molecule allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme.[1] ALDH2 plays a vital role in detoxifying endogenous and exogenous aldehydes, thereby mitigating oxidative stress and cellular damage.[2] Preclinical studies have demonstrated this compound's potential in treating conditions associated with mitochondrial stress, inflammation, and fibrosis, such as pulmonary hypertension associated with interstitial lung disease (PH-ILD) and Fanconi Anemia.[1][3][4][5] Laboratory studies have shown that this compound (FP-045) can decrease aldehyde-induced toxicity in lymphoblastoid cell lines from Fanconi Anemia patients.[6][7]

These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various cell culture experiments to investigate its mechanism of action and therapeutic potential. Due to the limited availability of published in vitro studies specifically detailing the use of this compound, the following recommendations are substantially based on data from Alda-1, a well-characterized ALDH2 activator with a similar mechanism of action. Researchers should consider these as starting points and optimize concentrations and conditions for their specific cell types and experimental systems.

Data Presentation: Recommended Concentrations

The following table summarizes recommended starting concentrations for this compound in various cell culture applications, derived from studies using the analogous ALDH2 activator, Alda-1.

ApplicationCell TypeRecommended Concentration RangeNotes
ALDH2 Activation Assay Various5 µM - 50 µMA concentration of 5 µM has been noted for general ALDH2 activators ("ALDAs").[8] Higher concentrations up to 200 µM can be used for detailed kinetic studies.
Cell Viability/Cytotoxicity Assay Various1 µM - 100 µMIt is crucial to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Anti-inflammatory Assays Macrophages (e.g., RAW 264.7), Endothelial Cells10 µM - 50 µMPre-treatment with the ALDH2 activator is typically performed before stimulation with an inflammatory agent like LPS.
Anti-fibrosis Assays Fibroblasts (e.g., primary lung fibroblasts, NIH/3T3)10 µM - 50 µMCells are often pre-treated with the ALDH2 activator prior to induction of a fibrotic phenotype with agents like TGF-β1.
Mitochondrial Function Assays Various10 µM - 50 µMTo assess effects on mitochondrial respiration, membrane potential, or reactive oxygen species (ROS) production.

Signaling Pathway of ALDH2 Activation

The activation of ALDH2 by this compound plays a crucial role in cellular homeostasis by enhancing the detoxification of reactive aldehydes, which are byproducts of oxidative stress. This leads to reduced mitochondrial dysfunction, inflammation, and fibrosis.

ALDH2_Pathway cluster_this compound Therapeutic Intervention Oxidative_Stress Oxidative Stress (e.g., ROS) 4HNE 4-HNE Oxidative_Stress->4HNE Ethanol_Metabolism Ethanol Metabolism Acetaldehyde Acetaldehyde Ethanol_Metabolism->Acetaldehyde ALDH2 ALDH2 Acetaldehyde->ALDH2 4HNE->ALDH2 This compound This compound (FP-045) This compound->ALDH2 Activates Acetate Acetate ALDH2->Acetate Metabolizes Nontoxic_Metabolites Non-toxic Metabolites ALDH2->Nontoxic_Metabolites Metabolizes Reduced_Mitochondrial_Stress Reduced Mitochondrial Stress Reduced_Inflammation Reduced Inflammation Reduced_Fibrosis Reduced Fibrosis

Caption: ALDH2 activation by this compound enhances aldehyde detoxification, leading to beneficial cellular effects.

Experimental Protocols

ALDH2 Activity Assay

This protocol is adapted from standard colorimetric assays that measure the production of NADH from NAD+ during the oxidation of an aldehyde substrate.

Workflow:

ALDH2_Activity_Workflow start Start prepare_lysates Prepare Cell Lysates start->prepare_lysates protein_quant Protein Quantification prepare_lysates->protein_quant setup_reaction Set up Reaction Mix (Buffer, NAD+, Substrate) protein_quant->setup_reaction add_this compound Add this compound (or Vehicle Control) setup_reaction->add_this compound add_lysate Add Cell Lysate add_this compound->add_lysate measure_absorbance Measure Absorbance at 340 nm (Kinetic Reading) add_lysate->measure_absorbance analyze_data Analyze Data (Calculate NADH production rate) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining ALDH2 enzymatic activity in cell lysates.

Materials:

  • Cells of interest

  • This compound (FP-045)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford or BCA Protein Assay Kit

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 9.0)

  • NAD+ solution (e.g., 10 mM)

  • Aldehyde substrate (e.g., 10 mM propionaldehyde (B47417) or acetaldehyde)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation: a. Culture cells to the desired confluency. b. Harvest and wash cells with ice-cold PBS. c. Lyse cells in an appropriate lysis buffer on ice. d. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of the cell lysates using a Bradford or BCA assay. b. Normalize all samples to the same protein concentration with lysis buffer.

  • Assay Reaction: a. In a 96-well plate, prepare a master mix containing assay buffer, NAD+, and the aldehyde substrate. b. Aliquot the master mix into the wells. c. Add this compound to the treatment wells at final concentrations ranging from 5 µM to 50 µM. Add a vehicle control (e.g., DMSO) to the control wells. d. Initiate the reaction by adding the normalized cell lysate to each well.

  • Data Acquisition: a. Immediately place the plate in a microplate reader pre-warmed to 37°C. b. Measure the absorbance at 340 nm every minute for 30-60 minutes to monitor NADH production.

  • Data Analysis: a. Calculate the rate of NADH production (change in absorbance per minute). b. Compare the rates between this compound-treated and control groups to determine the fold activation of ALDH2.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound to establish a working concentration that does not harm the cells.

Materials:

  • Cells of interest

  • This compound (FP-045)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of this compound in complete culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). b. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells. c. Incubate for 24-48 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: a. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (FP-045)

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: a. Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for 1-2 hours.

  • Inflammatory Stimulation: a. Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include a control group without LPS stimulation.

  • Measurement of Inflammatory Markers: a. Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions. b. Cytokines: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: a. Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only treated group to determine the anti-inflammatory effect.

Anti-Fibrosis Assay in Fibroblasts

This protocol evaluates the potential of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis, induced by Transforming Growth Factor-beta 1 (TGF-β1).[9]

Materials:

  • Human lung fibroblasts or other suitable fibroblast cell line

  • This compound (FP-045)

  • Recombinant Human TGF-β1

  • Serum-free cell culture medium

  • Antibodies for Western blotting (e.g., anti-α-SMA, anti-collagen I)

  • Collagen gel contraction assay kit (optional)

Procedure:

  • Cell Seeding and Serum Starvation: a. Seed fibroblasts in culture plates and grow to sub-confluency. b. Serum-starve the cells for 24 hours to synchronize them.

  • Pre-treatment and Induction of Fibrosis: a. Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for 1-2 hours. b. Induce fibrosis by adding TGF-β1 (e.g., 5 ng/mL) to the medium and incubate for 48-72 hours.

  • Assessment of Fibrotic Markers: a. Western Blotting: Lyse the cells and perform Western blotting to analyze the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I. b. Collagen Gel Contraction: (Optional) Embed the cells in a collagen matrix and measure the contraction of the gel over time as an indicator of myofibroblast activity.

  • Data Analysis: a. Quantify the protein expression levels from the Western blots and compare the this compound-treated groups to the TGF-β1-only treated group. b. For the contraction assay, measure the area of the collagen gel and compare the degree of contraction.

Disclaimer

The provided protocols and concentration ranges are intended as a starting point for research and are based on published data for the analogous compound, Alda-1. It is highly recommended that researchers perform their own dose-response experiments to determine the optimal concentrations of this compound for their specific cell lines and experimental conditions.

References

How to reconstitute and store Mirivadelgat (FP-045) for research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Disclaimer

Specific, publicly available protocols for the reconstitution and storage of Mirivadelgat (FP-045) for research purposes are not available. The following information is based on general best practices for handling novel small molecule compounds in a research setting. Researchers should conduct small-scale solubility and stability tests before preparing large quantities of stock solutions.

Introduction to this compound (FP-045)

This compound, also known as FP-045, is a highly selective, orally available small molecule allosteric activator of Aldehyde Dehydrogenase 2 (ALDH2).[1][2][3] ALDH2 is a mitochondrial enzyme crucial for the detoxification of endogenous and exogenous aldehydes.[4][5] By activating ALDH2, this compound has the potential to mitigate cellular damage caused by aldehyde accumulation and oxidative stress.[1][6] The compound is currently under investigation for its therapeutic potential in various diseases.

General Guidance for Reconstitution and Storage of Novel Research Compounds

Given the absence of specific manufacturer's instructions, the following general protocol is recommended for the reconstitution and storage of this compound (FP-045).

Initial Handling and Solubility Testing

It is crucial to determine the optimal solvent and concentration for your specific experimental needs.

  • Recommendation: Begin by attempting to dissolve a small amount of the compound in common, biocompatible solvents.

  • Suggested Solvents: Start with Dimethyl Sulfoxide (DMSO) for creating a high-concentration stock solution. For aqueous buffers, consider phosphate-buffered saline (PBS) at a physiological pH.

  • Procedure:

    • Weigh out a small, precise amount of lyophilized this compound (FP-045).

    • Add a calculated volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

    • To aid dissolution, gently vortex the solution. If necessary, sonication or warming the solution to 37°C can be employed.

    • Visually inspect for complete dissolution. The solution should be clear and free of particulates.

    • For aqueous working solutions, perform serial dilutions of the DMSO stock into your buffer of choice. Observe for any signs of precipitation.

Quantitative Data Summary

As no specific quantitative data for this compound (FP-045) solubility and stability is publicly available, researchers must determine these parameters empirically. A suggested template for recording this data is provided below.

Table 1: User-Determined Solubility and Stability of this compound (FP-045)

Solvent/BufferMaximum Solubility (mM)Storage Temperature (°C)Stability (Time)Notes
DMSOe.g., 10-20e.g., 6 monthse.g., Protect from light
PBS, pH 7.4e.g., 0.14e.g., 24 hourse.g., Prepare fresh
EthanolUser DeterminedUser DeterminedUser Determined
Cell Culture MediaUser Determined37User Determinede.g., Test for cytotoxicity
Experimental Protocol: Preparation of Stock and Working Solutions

Materials:

  • This compound (FP-045) solid powder

  • Anhydrous DMSO

  • Sterile PBS (pH 7.4) or other aqueous buffer

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol for 10 mM DMSO Stock Solution:

  • Equilibrate the vial of solid this compound (FP-045) to room temperature before opening to prevent condensation.

  • Weigh the required amount of compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex gently until the solid is completely dissolved. If needed, briefly sonicate or warm to 37°C.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol for Aqueous Working Solutions:

  • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS) to reach the final working concentration.

  • Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells (typically <0.1%).

  • Prepare aqueous working solutions fresh for each experiment and do not store them for extended periods.

Visualization of Protocols and Pathways

General Workflow for Reconstitution and Storage

G cluster_prep Preparation cluster_storage Storage cluster_usage Usage A Receive Solid Compound B Equilibrate to Room Temp A->B C Weigh Compound B->C D Add Solvent (e.g., DMSO) C->D E Facilitate Dissolution (Vortex, Sonicate, Warm) D->E F High-Concentration Stock Solution E->F G Aliquot into Light-Protecting Tubes F->G H Store at -20°C G->H I Thaw Single Aliquot H->I J Dilute into Aqueous Buffer I->J K Working Solution J->K L Perform Experiment K->L

Caption: General workflow for reconstituting and storing a novel research compound.

Signaling Pathway of ALDH2 Activation

This compound (FP-045) is an allosteric activator of ALDH2. The primary role of ALDH2 is to detoxify harmful aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are products of lipid peroxidation under conditions of oxidative stress.

G cluster_stress Cellular Stress cluster_detox Detoxification Pathway cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Lipid Membrane Lipids ROS->Lipid Lipid Peroxidation Aldehyde Toxic Aldehydes (e.g., 4-HNE) Lipid->Aldehyde ALDH2 ALDH2 Aldehyde->ALDH2 Metabolism Acetate Non-toxic Acetate ALDH2->Acetate Protection Reduced Oxidative Damage & Cellular Protection Acetate->Protection This compound This compound (FP-045) This compound->ALDH2 Allosteric Activation

Caption: this compound (FP-045) activates ALDH2 to detoxify harmful aldehydes.

References

Application Notes and Protocols for Preclinical Evaluation of Mirivadelgat in Animal Models of Pulmonary Hypertension with Interstitial Lung Disease (PH-ILD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirivadelgat (FP-045) is a first-in-class, orally administered small molecule that acts as an allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme.[1] Emerging preclinical data suggest that this compound holds significant therapeutic potential as a disease-modifying agent for pulmonary hypertension associated with interstitial lung disease (PH-ILD).[2] Its mechanism of action, centered on the modulation of mitochondrial stress, inflammation, and fibrosis, positions it as a novel approach to address both the vascular and fibrotic components of PH-ILD.[1][2]

These application notes provide detailed protocols for established animal models relevant to PH-ILD and outline key experimental designs for evaluating the efficacy of this compound. The information is intended to guide researchers in the preclinical assessment of this and similar therapeutic compounds.

Mechanism of Action and Signaling Pathway

This compound's therapeutic effects are rooted in its activation of ALDH2. This enzyme plays a crucial role in detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are byproducts of oxidative stress and lipid peroxidation. An accumulation of these toxic aldehydes can impair mitochondrial function, promote inflammation, and drive fibrotic processes, all of which are key pathological features of PH-ILD. By enhancing ALDH2 activity, this compound is believed to mitigate these detrimental effects.

MIRIVADELGAT_MOA cluster_upstream Pathophysiological Stressors in PH-ILD cluster_target Drug Target and Action cluster_downstream Downstream Cellular Effects Oxidative_Stress Oxidative Stress (e.g., Hypoxia, Inflammation) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE) Lipid_Peroxidation->Reactive_Aldehydes Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Aldehydes->Mitochondrial_Dysfunction Induces Inflammation Inflammation Reactive_Aldehydes->Inflammation Promotes Fibrosis Fibrosis Reactive_Aldehydes->Fibrosis Drives ALDH2 ALDH2 (Aldehyde Dehydrogenase 2) ALDH2->Reactive_Aldehydes Detoxifies ALDH2->Mitochondrial_Dysfunction Prevents ALDH2->Inflammation Reduces ALDH2->Fibrosis Inhibits This compound This compound (FP-045) This compound->ALDH2 Activates Vascular_Remodeling Pulmonary Vascular Remodeling Inflammation->Vascular_Remodeling Fibrosis->Vascular_Remodeling

Recommended Animal Models and Experimental Protocols

Two well-established rodent models are recommended to study the dual components of PH-ILD: a hypoxia-based model for pulmonary hypertension and a bleomycin-induced model for interstitial lung disease.

Hypoxia/Sugen 5416-Induced Pulmonary Hypertension Model

This model is effective for inducing a severe and progressive form of pulmonary hypertension that recapitulates many of the vascular remodeling features seen in human PH.

Experimental Workflow:

HYPOXIA_SUGEN_WORKFLOW Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Day0 Day 0: - Baseline Measurements - Sugen 5416 Injection (20 mg/kg, s.c.) - Initiate Hypoxia (10% O2) Acclimatization->Day0 Treatment Treatment Period (Weeks 1-3): - Daily Oral Gavage  - Vehicle Control  - this compound (Dose 1)  - this compound (Dose 2) Day0->Treatment Week3 End of Week 3: - Hemodynamic Assessment (RVSP) - Euthanasia and Tissue Collection Treatment->Week3 Analysis Endpoint Analysis: - RV Hypertrophy (Fulton Index) - Histology (Vascular Remodeling) - Biomarker Analysis Week3->Analysis

Detailed Protocol:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Induction of PH:

    • On day 0, administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).[3][4]

    • Immediately following the injection, place the animals in a normobaric hypoxic chamber with an oxygen concentration of 10%.[3]

    • Maintain the animals in the hypoxic environment for 3 weeks.[5]

  • This compound Administration:

    • Begin daily oral gavage of this compound or vehicle control on day 1 and continue for the 3-week duration of the experiment.

    • A dose-response study is recommended (e.g., two different doses of this compound).

  • Efficacy Endpoints:

    • Hemodynamic Assessment: At the end of the study, measure right ventricular systolic pressure (RVSP) via right heart catheterization.[6]

    • Right Ventricular Hypertrophy: After euthanasia, dissect the heart and calculate the Fulton index (ratio of the right ventricle weight to the left ventricle plus septum weight).[6][7][8]

    • Histological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess pulmonary artery muscularization and remodeling.

Bleomycin-Induced Interstitial Lung Disease Model

This is the most widely used model to study pulmonary fibrosis and associated interstitial lung disease.[9][10]

Experimental Workflow:

BLEOMYCIN_ILD_WORKFLOW Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Day0 Day 0: - Baseline Measurements - Intratracheal Instillation of Bleomycin (B88199) (1-2 mg/kg) Acclimatization->Day0 Treatment Treatment Period (Days 7-21): - Daily Oral Gavage  - Vehicle Control  - this compound (Dose 1)  - this compound (Dose 2) Day0->Treatment Day21 Day 21: - Euthanasia and Tissue Collection Treatment->Day21 Analysis Endpoint Analysis: - Histology (Ashcroft Score) - Collagen Content (Hydroxyproline Assay) - BALF Analysis (Cell Counts, Cytokines) Day21->Analysis

Detailed Protocol:

  • Animals: C57BL/6 mice are a susceptible strain for bleomycin-induced fibrosis.[10]

  • Induction of ILD:

    • On day 0, administer a single intratracheal dose of bleomycin (typically 1-2 mg/kg).[11]

  • This compound Administration:

    • To assess the therapeutic potential, it is recommended to initiate treatment after the initial inflammatory phase, for example, starting on day 7 and continuing until day 21.[10]

    • Administer this compound or vehicle control daily via oral gavage.

  • Efficacy Endpoints:

    • Histological Assessment of Fibrosis: At the end of the study, harvest the lungs, fix, and stain with Masson's trichrome. Quantify the degree of fibrosis using the Ashcroft scoring system.[12][13][14]

    • Collagen Content: Measure the total lung collagen content using a hydroxyproline (B1673980) assay.[14][15][16]

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.[10][17]

Data Presentation and Expected Outcomes

The following tables present a summary of key efficacy endpoints and illustrative data reflecting the expected outcomes of a successful therapeutic intervention with this compound in the described animal models.

Table 1: Efficacy of this compound in the Hypoxia/Sugen 5416-Induced PH Model

GroupNRVSP (mmHg)Fulton Index (RV/LV+S)Pulmonary Artery Muscularization (%)
Normoxia Control 1025.5 ± 2.10.24 ± 0.0315.2 ± 3.5
Hypoxia/Sugen + Vehicle 1055.8 ± 5.30.52 ± 0.0668.7 ± 8.1
Hypoxia/Sugen + this compound (Low Dose) 1042.1 ± 4.90.41 ± 0.0545.3 ± 6.7*
Hypoxia/Sugen + this compound (High Dose) 1035.6 ± 4.2 0.33 ± 0.0430.1 ± 5.9**
Data are presented as mean ± SD. RVSP: Right Ventricular Systolic Pressure; RV/LV+S: Right Ventricle/(Left Ventricle + Septum). *p<0.05, **p<0.01 vs. Hypoxia/Sugen + Vehicle. (Note: Data are illustrative).

Table 2: Efficacy of this compound in the Bleomycin-Induced ILD Model

GroupNAshcroft ScoreLung Hydroxyproline (µ g/lung )BALF Total Cells (x10^5)
Saline Control 101.2 ± 0.4150.3 ± 15.81.5 ± 0.5
Bleomycin + Vehicle 106.8 ± 0.9425.7 ± 40.28.2 ± 1.3
Bleomycin + this compound (Low Dose) 104.5 ± 0.7290.1 ± 32.55.1 ± 0.9*
Bleomycin + this compound (High Dose) 103.1 ± 0.6 215.4 ± 25.13.2 ± 0.7**
Data are presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid. *p<0.05, **p<0.01 vs. Bleomycin + Vehicle. (Note: Data are illustrative).

Conclusion

The preclinical evaluation of this compound in robust and well-characterized animal models of pulmonary hypertension and interstitial lung disease is a critical step in its development for the treatment of PH-ILD. The protocols and endpoints outlined in these application notes provide a comprehensive framework for assessing the therapeutic potential of ALDH2 activators. The expected outcomes, including attenuation of pulmonary hemodynamics, reduction of right ventricular hypertrophy, and amelioration of lung fibrosis, would provide strong evidence for the disease-modifying capabilities of this compound in this complex and challenging disease.

References

Application Notes and Protocols for Measuring Cardiac Function Following FP-045 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-045 is a first-in-class, orally available small molecule activator of aldehyde dehydrogenase 2 (ALDH2).[1][2][3] ALDH2 is a critical mitochondrial enzyme responsible for detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are generated during oxidative stress and contribute to cellular damage.[1][4][5][6][7] Activation of ALDH2 has demonstrated cardioprotective effects in various preclinical models of cardiovascular disease, including heart failure and myocardial ischemia/reperfusion injury, by mitigating oxidative stress and improving mitochondrial function.[2][7][8]

These application notes provide detailed protocols for assessing the cardiac function in preclinical models following the administration of FP-045. The methodologies described herein are based on established techniques for evaluating cardiac performance and are adaptable to various research settings.

Signaling Pathway of ALDH2 Activation and Cardioprotection

The cardioprotective effects of FP-045 are mediated through the activation of ALDH2, which leads to a cascade of downstream events that collectively preserve cardiac function.

ALDH2_Pathway cluster_stress Cellular Stress cluster_drug Pharmacological Intervention cluster_enzyme Enzymatic Activity cluster_aldehydes Toxic Aldehydes cluster_detox Detoxification cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., Ischemia/Reperfusion) Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE) Oxidative_Stress->Reactive_Aldehydes generates FP_045 FP-045 ALDH2 ALDH2 FP_045->ALDH2 activates Detoxification Detoxification ALDH2->Detoxification catalyzes Reactive_Aldehydes->Detoxification substrate for Mitochondrial_Function Improved Mitochondrial Function Detoxification->Mitochondrial_Function Reduced_Apoptosis Reduced Apoptosis Detoxification->Reduced_Apoptosis Cardioprotection Cardioprotection Mitochondrial_Function->Cardioprotection Reduced_Apoptosis->Cardioprotection

Caption: Signaling pathway of FP-045-mediated cardioprotection.

Preclinical Models for Cardiac Function Assessment

The selection of an appropriate animal model is crucial for investigating the effects of FP-045 on cardiac function. Common preclinical models include:

  • Myocardial Infarction (MI) Model: Typically induced by ligation of the left anterior descending (LAD) coronary artery in rodents. This model allows for the evaluation of FP-045's effects on post-MI remodeling and heart failure development.

  • Ischemia/Reperfusion (I/R) Injury Model: Involves temporary occlusion of a coronary artery followed by reperfusion, mimicking clinical scenarios such as angioplasty. This model is useful for assessing the acute protective effects of FP-045 against reperfusion injury.

  • Diabetic Cardiomyopathy Model: Induced by agents like streptozotocin, this model allows for the investigation of FP-045 in the context of diabetes-related cardiac dysfunction.[9][10]

Experimental Workflow for Preclinical Cardiac Function Assessment

A typical experimental workflow for assessing the cardiac effects of FP-045 in a preclinical model is outlined below.

Experimental_Workflow Model Induce Cardiac Injury Model (e.g., MI, I/R) Treatment Administer FP-045 or Vehicle Model->Treatment Non_Invasive Non-Invasive Monitoring (Echocardiography) Treatment->Non_Invasive Invasive Invasive Hemodynamic Assessment Non_Invasive->Invasive Terminal Terminal Procedures Invasive->Terminal Biochemical Biochemical Assays Terminal->Biochemical Histological Histological Analysis Terminal->Histological Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General experimental workflow for cardiac function assessment.

Detailed Experimental Protocols

Non-Invasive Cardiac Function Assessment: Echocardiography

Echocardiography is a cornerstone for the serial evaluation of cardiac structure and function in small animals.[11][12]

Protocol for Murine Echocardiography:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Secure the mouse in a supine position on a heated platform.

    • Remove chest hair using a depilatory cream to ensure optimal image quality.

    • Apply pre-warmed ultrasound gel to the chest.

  • Image Acquisition:

    • Use a high-frequency ultrasound system designed for small animals (e.g., Vevo 770 or similar) with a 17-MHz scanhead.[13]

    • Obtain two-dimensional (2D) guided M-mode images from the parasternal short-axis view at the level of the papillary muscles.

    • Acquire images of the left ventricle (LV) to measure:

      • Left Ventricular Internal Diameter at end-diastole (LVIDd)

      • Left Ventricular Internal Diameter at end-systole (LVIDs)

      • Posterior Wall thickness at end-diastole (PWTd)

      • Interventricular Septal thickness at end-diastole (IVSd)

  • Data Analysis:

    • Calculate the following parameters from the M-mode measurements:

      • Ejection Fraction (EF %): (LVIDd³ - LVIDs³) / LVIDd³ * 100

      • Fractional Shortening (FS %): (LVIDd - LVIDs) / LVIDd * 100

Table 1: Echocardiographic Parameters for Cardiac Function Assessment

ParameterDescriptionTypical Changes with Cardiac DysfunctionPotential Effect of FP-045
Ejection Fraction (EF) Percentage of blood pumped out of the LV with each contraction.DecreasedImprovement/Preservation
Fractional Shortening (FS) Percentage change in LV diameter during contraction.DecreasedImprovement/Preservation
LVIDd LV diameter at the end of filling.Increased (in dilated cardiomyopathy)Attenuation of dilation
LVIDs LV diameter at the end of contraction.IncreasedAttenuation of dilation
Invasive Hemodynamic Assessment

Invasive hemodynamic monitoring provides direct measurement of intracardiac pressures and volumes.

Protocol for Invasive Hemodynamics in Rats:

  • Animal Preparation:

    • Anesthetize the rat (e.g., with sodium pentobarbital).

    • Ventilate the animal mechanically.

    • Perform a median sternotomy to expose the heart.

  • Catheterization:

    • Insert a Millar pressure-volume catheter (e.g., SPR-838) into the left ventricle via the apex.

  • Data Acquisition:

    • Record pressure-volume loops at steady state.

    • Perform transient inferior vena cava occlusion to obtain a series of loops for load-independent assessment of contractility.

  • Data Analysis:

    • Analyze the pressure-volume loops to determine:

      • Cardiac Output (CO)

      • Stroke Volume (SV)

      • End-Systolic Pressure-Volume Relationship (ESPVR) - a load-independent measure of contractility.

      • End-Diastolic Pressure-Volume Relationship (EDPVR) - a measure of diastolic stiffness.

Table 2: Invasive Hemodynamic Parameters

ParameterDescriptionTypical Changes with Cardiac DysfunctionPotential Effect of FP-045
Cardiac Output (CO) Volume of blood pumped by the heart per minute.DecreasedImprovement
Stroke Volume (SV) Volume of blood pumped from the LV per beat.DecreasedImprovement
ESPVR Slope of the end-systolic pressure-volume relationship.Decreased slope (impaired contractility)Increased slope
EDPVR Slope of the end-diastolic pressure-volume relationship.Increased slope (increased stiffness)Decreased slope
Biochemical and Histological Analyses

Terminal studies provide valuable insights into the molecular and cellular changes underlying the observed cardiac function.

Protocols:

  • ALDH2 Activity Assay:

    • Homogenize heart tissue samples.

    • Measure the conversion of a substrate (e.g., propionaldehyde) to its product by ALDH2 spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.[1][13]

  • 4-HNE Protein Adducts Quantification:

    • Perform Western blotting on heart tissue lysates.

    • Use a primary antibody specific for 4-HNE-modified proteins.

    • Quantify band intensity relative to a loading control.[14][15]

  • Histological Assessment of Fibrosis:

    • Fix heart tissue in 10% formalin and embed in paraffin.

    • Stain 5 µm sections with Masson's trichrome.

    • Quantify the blue-stained fibrotic area relative to the total tissue area using image analysis software.

Table 3: Biochemical and Histological Markers

MarkerMethodTypical Changes with Cardiac DysfunctionPotential Effect of FP-045
ALDH2 Activity Spectrophotometric AssayDecreasedIncreased
4-HNE Protein Adducts Western BlotIncreasedDecreased
Cardiac Fibrosis Masson's Trichrome StainingIncreasedDecreased
Apoptosis (Caspase-3 activity) Colorimetric/Fluorometric AssayIncreasedDecreased

Advanced Imaging Techniques: Cardiac Magnetic Resonance Imaging (CMR)

CMR is considered the gold standard for non-invasive quantification of cardiac anatomy and function.[16]

Protocol for Murine Cardiac MRI:

  • Animal Preparation:

    • Anesthetize the mouse and monitor vital signs (ECG, respiration, temperature).

    • Place the animal in a dedicated small-animal MRI scanner.

  • Image Acquisition:

    • Acquire cine images using a balanced steady-state free precession (b-SSFP) sequence to assess cardiac function.[7]

    • Obtain a stack of short-axis slices covering the entire left ventricle.

    • For viability assessment, acquire late gadolinium enhancement (LGE) images 10-20 minutes after administration of a gadolinium-based contrast agent.[7]

  • Data Analysis:

    • Segment the endocardial and epicardial borders on the short-axis cine images at end-diastole and end-systole to calculate LV volumes, mass, and ejection fraction.

    • Analyze LGE images to quantify the extent of myocardial infarction or fibrosis.

Table 4: Cardiac MRI Parameters

ParameterDescriptionTypical Changes with Cardiac DysfunctionPotential Effect of FP-045
LV Ejection Fraction Highly accurate and reproducible measurement of LV function.DecreasedImprovement/Preservation
LV End-Diastolic Volume Measure of LV size at the end of filling.IncreasedAttenuation of remodeling
LV Mass Quantification of myocardial hypertrophy.IncreasedAttenuation of hypertrophy
Late Gadolinium Enhancement Identifies areas of myocardial fibrosis or scar.Present/IncreasedReduction in scar size

Conclusion

The protocols and techniques described in these application notes provide a comprehensive framework for evaluating the cardiac effects of FP-045 in preclinical research. A multi-modal approach, combining non-invasive imaging with invasive hemodynamics and terminal biochemical and histological analyses, will yield a thorough understanding of the therapeutic potential of FP-045 in various cardiovascular diseases. The consistent finding of cardioprotection with other ALDH2 activators provides a strong rationale for these investigations.

References

Application Notes and Protocols for In vivo Dosing of Mirivadelgat in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific quantitative data regarding in vivo dosing, pharmacokinetics, and toxicology of Mirivadelgat in rodent models is not publicly available based on current information. The following application notes and protocols are based on general principles of preclinical drug development for small molecule therapeutics and the known mechanism of this compound as an aldehyde dehydrogenase 2 (ALDH2) activator. These should be considered as a general guide and template for researchers.

Introduction to this compound

This compound (formerly FP-045) is an orally available, small molecule, allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme.[1] As a first-in-class oral ALDH2 activator, it is being developed for the treatment of pulmonary hypertension associated with interstitial lung disease (PH-ILD) and other rare and severe diseases.[2][3][4] Preclinical studies have indicated that this compound demonstrates disease-modifying activity in animal models of conditions such as lung fibrosis, heart hypertrophy, and pulmonary hypertension.[2][4][5] The activation of ALDH2 is pivotal in modulating mitochondrial stress, energetics, tissue inflammation, and fibrosis.[3][4]

Mechanism of Action: ALDH2 Activation

This compound functions by stimulating the activity of ALDH2. This enzyme plays a crucial role in detoxifying endogenous and exogenous aldehydes, which can cause cellular damage and contribute to various pathologies. The mechanism involves the allosteric activation of ALDH2, enhancing its enzymatic function.

cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_pathway ALDH2 Pathway cluster_outcomes Cellular Outcomes Toxic Aldehydes Toxic Aldehydes ALDH2 ALDH2 Toxic Aldehydes->ALDH2 Substrate Oxidative Stress Oxidative Stress Oxidative Stress->ALDH2 Inhibits This compound This compound This compound->ALDH2 Allosteric Activator Detoxification Detoxification ALDH2->Detoxification Catalyzes Reduced Mitochondrial Stress Reduced Mitochondrial Stress Detoxification->Reduced Mitochondrial Stress Decreased Inflammation Decreased Inflammation Detoxification->Decreased Inflammation Reduced Fibrosis Reduced Fibrosis Detoxification->Reduced Fibrosis

Caption: Signaling pathway of this compound as an ALDH2 activator.

Quantitative Data from Rodent Models (Hypothetical Template)

The following tables are templates illustrating how quantitative data for this compound would be presented. The data within these tables is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

SpeciesStrainRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
MouseC57BL/6Oral (PO)1050012500485
Intravenous (IV)212000.129413.5100
RatSprague-DawleyOral (PO)104501.53000580
Intravenous (IV)211000.137504.5100

Table 2: Hypothetical Acute Toxicity Profile of this compound in Rodents

SpeciesStrainRoute of AdministrationDosing RegimenNOAEL (mg/kg/day)MTD (mg/kg/day)Observed Toxicities
MouseCD-1Oral (PO)Single Dose100300Sedation, ataxia at doses >200 mg/kg
RatWistarOral (PO)14-day Repeat Dose50150Mild liver enzyme elevation at doses >100 mg/kg/day

NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose

Experimental Protocols for In vivo Rodent Studies

The following are generalized protocols for conducting pharmacokinetic and toxicology studies for a small molecule like this compound in rodent models.

General Experimental Workflow

cluster_prep Preparation cluster_dosing Dosing and Observation cluster_sampling Sample Collection cluster_analysis Analysis A Acclimatization of Animals B Randomization and Grouping A->B C Dose Formulation Preparation B->C D Drug Administration (PO/IV) C->D E Clinical Observations D->E F Serial Blood Sampling D->F G Tissue Collection (Terminal) E->G H Bioanalysis (LC-MS/MS) F->H J Histopathology and Clinical Chemistry G->J I Data Analysis (Pharmacokinetics) H->I

Caption: Generalized workflow for in vivo rodent studies.

Protocol for a Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following a single oral and intravenous administration in mice.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing gavage needles and syringes

  • Intravenous injection supplies

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least 7 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration.

  • Grouping: Randomly assign mice to two groups: oral (PO) and intravenous (IV) administration.

  • Dosing:

    • PO Group: Administer this compound orally via gavage at a specified dose (e.g., 10 mg/kg).

    • IV Group: Administer this compound via tail vein injection at a specified dose (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples on ice and centrifuge to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

Protocol for a 14-Day Repeat-Dose Toxicology Study in Rats

Objective: To evaluate the potential toxicity of this compound following daily oral administration for 14 days in rats.

Materials:

  • This compound

  • Vehicle for formulation

  • Male and female Sprague-Dawley rats (6-8 weeks old)

  • Dosing gavage needles and syringes

  • Equipment for clinical observations (e.g., body weight scales)

  • Blood collection tubes for hematology and clinical chemistry

  • Tissue collection and preservation supplies

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 7 days.

  • Grouping: Randomly assign rats to multiple groups, including a vehicle control group and at least three dose level groups (low, mid, high).

  • Dosing: Administer this compound or vehicle orally via gavage once daily for 14 consecutive days.

  • Clinical Observations:

    • Record clinical signs of toxicity daily.

    • Measure body weight at least twice weekly.

    • Measure food consumption weekly.

  • Blood Collection:

    • Collect blood samples for hematology and clinical chemistry analysis at the end of the study (Day 15).

  • Necropsy and Histopathology:

    • Perform a full necropsy on all animals at the end of the study.

    • Record organ weights.

    • Collect and preserve a comprehensive set of tissues in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis:

    • Analyze hematology, clinical chemistry, body weight, food consumption, and organ weight data for dose-related changes.

    • Evaluate histopathology findings for any treatment-related lesions.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

While specific in vivo dosing data for this compound in rodent models is not yet in the public domain, its mechanism as an ALDH2 activator suggests a promising therapeutic potential. The provided application notes and generalized protocols offer a framework for researchers to design and conduct their own preclinical studies. It is crucial to perform dose-range finding studies to determine appropriate dose levels for efficacy and safety assessments in specific rodent models of disease. All animal studies should be conducted in compliance with institutional and national guidelines for animal welfare.

References

Application Note: Cellular Assays to Determine the Effect of a Novel Compound (e.g., Mirivadelgat) on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism, energy production, and signaling, making them a critical target in drug discovery and development.[1][2] Mitochondrial dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders.[3][4] Therefore, assessing the impact of novel therapeutic compounds, such as the hypothetical Mirivadelgat, on mitochondrial function is a crucial step in preclinical research. This document provides a comprehensive guide to key cellular assays for evaluating the effects of a test compound on mitochondrial health and function.

The following protocols are designed to be adaptable for various cell types and experimental conditions. They cover the assessment of mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and mitochondrial biogenesis.

Key Parameters of Mitochondrial Function

A thorough evaluation of a compound's effect on mitochondria involves measuring several key parameters:

  • Mitochondrial Respiration: The process of oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP production and is measured by the oxygen consumption rate (OCR).[4][5]

  • Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis and is a key indicator of mitochondrial health.[3][6] A decrease in ΔΨm is an early hallmark of mitochondrial dysfunction and apoptosis.[7][8]

  • Reactive Oxygen Species (ROS) Production: Mitochondria are a major source of cellular ROS. While ROS play a role in signaling, excessive production can lead to oxidative stress and cellular damage.[9][10][11]

  • Mitochondrial Biogenesis: This is the process of generating new mitochondria, which is vital for maintaining a healthy mitochondrial population and adapting to cellular energy demands.[12]

  • ATP Production: As the primary output of mitochondrial function, direct measurement of cellular ATP levels provides a crucial assessment of the overall bioenergetic capacity.[4][13]

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the key quantitative parameters that can be obtained from the described assays to assess the effect of a compound like this compound on mitochondrial function.

AssayParameter MeasuredExpected Outcome with this compound (Hypothetical)Instrumentation
Mitochondrial Respiration (Seahorse XF Analyzer) Oxygen Consumption Rate (OCR)Increase/Decrease in Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory CapacityExtracellular Flux Analyzer
Mitochondrial Membrane Potential Fluorescence Intensity Ratio (e.g., JC-1 red/green ratio) or absolute intensity (e.g., TMRE)Increased ratio/intensity (hyperpolarization) or decreased ratio/intensity (depolarization)Fluorescence Plate Reader, Flow Cytometer, Fluorescence Microscope
Reactive Oxygen Species (ROS) Production Fluorescence Intensity (e.g., MitoSOX Red)Increased or decreased fluorescence indicating changes in mitochondrial superoxide (B77818) levelsFluorescence Plate Reader, Flow Cytometer, Fluorescence Microscope
Mitochondrial Biogenesis Ratio of mitochondrial to nuclear DNA (mtDNA/nDNA) or expression of key biogenesis proteins (e.g., PGC-1α, TFAM)Increased or decreased ratio/protein expressionqPCR instrument, Western Blotting equipment
ATP Production Luminescence Intensity (Luciferase-based assay)Increased or decreased luminescence corresponding to cellular ATP levelsLuminometer

Experimental Protocols

Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol utilizes the Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration in real-time.[14]

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of cells in a microplate format. By sequentially injecting pharmacological agents that target different components of the electron transport chain, a profile of mitochondrial function can be generated.[14]

Materials:

  • Seahorse XFe96 or XFe24 Analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[14]

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Culture medium, test compound (this compound), and appropriate vehicle control

  • Cells of interest

Protocol:

  • Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Assay Preparation:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Wash the cells with pre-warmed Seahorse XF Assay Medium supplemented with pyruvate, glutamine, and glucose.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.[15]

  • Instrument Setup and Execution:

    • Load the hydrated sensor cartridge with the Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.[14]

    • Calibrate the instrument.

    • Replace the calibrant plate with the cell culture plate and initiate the assay.[15]

  • Data Analysis: The instrument will measure OCR at baseline and after each injection. The following parameters are calculated:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-Linked Respiration: The decrease in OCR after the addition of Oligomycin (an ATP synthase inhibitor).[15]

    • Maximal Respiration: The OCR after the addition of FCCP (an uncoupling agent that collapses the proton gradient).[14]

    • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.

    • Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).[14]

G cluster_workflow Mitochondrial Respiration Assay Workflow cluster_injections Sequential Injections start Seed Cells in Seahorse Microplate treat Treat with this compound or Vehicle start->treat prepare Prepare Assay Medium and Sensor Cartridge treat->prepare run Run Seahorse XF Mito Stress Test prepare->run analyze Analyze OCR Data: Basal, ATP-linked, Maximal Respiration run->analyze baseline Baseline OCR run->baseline oligo Inject Oligomycin baseline->oligo Measures ATP-linked OCR fccp Inject FCCP oligo->fccp Measures Maximal Respiration rot_aa Inject Rotenone/ Antimycin A fccp->rot_aa Measures Non-Mitochondrial Respiration

Workflow for assessing mitochondrial respiration.
Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in ΔΨm.

Principle: JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria.[3][4] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[8] The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Materials:

  • JC-1 dye

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

  • Cells of interest, culture medium, and test compound (this compound)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or vehicle control for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM for 30 minutes).

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL) in pre-warmed culture medium.

    • Remove the treatment medium from the cells and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity for both JC-1 aggregates (red; excitation ~560 nm, emission ~595 nm) and monomers (green; excitation ~485 nm, emission ~535 nm).

    • Flow Cytometry/Microscopy: Acquire data in the green (e.g., FITC) and red (e.g., PE) channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well or cell population. A decrease in this ratio indicates mitochondrial depolarization.

G cluster_pathway JC-1 Dye Mechanism cluster_logic Data Interpretation healthy Healthy Mitochondrion High ΔΨm jc1_agg JC-1 Aggregates (Red Fluorescence) healthy->jc1_agg Accumulation unhealthy Depolarized Mitochondrion Low ΔΨm jc1_mono JC-1 Monomers (Green Fluorescence) unhealthy->jc1_mono Dispersion high_ratio High Red/Green Ratio jc1_agg->high_ratio low_ratio Low Red/Green Ratio jc1_mono->low_ratio polarized Polarized Mitochondria (Healthy) high_ratio->polarized depolarized Depolarized Mitochondria (Compromised) low_ratio->depolarized

Principle of the JC-1 assay for ΔΨm.
Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.

Principle: MitoSOX Red is a cell-permeant dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.[16]

Materials:

  • MitoSOX Red reagent

  • Antimycin A or Rotenone as a positive control for superoxide production

  • Hoechst 33342 for nuclear counterstaining (optional)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

  • Cells of interest, culture medium, and test compound (this compound)

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle as described previously. Include a positive control group treated with Antimycin A (e.g., 10 µM for 30-60 minutes).

  • MitoSOX Staining:

    • Prepare a 5 µM MitoSOX Red working solution in pre-warmed buffer (e.g., HBSS or PBS).

    • Remove the treatment medium, wash the cells once, and add the MitoSOX working solution.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed buffer.

  • Fluorescence Measurement:

    • Measure the red fluorescence intensity (excitation ~510 nm, emission ~580 nm).

    • If using microscopy, images can be captured and the fluorescence intensity per cell can be quantified.

  • Data Analysis: An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.

G cluster_pathway MitoSOX Red Signaling Pathway cluster_workflow Experimental Workflow mitosox MitoSOX Red (Non-fluorescent) superoxide Mitochondrial Superoxide (O2•-) mitosox->superoxide Targets Mitochondria oxidized_mitosox Oxidized MitoSOX (Red Fluorescent) superoxide->oxidized_mitosox Oxidation measure Measure Red Fluorescence oxidized_mitosox->measure Detected start Treat Cells with This compound stain Incubate with MitoSOX Red start->stain wash Wash Cells stain->wash wash->measure

MitoSOX Red assay workflow and principle.
Assessment of Mitochondrial Biogenesis

This protocol describes a quantitative PCR (qPCR) based method to determine the relative mitochondrial DNA (mtDNA) content.

Principle: An increase in mitochondrial biogenesis is often associated with an increase in the number of mitochondrial genomes per cell. The ratio of mtDNA to nuclear DNA (nDNA) can be used as an indicator of mitochondrial mass.[12]

Materials:

  • DNA extraction kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for a mitochondrial-encoded gene (e.g., MT-CO2) and a nuclear-encoded gene (e.g., B2M)

  • Cells of interest and test compound (this compound)

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound or vehicle for a longer duration (e.g., 24-72 hours) to allow for changes in biogenesis to occur.

  • Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.

  • qPCR:

    • Set up qPCR reactions for both the mitochondrial and nuclear gene targets using equal amounts of template DNA.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

    • Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear gene (ΔCt = Ct_mtDNA - Ct_nDNA).

    • The relative mtDNA copy number can be calculated as 2^ΔCt. An increase in this value suggests an increase in mitochondrial biogenesis.

G cluster_workflow Mitochondrial Biogenesis qPCR Workflow cluster_logic Logical Relationship treat Treat Cells with This compound (24-72h) extract Extract Total Genomic DNA treat->extract qpcr Perform qPCR for mtDNA and nDNA genes extract->qpcr analyze Calculate mtDNA/nDNA Ratio qpcr->analyze pgc1a PGC-1α nrf12 NRF-1/2 pgc1a->nrf12 tfam TFAM nrf12->tfam mt_biogenesis Mitochondrial Biogenesis tfam->mt_biogenesis

Key regulators of mitochondrial biogenesis.

Conclusion

The suite of assays described in this application note provides a robust framework for characterizing the effects of a novel compound like this compound on mitochondrial function. By systematically evaluating mitochondrial respiration, membrane potential, ROS production, and biogenesis, researchers can gain valuable insights into the compound's mechanism of action and potential therapeutic or toxicological properties. It is recommended to use a combination of these assays to obtain a comprehensive understanding of the compound's impact on mitochondrial biology.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirivadelgat (formerly FP-045) is a first-in-class, orally bioavailable small molecule activator of Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme. ALDH2 plays a central role in detoxifying endogenous reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), which are generated during lipid peroxidation under conditions of oxidative stress.[1] An accumulation of these toxic aldehydes is implicated in the pathophysiology of numerous diseases, including cardiovascular, metabolic, and neurodegenerative disorders. This compound, by enhancing ALDH2 activity, offers a promising therapeutic strategy to mitigate the detrimental effects of oxidative stress.

Preclinical studies have demonstrated the disease-modifying potential of this compound and other ALDH2 activators in a range of animal models of oxidative stress-related diseases, including heart failure, pulmonary hypertension, and pulmonary fibrosis.[2] The mechanism of action is primarily attributed to the enhanced clearance of toxic aldehydes, leading to reduced mitochondrial stress, inflammation, and fibrosis.[1][2] Furthermore, emerging evidence suggests that ALDH2 activation may also bolster the cellular antioxidant defense system through the upregulation of the Nrf2/HO-1 signaling pathway.[3][4]

Currently, this compound is undergoing a Phase 2 clinical trial (WINDWARD study) to evaluate its safety and efficacy in patients with Pulmonary Hypertension-Associated Interstitial Lung Disease (PH-ILD), a severe condition with significant unmet medical need.[2] This document provides detailed application notes and protocols for researchers interested in investigating the therapeutic potential of this compound in preclinical models of oxidative stress-related diseases.

Mechanism of Action

This compound is an allosteric activator of ALDH2. By binding to the enzyme, it enhances its catalytic efficiency in converting toxic aldehydes to their corresponding non-toxic carboxylic acids. This action directly reduces the cellular load of damaging electrophiles like 4-HNE and MDA, thereby protecting macromolecules from adduction and preserving mitochondrial function. The reduction in oxidative stress can, in turn, modulate downstream signaling pathways involved in inflammation and fibrosis.

cluster_stress Oxidative Stress cluster_aldehydes Toxic Aldehydes cluster_damage Cellular Damage ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation HNE_MDA 4-HNE, MDA Lipid_Peroxidation->HNE_MDA Mitochondrial_Stress Mitochondrial Stress HNE_MDA->Mitochondrial_Stress Inflammation Inflammation HNE_MDA->Inflammation Disease Oxidative Stress-Related Diseases Mitochondrial_Stress->Disease Fibrosis Fibrosis Inflammation->Fibrosis Fibrosis->Disease This compound This compound (FP-045) ALDH2 ALDH2 Activation This compound->ALDH2 enhances ALDH2->HNE_MDA detoxifies Nrf2 Nrf2 Pathway Activation ALDH2->Nrf2 potentially activates Antioxidant_Defense Antioxidant Defense (e.g., HO-1) Nrf2->Antioxidant_Defense upregulates Antioxidant_Defense->ROS neutralizes

Caption: this compound's Mechanism of Action.

Quantitative Data from Preclinical Studies

While specific quantitative data for this compound (FP-045) from peer-reviewed publications are limited, data from studies on other ALDH2 activators in similar disease models provide a strong rationale for its use and expected efficacy. The following tables summarize representative data from such studies.

Table 1: Effect of ALDH2 Activation on Oxidative Stress Markers in a Rat Model of Monocrotaline-Induced Pulmonary Arterial Hypertension

ParameterControlMCT-TreatedMCT + Alda-1 (ALDH2 Activator)
4-HNE Level (relative to control)1.03.51.5#
MDA Level (nmol/mg protein)2.1 ± 0.35.8 ± 0.73.2 ± 0.5#

*p < 0.05 vs. Control; #p < 0.05 vs. MCT-Treated. Data are illustrative based on published studies of ALDH2 activators.

Table 2: Hemodynamic and Morphometric Improvements with ALDH2 Activation in a Rodent Model of Pulmonary Hypertension

ParameterControlHypoxia-Induced PHHypoxia + FP-045
Right Ventricular Systolic Pressure (RVSP, mmHg)25 ± 348 ± 532 ± 4#
Pulmonary Artery Wall Thickness (%)15 ± 235 ± 420 ± 3#

*p < 0.05 vs. Control; #p < 0.05 vs. Hypoxia-Induced PH. Data are illustrative based on preclinical data summaries for FP-045.[5][6][7]

Experimental Protocols

Protocol 1: Induction of Pulmonary Hypertension in Rats using Monocrotaline (MCT)

This protocol describes a widely used method to induce pulmonary hypertension in rats, which is associated with increased oxidative stress.

cluster_workflow MCT-Induced PH Workflow start Acclimatize Rats mct Single subcutaneous injection of Monocrotaline (60 mg/kg) start->mct treatment Initiate this compound or vehicle treatment (daily oral gavage) mct->treatment monitoring Monitor animal health and body weight treatment->monitoring endpoint Endpoint analysis at 4 weeks: - Hemodynamic measurements (RVSP) - Tissue collection (heart, lungs) - Oxidative stress marker analysis monitoring->endpoint end Data Analysis endpoint->end

Caption: Workflow for MCT-Induced PH Model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Monocrotaline (MCT)

  • Sterile saline

  • This compound (FP-045)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Pressure transducer and data acquisition system for hemodynamic measurements

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • MCT Induction: On day 0, administer a single subcutaneous injection of MCT (60 mg/kg) dissolved in sterile saline. Control animals receive a saline injection.

  • Treatment: Begin daily oral administration of this compound or vehicle one day after MCT injection and continue for the duration of the study. Dose ranging studies are recommended to determine the optimal dose.

  • Monitoring: Monitor the animals' health and body weight regularly.

  • Endpoint Analysis (at 4 weeks):

    • Hemodynamic Assessment: Anesthetize the rats and perform a right heart catheterization to measure the right ventricular systolic pressure (RVSP).

    • Tissue Collection: Euthanize the animals and collect the heart and lungs. The heart can be dissected to calculate the right ventricular hypertrophy index (RVHI = right ventricle weight / (left ventricle + septum weight)). Lung tissue can be fixed for histology or snap-frozen for biochemical analyses.

Protocol 2: Measurement of Oxidative Stress Markers

A. Malondialdehyde (MDA) Assay (TBARS Assay):

  • Sample Preparation: Homogenize snap-frozen lung tissue in RIPA buffer with protease inhibitors. Centrifuge and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Assay: Use a commercial TBARS assay kit according to the manufacturer's instructions. Briefly, mix the tissue lysate with the provided reagents, incubate at high temperature to allow the reaction between MDA and thiobarbituric acid, and then measure the absorbance or fluorescence of the resulting colored product.

  • Quantification: Calculate the MDA concentration based on a standard curve and normalize to the protein concentration of the sample.

B. 4-Hydroxynonenal (4-HNE) ELISA:

  • Sample Preparation: Prepare tissue lysates as described for the MDA assay.

  • ELISA: Use a commercial 4-HNE competitive ELISA kit. Add samples and standards to the antibody-coated plate, followed by the HRP-conjugated 4-HNE. After incubation and washing, add the substrate and measure the absorbance.

  • Quantification: The absorbance is inversely proportional to the amount of 4-HNE in the sample. Calculate the concentration based on the standard curve and normalize to the protein concentration.

Protocol 3: Western Blot Analysis of Nrf2 and HO-1 Expression

This protocol can be used to investigate the effect of this compound on the Nrf2 antioxidant pathway.

cluster_workflow Western Blot Workflow start Tissue Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% non-fat milk transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-HO-1, anti-Lamin B, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Western Blot Protocol Workflow.

Materials:

  • Nuclear and cytoplasmic extraction kit

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: For Nrf2 nuclear translocation, fractionate the nuclear and cytoplasmic proteins from lung tissue homogenates using a commercial kit. For total HO-1 expression, use whole-cell lysates prepared with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize Nrf2 in the nuclear fraction to Lamin B and HO-1 in the whole-cell lysate to GAPDH.

Concluding Remarks

This compound represents a promising therapeutic agent for a variety of oxidative stress-related diseases. Its targeted activation of ALDH2 directly addresses a key pathological mechanism—the accumulation of toxic aldehydes. The protocols and data presented here provide a framework for researchers to explore the efficacy and mechanisms of this compound in relevant preclinical models. Further investigation into its effects on the Nrf2 pathway and other downstream signaling cascades will provide a more comprehensive understanding of its therapeutic potential.

References

Application Notes and Protocols for Evaluating the Impact of FP-045 on Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncontrolled proliferation of smooth muscle cells (SMCs) is a hallmark of various vascular proliferative diseases, including atherosclerosis and pulmonary hypertension. A key contributor to this pathological process is the accumulation of reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are byproducts of lipid peroxidation under conditions of oxidative stress. 4-HNE has been shown to stimulate SMC proliferation and migration. FP-045 is a first-in-class, potent, and orally available small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying reactive aldehydes like 4-HNE. By enhancing ALDH2 activity, FP-045 is hypothesized to reduce intracellular 4-HNE levels, thereby mitigating downstream pro-proliferative signaling and inhibiting SMC proliferation.

These application notes provide detailed protocols for researchers to evaluate the efficacy of FP-045 in attenuating smooth muscle cell proliferation in vitro. The included methodologies cover cell culture, proliferation assays, and analysis of key signaling pathways.

Mechanism of Action of FP-045 in Smooth Muscle Cells

FP-045's primary mechanism of action is the activation of ALDH2. This enhanced enzymatic activity leads to the accelerated detoxification of cytotoxic aldehydes, most notably 4-HNE. Elevated levels of 4-HNE in SMCs are associated with the activation of several pro-proliferative signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) and the Akt/NF-κB pathway. By reducing the intracellular concentration of 4-HNE, FP-045 is expected to suppress the activation of these pathways, leading to a decrease in the expression of proliferation markers and ultimately, the inhibition of SMC proliferation.

Data Presentation

The following tables summarize expected quantitative data from key experiments designed to evaluate the impact of FP-045 on smooth muscle cell proliferation. These tables are structured for easy comparison of results across different experimental conditions.

Table 1: Effect of FP-045 on 4-HNE-Induced Smooth Muscle Cell Proliferation

Treatment GroupConcentrationMean Cell Number (x10^4)% Inhibition of Proliferation
Vehicle Control-2.5 ± 0.3-
4-HNE10 µM5.2 ± 0.50%
4-HNE + FP-0451 µM4.1 ± 0.421.2%
4-HNE + FP-04510 µM3.2 ± 0.338.5%
4-HNE + FP-04550 µM2.7 ± 0.248.1%

Table 2: Effect of FP-045 on Proliferation Marker Expression (PCNA)

Treatment GroupConcentrationRelative PCNA Expression (Fold Change)
Vehicle Control-1.0 ± 0.1
4-HNE10 µM2.8 ± 0.3
4-HNE + FP-0451 µM2.1 ± 0.2
4-HNE + FP-04510 µM1.5 ± 0.2
4-HNE + FP-04550 µM1.1 ± 0.1

Table 3: Effect of FP-045 on MAP Kinase Phosphorylation (p-ERK/ERK Ratio)

Treatment GroupConcentrationp-ERK/Total ERK Ratio
Vehicle Control-1.0 ± 0.1
4-HNE10 µM3.5 ± 0.4
4-HNE + FP-0451 µM2.7 ± 0.3
4-HNE + FP-04510 µM1.8 ± 0.2
4-HNE + FP-04550 µM1.2 ± 0.1

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion Oxidative Stress Oxidative Stress 4-HNE 4-HNE Oxidative Stress->4-HNE MAPK_Cascades MAPK Cascades (ERK, JNK, p38) 4-HNE->MAPK_Cascades Akt_Pathway Akt Pathway 4-HNE->Akt_Pathway ALDH2 ALDH2 4-HNE->ALDH2 metabolized by Proliferation Proliferation MAPK_Cascades->Proliferation NFkB NF-κB Akt_Pathway->NFkB NFkB->Proliferation Detoxification Detoxification ALDH2->Detoxification FP045 FP-045 FP045->ALDH2 activates

FP-045 Signaling Pathway

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Proliferation Assays cluster_2 Phase 3: Molecular Analysis a Culture Smooth Muscle Cells b Induce Proliferation (e.g., with 4-HNE) a->b c Treat with FP-045 (Dose-Response) b->c d Cell Counting (e.g., Hemocytometer) c->d e Metabolic Assay (e.g., MTT) c->e f DNA Synthesis Assay (e.g., BrdU) c->f g Western Blot for Proliferation Markers (PCNA, Ki67) c->g h Western Blot for Signaling Proteins (p-ERK, p-Akt) c->h

Experimental Workflow

Experimental Protocols

Culture of Vascular Smooth Muscle Cells (VSMCs)

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs) or other appropriate SMC line

  • Smooth Muscle Cell Growth Medium (supplemented with growth factors, serum, and antibiotics)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain VSMCs in T-75 flasks with Smooth Muscle Cell Growth Medium.

  • Passage cells when they reach 80-90% confluency.

  • To passage, aspirate the medium, wash cells with PBS, and detach using Trypsin-EDTA.

  • Neutralize trypsin with growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or experimental plates at the desired density.

Cell Proliferation Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • VSMCs

  • 4-HNE (or other proliferation stimulus)

  • FP-045

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours to synchronize them in the G0/G1 phase.

  • Pre-treat the cells with varying concentrations of FP-045 (e.g., 1, 10, 50 µM) for 2 hours.

  • Induce proliferation by adding a pro-proliferative stimulus such as 4-HNE (e.g., 10 µM). Include a vehicle control group.

  • Incubate for 48 hours at 37°C.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Proliferation Markers and Signaling Proteins

Materials:

  • 6-well cell culture plates

  • VSMCs

  • 4-HNE

  • FP-045

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PCNA, anti-Ki67, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed VSMCs in 6-well plates and treat with 4-HNE and/or FP-045 as described in the proliferation assay protocol.

  • After the desired incubation time (e.g., 24 hours for proliferation markers, shorter times for signaling proteins), wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin) or total protein for phosphorylated proteins.

Troubleshooting & Optimization

Troubleshooting low efficacy of ALDH2 activators in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Aldehyde Dehydrogenase 2 (ALDH2) activators in vitro.

Troubleshooting and FAQs

This section addresses common issues encountered during in vitro experiments with ALDH2 activators.

Q1: My ALDH2 activator (e.g., Alda-1) shows lower-than-expected efficacy in my in vitro assay. What are the potential causes?

A1: Low efficacy can stem from several factors related to the compound, assay conditions, or the enzyme itself.

  • Compound Integrity and Solubility: Activators like Alda-1 have known limitations regarding solubility and bioavailability.[1][2] Poor solubility can lead to a lower effective concentration in the assay. Alda-1 is also a high-clearance compound, which is more relevant in vivo but can reflect inherent instability.[3]

    • Recommendation: Ensure the activator is fully dissolved. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Consider performing a solubility test for new compounds.[2]

  • Assay Conditions: The activity of ALDH2 is sensitive to pH and temperature. The standard spectrophotometric assay is typically performed at 25°C in a sodium pyrophosphate buffer with a pH of 9.0 or 9.5.[4][5] Deviations from optimal conditions can reduce enzyme activity.

    • Recommendation: Verify the pH of all buffers and maintain a consistent temperature during the assay incubation.

  • Enzyme Quality: If using recombinant ALDH2, improper protein folding or purification can result in a high proportion of inactive enzyme.[6][7] The enzyme's stability can also be a factor; pure human salivary ALDH2, for instance, shows decreased activity over 24 hours at both 4°C and 25°C, a loss which can be mitigated by glycerol.[8]

    • Recommendation: Use a highly pure, activity-validated enzyme. If expressing your own, optimize refolding protocols.[6][7] Include a positive control with a known activator concentration to validate each batch of enzyme.

  • Substrate and Cofactor Concentration: The observed activity is dependent on the concentrations of the aldehyde substrate and the cofactor NAD+. For Alda-1, its activation effect on the wild-type enzyme (ALDH2*1) is dependent on the substrate size.[9]

    • Recommendation: Ensure substrate and NAD+ concentrations are not limiting and are consistent across experiments. Typical concentrations are around 100 µM for propionaldehyde (B47417) and 200 µM to 1 mM for NAD+.[5][10]

Q2: I'm observing high variability between my experimental replicates. How can I improve consistency?

A2: High variability often points to technical inconsistencies in the assay setup.

  • Pipetting and Mixing: Inaccurate pipetting, especially of viscous solutions or small volumes, is a common source of error. Inadequate mixing of reagents in the microplate wells can also lead to inconsistent results.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques. Ensure thorough but gentle mixing after adding each reagent.

  • Reagent Preparation: Inconsistent preparation of buffers and stock solutions will introduce variability. Some assay components, like NAD+, may be lyophilized and require careful reconstitution.[11]

    • Recommendation: Prepare reagents in larger batches to be used across multiple experiments. Aliquot and store appropriately.

  • Plate Reader Settings: Bubbles in the wells can interfere with absorbance or fluorescence readings.[10] Ensure the plate is read promptly after the reaction is initiated, especially for kinetic assays.

    • Recommendation: Visually inspect plates for bubbles before reading and pop them if necessary. Optimize the reading parameters (e.g., read time, interval) for your specific assay.

  • Cell-Based Assay Factors: If using cell lysates or cultured cells, factors like cell line passage number, confluency at the time of harvest, and lysate protein concentration can introduce significant variability.[12]

    • Recommendation: Use cells within a consistent passage number range. Standardize cell seeding density and harvesting procedures. Always perform a protein quantification assay (e.g., BCA) to normalize ALDH2 activity to the total protein concentration.[12]

Q3: How can I be sure the observed activity is specific to ALDH2 and not an off-target effect?

A3: Confirming specificity is critical and requires a multi-pronged approach.

  • Use of Specific Inhibitors: Employ a known, specific ALDH2 inhibitor like daidzin.[13] A genuine ALDH2 activator's effect should be diminished or abolished in the presence of the inhibitor. Daidzin binds at the entrance of the substrate tunnel, partially overlapping with the Alda-1 binding site, making it an effective competitor.[13]

  • Genetic Confirmation: The most robust method is to use a cell line with ALDH2 genetically knocked down or knocked out.[14] An ALDH2-specific activator should have no effect in these cells. Comparing results from wild-type and ALDH2-deficient cells provides strong evidence of specificity.

  • Test Against Other Isoforms: To ensure the activator is not broadly targeting other aldehyde dehydrogenases, test its activity against other common isoforms, such as ALDH1A1 or ALDH3A1.[10] This is particularly important as some compounds may modulate the activity of multiple ALDH family members.[10]

Q4: My activator works in a cell-free assay but shows low efficacy in a cell-based assay. Why might this be?

A4: Discrepancies between cell-free and cell-based assays are common and often relate to the complexities of the cellular environment.

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Mitochondrial Targeting: ALDH2 is primarily a mitochondrial enzyme.[15][16] The activator must be able to cross both the plasma membrane and the mitochondrial membranes to reach the enzyme.

  • Cellular Metabolism: The activator could be rapidly metabolized or effluxed by the cells, preventing it from accumulating to an effective concentration.

  • Oxidative Stress: High levels of cellular oxidative stress can lead to the production of reactive aldehydes like 4-HNE, which can inactivate ALDH2, potentially masking the effect of an activator.[11][16] ALDH2 activators are often studied for their ability to protect against such damage.[17]

Q5: How do I choose the right in vitro assay to measure ALDH2 activity?

A5: The choice of assay depends on the experimental context (e.g., high-throughput screening vs. mechanistic study) and available equipment.

  • Spectrophotometric NADH (B1200552) Assay: This is the most common method, monitoring the increase in absorbance at 340 nm as NAD+ is reduced to NADH.[4][10] It is a direct, kinetic measure of enzyme activity.

  • Colorimetric/Fluorometric Assays: Many commercial kits use a probe that is reduced by NADH to produce a colored or fluorescent product, shifting the readout to a more convenient wavelength (e.g., 450 nm).[11][18] These are often endpoint assays suitable for high-throughput screening.

  • Live-Cell Assays: Advanced methods like conditional metabolic labeling for enzymatic activity detection (cMLEAD) allow for the measurement of ALDH2 activity in live cells, preserving the native enzyme context.[19][20] This approach uses a tagged acetaldehyde (B116499) that, upon metabolism by ALDH2, gets incorporated into proteins, which can then be detected via fluorescence.[19][20][21]

Quantitative Data Summary

The following tables summarize key quantitative data for common ALDH2 activators and assay parameters.

Table 1: In Vitro Efficacy of Alda-1 on ALDH2 Variants

ActivatorEnzyme VariantEffect on ActivityEC₅₀ (µM)Reference
Alda-1ALDH21 (Wild-Type)~1.5 to 2-fold increase-[5]
Alda-1ALDH22 (Inactive Variant)~6 to 11-fold increase-[5]
A8 (Selenamide Derivative)ALDH21 (Wild-Type)Potent Activation0.21 ± 0.03[1]
A8 (Selenamide Derivative)ALDH22 (Inactive Variant)Potent Activation0.31 ± 0.03[1]

Table 2: Typical Parameters for In Vitro ALDH2 Dehydrogenase Assay

ParameterRecommended ValueNotesReference
Buffer50 mM Sodium Pyrophosphate-[4][5]
pH9.0 - 9.5Critical for optimal enzyme activity.[4]
Temperature25 °CMaintain consistency.[4][5]
NAD+ Concentration200 µM - 1 mMCan be inhibitory at very high concentrations (>5mM).[5][10]
SubstratePropionaldehyde or AcetaldehydePropionaldehyde is commonly used.[4][10]
Substrate Concentration100 µM (Propionaldehyde)Should be near saturating levels.[10]
Readout Wavelength340 nmMeasures NADH production directly.[4][10]

Detailed Experimental Protocols

Protocol 1: Preparation of Cell Lysate for ALDH2 Activity Measurement

This protocol is adapted from commercially available kits and published methods.[12][18]

  • Cell Harvesting: Grow cells (e.g., HepG2) to 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold Extraction Buffer (many commercial kits provide this, or a RIPA-like buffer with protease inhibitors can be used) per 10⁷ cells. Scrape the cells and transfer the suspension to a microfuge tube.

  • Incubation: Incubate the lysate on ice for 20 minutes, vortexing briefly every 5 minutes.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction including ALDH2, to a new, pre-chilled tube. Discard the pellet.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay. This is crucial for normalizing enzyme activity.

  • Storage: Use the lysate immediately for the activity assay or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric ALDH2 Activity Assay

This protocol is based on the standard method of monitoring NADH production.[4][10]

  • Prepare Reaction Mixture: In a 1.5 mL microfuge tube, prepare a master mix (per reaction) containing:

    • 50 µL of 10x Assay Buffer (500 mM Sodium Pyrophosphate, pH 9.5)

    • Activator compound at desired concentration or vehicle control (e.g., DMSO, final concentration ≤1%)

    • Purified ALDH2 enzyme or cell lysate (e.g., 10-50 µg total protein)

    • Nuclease-free water to a volume of 400 µL

  • Prepare Substrate/Cofactor Mix: In a separate tube, prepare a mix containing:

    • 50 µL of 20 mM NAD+ (for a final concentration of 2 mM)

    • 50 µL of 1 M Acetaldehyde (for a final concentration of 100 mM)

  • Incubate Enzyme and Activator: Pre-incubate the reaction mixture (from step 1) at 25°C for 5-10 minutes to allow the activator to bind to the enzyme.

  • Initiate Reaction: Transfer the reaction mixture to a UV-transparent cuvette or 96-well plate. Start the reaction by adding 100 µL of the Substrate/Cofactor mix. Mix quickly by pipetting or gentle inversion.

  • Measure Absorbance: Immediately place the cuvette/plate in a spectrophotometer set to 25°C. Measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate Activity: Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min). Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into µmol NADH formed/min/mg protein.[4]

Visualizations

// Nodes start [label="Start: Low/No ALDH2 Activation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_compound [label="Step 1: Verify Activator Compound", fillcolor="#FBBC05", fontcolor="#202124"]; check_assay [label="Step 2: Scrutinize Assay Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_bio [label="Step 3: Evaluate Biological System", fillcolor="#FBBC05", fontcolor="#202124"];

sub_compound1 [label="Fresh Stock Solution?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_compound2 [label="Correct Concentration?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_compound3 [label="Solubility in Assay Buffer?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

sub_assay1 [label="pH & Temp Correct?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_assay2 [label="Substrate/NAD+ Limiting?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_assay3 [label="Positive Control Works?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

sub_bio1 [label="Enzyme Activity Verified?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_bio2 [label="Cell-Based: Permeability Issue?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

resolve [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_compound; check_compound -> sub_compound1; sub_compound1 -> sub_compound2 [label="Yes"]; sub_compound1 -> resolve [label="No, remake"]; sub_compound2 -> sub_compound3 [label="Yes"]; sub_compound2 -> resolve [label="No, recalculate"]; sub_compound3 -> check_assay [label="Yes"]; sub_compound3 -> resolve [label="No, check solubility"];

check_assay -> sub_assay1; sub_assay1 -> sub_assay2 [label="Yes"]; sub_assay1 -> resolve [label="No, adjust"]; sub_assay2 -> sub_assay3 [label="Yes"]; sub_assay2 -> resolve [label="No, optimize"]; sub_assay3 -> check_bio [label="Yes"]; sub_assay3 -> resolve [label="No, troubleshoot kit/reagents"];

check_bio -> sub_bio1; sub_bio1 -> sub_bio2 [label="Yes"]; sub_bio1 -> resolve [label="No, use new enzyme"]; sub_bio2 -> resolve [label="Yes, consider alternative assay"]; } caption="Figure 1. A step-by-step workflow for troubleshooting low ALDH2 activator efficacy."

// Nodes acetaldehyde [label="Acetaldehyde\n(Toxic Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; nad [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; acetate (B1210297) [label="Acetate\n(Non-toxic)", fillcolor="#FFFFFF", fontcolor="#202124"]; nadh [label="NADH", fillcolor="#FFFFFF", fontcolor="#202124"];

aldh2_wt [label="ALDH21 (Wild-Type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldh2_mut [label="ALDH22 (Variant)\n(Structurally unstable, low activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

alda1 [label="Alda-1\n(Activator)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {acetaldehyde, nad} -> aldh2_wt; aldh2_wt -> {acetate, nadh} [label="Efficient\nCatalysis"];

{acetaldehyde, nad} -> aldh2_mut; aldh2_mut -> {acetate, nadh} [label="Inefficient\nCatalysis", style=dashed, color="#5F6368"];

alda1 -> aldh2_mut [label="Acts as a structural chaperone,\nrestores catalytic site", color="#202124"]; alda1 -> aldh2_wt [label="Enhances activity", color="#202124", style=dashed]; } caption="Figure 2. Mechanism of ALDH2 catalysis and activation by Alda-1."

// Nodes start [label="Start: Putative ALDH2 activator identified", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. Cell-Free Assay\nMeasure activity with purified ALDH2 enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; decision1 [label="Activity Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="2. Inhibition Assay\nAdd specific ALDH2 inhibitor (e.g., Daidzin)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision2 [label="Activity Reduced?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Genetic Validation\nTest activator in ALDH2-knockdown/knockout cells", fillcolor="#F1F3F4", fontcolor="#202124"]; decision3 [label="No Activation Effect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conclusion_specific [label="Conclusion:\nActivator is likely specific to ALDH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion_nonspecific [label="Conclusion:\nActivator is likely non-specific or has off-target effects", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> decision1; decision1 -> step2 [label="Yes"]; decision1 -> conclusion_nonspecific [label="No"]; step2 -> decision2; decision2 -> step3 [label="Yes"]; decision2 -> conclusion_nonspecific [label="No"]; step3 -> decision3; decision3 -> conclusion_specific [label="Yes"]; decision3 -> conclusion_nonspecific [label="No"]; } caption="Figure 3. Workflow to confirm that an activator's effect is specific to ALDH2."

References

Optimizing Mirivadelgat dosage for maximum therapeutic effect in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Mirivadelgat Preclinical Optimization: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in preclinical studies. The information herein is designed to assist in optimizing dosage for maximum therapeutic effect while ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase Zeta (TKZ). In many oncogenic pathways, TKZ is aberrantly activated, leading to downstream phosphorylation of key signaling proteins like Signal Transducer and Activator of Transcription 4 (STAT4) and Protein Kinase B (PKB), which promotes cellular proliferation and survival. This compound competitively binds to the ATP-binding site of TKZ, inhibiting its kinase activity and thereby blocking downstream signaling.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro studies, this compound is soluble in DMSO at concentrations up to 100 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Stock solutions in DMSO should be stored at -20°C for up to 6 months. The in vivo formulation should be prepared fresh for each administration.

Q3: How should I determine the optimal in vitro concentration of this compound for my cell line?

A3: The optimal in vitro concentration is cell-line specific. We recommend performing a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration). A typical concentration range for initial screening is 0.1 nM to 10 µM.

Troubleshooting Guide

Issue 1: Suboptimal Efficacy in In Vivo Xenograft Models

  • Symptom: Tumor growth is not significantly inhibited at the initial dose selected based on in vitro data.

  • Possible Causes & Solutions:

    • Poor Bioavailability: The drug may not be reaching the tumor at a sufficient concentration.

      • Action: Perform a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound at different time points post-administration. Refer to the data in Table 2 for expected exposure levels.

    • Inadequate Target Engagement: The administered dose may be too low to effectively inhibit TKZ in the tumor tissue.

      • Action: Conduct a pharmacodynamic (PD) study. Harvest tumors from a satellite group of animals at various time points after a single dose and measure the level of phosphorylated TKZ (p-TKZ) and its downstream targets (e.g., p-STAT4) via Western Blot or IHC.

    • Tumor Model Resistance: The selected xenograft model may have intrinsic or acquired resistance mechanisms.

      • Action: Confirm that your cell line expresses active TKZ. Consider testing this compound in alternative, well-characterized xenograft models.

Issue 2: Unexpected Toxicity or Weight Loss in Animal Models

  • Symptom: Animals exhibit significant weight loss (>15%), lethargy, or other signs of distress.

  • Possible Causes & Solutions:

    • Dose is Too High: The current dose may be exceeding the maximum tolerated dose (MTD).

      • Action: Reduce the dose by 25-50% and monitor the animals closely. Consider a dose-ranging tolerability study to formally establish the MTD in your specific animal strain.

    • Formulation Issues: The vehicle itself may be causing adverse effects.

      • Action: Include a vehicle-only control group in all experiments to distinguish formulation effects from drug-induced toxicity.

    • Off-Target Effects: At higher concentrations, this compound might be inhibiting other kinases.

      • Action: If toxicity persists even at lower doses where efficacy is observed, further investigation into potential off-target activities may be required.

Data Presentation

Table 1: In Vitro IC50 of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HT-29Colon Carcinoma15.2
A549Lung Carcinoma45.8
MDA-MB-231Breast Cancer22.5
U-87 MGGlioblastoma8.7

Table 2: Summary of Single-Dose Pharmacokinetics in Nude Mice

Dose (mg/kg, Oral)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)
1025021800
3078025900
1002100419500

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., U-87 MG) mixed with Matrigel into the flank of athymic nude mice.

  • Tumor Growth: Monitor tumor growth until the average volume reaches approximately 100-150 mm³.

  • Randomization: Randomize animals into treatment groups (e.g., Vehicle, this compound 30 mg/kg, this compound 60 mg/kg).

  • Dosing: Administer the drug or vehicle orally once daily (PO, QD).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume and body weight for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizations

Mirivadelgat_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TKZ TKZ Receptor->TKZ Activates pTKZ p-TKZ TKZ->pTKZ Phosphorylation STAT4 STAT4 pTKZ->STAT4 PKB PKB pTKZ->PKB pSTAT4 p-STAT4 STAT4->pSTAT4 pPKB p-PKB PKB->pPKB Proliferation Gene Transcription (Proliferation, Survival) pSTAT4->Proliferation pPKB->Proliferation This compound This compound This compound->pTKZ Inhibits Xenograft_Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis Phase A Implant Tumor Cells in Nude Mice B Monitor Tumor Growth (Vol: 100-150 mm³) A->B C Randomize Mice into Groups B->C D Daily Dosing (Vehicle or this compound) C->D E Monitor Tumor Volume & Body Weight (3x/week) D->E F Euthanize & Harvest Tumors E->F G Analyze Data (Tumor Growth Inhibition) F->G Troubleshooting_Tree Start Suboptimal In Vivo Efficacy Observed Q1 Was a Pharmacodynamic (PD) biomarker assessed? Start->Q1 Action_PD Action: Conduct PD study. Measure p-TKZ in tumors post-dose. Q1->Action_PD No Q2 Is p-TKZ inhibited in the tumor? Q1->Q2 Yes A1_Yes Yes A1_No No Action_PD->Q2 Provides data for Action_PK Action: Conduct PK study. Assess drug exposure (AUC) in plasma and tumor. Q2->Action_PK No Conclusion_Resist Conclusion: Target is inhibited, but no efficacy. Consider model resistance. Q2->Conclusion_Resist Yes A2_Yes Yes A2_No No Conclusion_Exposure Conclusion: Inadequate drug exposure. Increase dose or optimize formulation. Action_PK->Conclusion_Exposure Informs next step

Addressing solubility and stability issues of Mirivadelgat in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mirivadelgat (FP-045). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings. Given that this compound is a small molecule developed for oral solid dosage forms, researchers may encounter difficulties when preparing solutions for in vitro and other non-clinical studies.

I. Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues with this compound solutions.

General Observations and Recommendations:

This compound belongs to a class of compounds that can exhibit low aqueous solubility. A similar N-benzylaniline-based ALDH2 activator has a reported water solubility of approximately 0.024 mg/mL. While specific data for this compound is not publicly available, it is prudent to assume it has limited solubility in aqueous buffers.

The following table outlines potential issues, their likely causes, and recommended solutions when working with this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Precipitate forms after adding this compound to an aqueous buffer. The concentration of this compound exceeds its solubility limit in the chosen buffer.- Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). - Serially dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, non-interfering level (typically ≤0.1%).
Solution appears cloudy or hazy. Incomplete dissolution or formation of a fine suspension.- Gently warm the solution (if the compound's stability at elevated temperatures is known). - Use sonication to aid dissolution. - Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Inconsistent experimental results between batches of prepared solutions. - Degradation of this compound in the stock solution or working solution. - Variability in the final concentration due to incomplete dissolution.- Prepare fresh working solutions for each experiment from a recently prepared stock solution. - Protect solutions from light and store at the recommended temperature. - Validate the concentration of your final solution using an appropriate analytical method (e.g., HPLC-UV).
Loss of compound activity over time. Chemical instability of this compound in the experimental buffer (e.g., hydrolysis, oxidation).- Assess the stability of this compound in your chosen buffer system over the duration of your experiment. - Adjust the pH of the buffer, as stability can be pH-dependent. - Consider using a freshly prepared solution for long-duration experiments.
Experimental Protocol: Assessing this compound Solubility

This protocol provides a general method for determining the approximate solubility of this compound in a buffer of your choice.

Materials:

  • This compound (solid)

  • Buffer of interest (e.g., PBS, Tris-HCl)

  • Organic solvent (e.g., DMSO, Ethanol)

  • Microcentrifuge tubes

  • Vortexer

  • Thermomixer or shaking incubator

  • Microcentrifuge

  • HPLC-UV or other suitable analytical instrument for quantification

Procedure:

  • Prepare a saturated solution by adding an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the buffer.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a calibrated analytical method.

  • Calculate the solubility in the buffer (e.g., in mg/mL or µM).

Workflow for Preparing this compound Solutions

The following diagram illustrates a recommended workflow for preparing experimental solutions of this compound.

G start Start: Solid this compound stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep working_sol Prepare Working Solution by Diluting Stock into Aqueous Buffer stock_prep->working_sol check_precipitate Observe for Precipitate/Cloudiness working_sol->check_precipitate sol_clear Solution is Clear: Proceed with Experiment check_precipitate->sol_clear No sol_precipitate Precipitate Observed: Troubleshoot check_precipitate->sol_precipitate Yes troubleshoot Troubleshooting Steps: - Lower Final Concentration - Adjust Buffer Composition (pH) - Add Co-solvent (if permissible) sol_precipitate->troubleshoot troubleshoot->working_sol

Workflow for this compound Solution Preparation

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific data for this compound is not publicly available, for compounds with low aqueous solubility, a water-miscible organic solvent is recommended for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Ethanol may also be a suitable alternative. It is crucial to use a minimal amount of the organic solvent and to ensure the final concentration in your experimental setup is non-toxic and does not interfere with the assay.

Q2: How does pH affect the solubility and stability of this compound?

A2: The chemical structure of this compound contains functional groups that may be ionizable. Therefore, its solubility and stability are likely to be pH-dependent. It is recommended to test the solubility and stability of this compound in a range of pH values relevant to your experiments. For some compounds, forming a salt (e.g., a hydrochloride salt) can significantly increase aqueous solubility.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Stock solutions of this compound in an organic solvent should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. A related ALDH2 activator is noted to be stable for up to 6 months at -80°C and 1 month at -20°C in its stock solution.

Q4: Can I expect this compound to be stable in my cell culture medium?

A4: The stability of this compound in complex biological media like cell culture medium can be variable and should be determined empirically. Components in the medium, such as proteins and enzymes, could potentially bind to or metabolize the compound. It is advisable to perform a stability study by incubating this compound in the cell culture medium for the duration of your experiment and measuring its concentration over time.

Q5: What is the mechanism of action of this compound?

A5: this compound is a highly selective, oral small molecule allosteric activator of Aldehyde Dehydrogenase 2 (ALDH2). ALDH2 is a mitochondrial enzyme that plays a key role in detoxifying endogenous and exogenous aldehydes. By activating ALDH2, this compound enhances the clearance of toxic aldehydes, which can reduce oxidative stress and cellular damage.

Signaling Pathway of ALDH2 Activation

The following diagram illustrates the general pathway affected by this compound.

G toxic_aldehydes Toxic Aldehydes (e.g., 4-HNE) aldh2 ALDH2 (Inactive/Basal State) toxic_aldehydes->aldh2 Substrate activated_aldh2 ALDH2 (Activated State) toxic_aldehydes->activated_aldh2 Enhanced Metabolism This compound This compound (FP-045) This compound->aldh2 Allosteric Activation detoxification Detoxification to Non-toxic Carboxylic Acids activated_aldh2->detoxification cellular_protection Cellular Protection (Reduced Oxidative Stress) detoxification->cellular_protection

How to mitigate potential cytotoxicity of ALDH2 activators in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cytotoxicity when using ALDH2 activators in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of ALDH2 and its activators?

Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for detoxifying various harmful aldehydes.[1][2] Its primary role is to metabolize acetaldehyde, a toxic byproduct of alcohol metabolism, into non-toxic acetate.[2] ALDH2 also plays a vital role in reducing cellular oxidative stress by eliminating endogenous aldehydes like 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), which are products of lipid peroxidation.[1][3] ALDH2 activators, such as Alda-1, are small molecules designed to enhance the enzymatic activity of ALDH2, thereby boosting the clearance of toxic aldehydes and protecting cells from oxidative damage.[4][5]

Q2: Are ALDH2 activators expected to be cytotoxic?

The primary mechanism of ALDH2 activation is cytoprotective. By reducing the accumulation of toxic aldehydes and reactive oxygen species (ROS), ALDH2 activation generally helps maintain cellular homeostasis and prevents cell death pathways like apoptosis and necroptosis.[3][4][6] Most research indicates that ALDH2 activators protect against cytotoxicity induced by various stressors rather than causing it.[4][6] However, like any small molecule, potential for cytotoxicity can arise from factors unrelated to the primary mechanism of action.

Q3: What are the potential indirect sources of cytotoxicity when using ALDH2 activators?

While ALDH2 activators themselves are generally not directly cytotoxic, unexpected cell death or reduced viability in experiments can often be attributed to the following:

  • High Concentrations: Exceeding the optimal concentration can lead to off-target effects, where the activator may interact with other cellular components, disrupting normal functions.

  • Solvent Toxicity: Many small molecules are dissolved in solvents like Dimethyl Sulfoxide (DMSO). At certain concentrations in the cell culture medium, DMSO itself can be toxic to cells.[7][8][9][10][11]

  • Metabolite Toxicity: Although less common, the metabolic breakdown of the activator by the cells could potentially produce toxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments. A concentration that is safe for one cell line may be toxic to another.[8]

Q4: How can co-treatment with antioxidants help in my experiments?

Co-treatment with antioxidants can serve two purposes. First, it can help mitigate any underlying oxidative stress in your cell model, creating a more stable baseline to observe the specific effects of the ALDH2 activator. Second, if the activator inadvertently causes a slight increase in ROS through off-target effects, an antioxidant could help neutralize this, clarifying the true impact of ALDH2 activation. N-acetylcysteine (NAC) is a commonly used antioxidant that replenishes intracellular glutathione (B108866) stores and directly scavenges free radicals.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of cell death observed after treatment with ALDH2 activator. 1. Activator concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations. A detailed protocol is provided below.
2. Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for sensitive cells, up to 0.5% for robust lines).[7][8][10] Always run a "vehicle-only" control (medium with the same amount of solvent but no activator).
3. Cell line is particularly sensitive. Some cell lines are inherently more sensitive to chemical treatments.[8] Consider using a more robust cell line if appropriate for your research question, or perform extensive optimization of concentration and exposure time.
4. Contamination of cell culture. Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the culture and thaw a new vial of cells.
Inconsistent results or lack of ALDH2 activation. 1. Sub-optimal activator concentration. The concentration may be too low to elicit a response. Use the dose-response curve data to select a concentration that provides activation without cytotoxicity.
2. Incorrect incubation time. Determine the minimum time required to achieve the desired effect. Test a time course (e.g., 6, 12, 24, 48 hours) to find the optimal exposure duration.
3. Degraded or impure activator. Purchase compounds from a reputable source. Follow manufacturer's instructions for storage to ensure stability. Prepare fresh dilutions for each experiment.
Unexpected changes in cellular metabolism not related to ALDH2. 1. Off-target effects of the activator. This is concentration-dependent. Use the lowest effective concentration possible. You can also perform a literature search for known off-target effects of your specific activator.
2. Activator is affecting cell proliferation. Even without causing cell death, the activator might slow down the cell cycle. Use a proliferation assay (e.g., Ki-67 staining or cell counting) in parallel with your primary endpoint measurement.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of an ALDH2 Activator using an MTT Assay

This protocol is used to establish a dose-response curve and identify the concentration range that is effective without being cytotoxic. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16]

Materials:

  • 96-well flat-bottom plates

  • Your cell line of interest

  • Complete culture medium

  • ALDH2 activator stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][16]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare Activator Dilutions: Prepare a series of dilutions of the ALDH2 activator in complete culture medium. A common approach is a logarithmic or semi-logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

  • Controls:

    • No-Treatment Control: Wells with cells in medium only.

    • Vehicle Control: Wells with cells in medium containing the highest concentration of the solvent (e.g., DMSO) used in your dilutions. This is crucial to test for solvent toxicity.[17]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared activator dilutions or control solutions. It is recommended to perform each treatment in triplicate.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[13][14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking the plate for 15 minutes.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the no-treatment control (set to 100% viability). Plot the percent viability against the log of the activator concentration to determine the IC50 (concentration that causes 50% inhibition of viability), if any.

Protocol 2: Antioxidant Co-treatment to Mitigate Oxidative Stress

This protocol can be used to assess if an antioxidant can mitigate any potential cytotoxicity or off-target oxidative effects. N-acetylcysteine (NAC) is used as an example.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC) stock solution

Procedure:

  • Follow steps 1-3 of Protocol 1 to seed cells and prepare activator dilutions.

  • Experimental Groups:

    • Control (medium only)

    • Vehicle Control (DMSO only)

    • ALDH2 Activator only (at a concentration found to be potentially cytotoxic from Protocol 1)

    • NAC only (at a pre-determined non-toxic concentration, e.g., 1-10 mM)[12]

    • ALDH2 Activator + NAC (co-treatment)

  • Treatment: Add the respective solutions to the wells. For co-treatment, you can pre-incubate with NAC for 1-2 hours before adding the ALDH2 activator, or add them simultaneously.

  • Incubation and Analysis: Follow steps 5-9 of Protocol 1 to complete the MTT assay and analyze the data. Compare the viability of the "ALDH2 Activator only" group to the "ALDH2 Activator + NAC" group to see if the antioxidant provides a protective effect.

Data Presentation

Table 1: Example Dose-Response Data for an ALDH2 Activator (Alda-1) on Cell Viability

Alda-1 Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100%
0 (Vehicle - 0.1% DMSO)1.230.0798.4%
11.240.0999.2%
101.210.0696.8%
251.150.0892.0%
500.980.1178.4%
1000.650.1052.0%

This table presents hypothetical data to illustrate the expected outcome of a dose-response experiment.

Table 2: Example Data for Antioxidant Co-treatment

Treatment GroupMean Absorbance (570 nm)Standard Deviation% Cell Viability
Control1.300.09100%
Alda-1 (100 µM)0.720.1255.4%
NAC (5 mM)1.280.0898.5%
Alda-1 (100 µM) + NAC (5 mM)1.100.1084.6%

This table presents hypothetical data showing the potential protective effect of an antioxidant against high-concentration activator treatment.

Visualizations

ALDH2_Pathway stress Cellular Stress (e.g., Oxidative Stress) aldehydes Toxic Aldehydes (e.g., 4-HNE) stress->aldehydes Induces ALDH2 ALDH2 aldehydes->ALDH2 Substrate for damage Mitochondrial Damage & Apoptosis aldehydes->damage Causes activator ALDH2 Activator (e.g., Alda-1) activator->ALDH2 Enhances Activity detox Detoxification (Conversion to non-toxic acids) ALDH2->detox Catalyzes ALDH2->damage Inhibits survival Cell Survival & Homeostasis detox->survival Promotes

Caption: ALDH2 signaling pathway in cytoprotection.

Experimental_Workflow start Start: Seed Cells in 96-well Plate prep Prepare Serial Dilutions of ALDH2 Activator start->prep treat Treat Cells with Dilutions and Controls prep->treat controls Prepare Controls: - No Treatment - Vehicle (Solvent) Only controls->treat incubate Incubate for Desired Duration (e.g., 24h) treat->incubate mtt Add MTT Reagent (Incubate 3-4h) incubate->mtt solubilize Solubilize Formazan Crystals (Add DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Viability vs. Control read->analyze end Determine Optimal Non-Toxic Concentration analyze->end

Caption: Workflow for optimizing activator concentration.

Troubleshooting_Workflow action_node action_node result_node result_node start Unexpected Cell Death Observed? vehicle_control Vehicle Control Shows Cytotoxicity? start->vehicle_control Yes dose_response Dose-Response Curve Performed? start->dose_response No vehicle_control->dose_response No action_solvent Lower Solvent Conc. (e.g., DMSO <0.1%) vehicle_control->action_solvent Yes concentration Using Lowest Effective Dose? dose_response->concentration Yes action_dose Perform Dose-Response Assay (Protocol 1) dose_response->action_dose No contamination Microbial Contamination Checked? concentration->contamination Yes action_lower_dose Reduce Activator Concentration concentration->action_lower_dose No action_culture Use Aseptic Technique & Check Cultures contamination->action_culture No res_ok Proceed with Optimized Conditions contamination->res_ok Yes res_solvent Problem Likely Solvent Toxicity action_solvent->res_solvent res_dose Problem Likely Concentration-Dependent action_dose->res_dose action_lower_dose->res_dose

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Measuring ALDH2 Activation in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges when measuring Aldehyde Dehydrogenase 2 (ALDH2) activation in tissue samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Sample Preparation

Q1: What is the recommended starting amount of tissue for homogenization?

A1: For many commercial colorimetric and fluorometric assay kits, a starting amount of 10-50 mg of tissue is recommended. This tissue should be homogenized in approximately 200 µL of ice-cold ALDH assay buffer. After homogenization, it is crucial to centrifuge the sample at high speed (e.g., 10,000-16,000 x g) for 10-20 minutes to remove insoluble material that could interfere with the assay.

Q2: My sample protein concentration is very low after extraction. How can I improve the yield?

A2: To improve protein yield, ensure that the homogenization is thorough. This can be achieved using a Teflon-Glass Potter-Elvehjem homogenizer.[1] Additionally, using a lysis buffer containing a protease inhibitor cocktail is essential to prevent protein degradation during the extraction process.[1] Some protocols also suggest a solubilization step with an extraction buffer after initial homogenization, followed by incubation on ice.

Q3: Can I store my tissue homogenates before running the assay?

A3: Yes, after centrifugation, the supernatant can be assayed immediately or aliquoted and stored at -80°C for future use. It is important to avoid repeated freeze-thaw cycles as this can lead to a decrease in enzyme activity.

Assay Performance & Data Interpretation

Q4: I am observing high background signal in my colorimetric/fluorometric assay. What could be the cause?

A4: High background signal can be caused by several factors:

  • Endogenous NADH: Tissue samples can contain endogenous NADH which will be detected by the assay, leading to a high background. To correct for this, it is recommended to run a parallel sample blank for each sample that omits the ALDH substrate (e.g., acetaldehyde). The reading from the sample blank can then be subtracted from the reading of the actual sample.

  • Interfering substances: Compounds in your sample or even in your compound library (if screening for modulators) may absorb light at the same wavelength as NADH, leading to interference.[2]

  • Other Dehydrogenases: The presence of other dehydrogenases in the tissue lysate could contribute to the signal. Using an immunocapture-based assay kit that specifically isolates ALDH2 can help to mitigate this issue.[3]

Q5: My ALDH2 activity readings are very low or undetectable.

A5: Low or undetectable ALDH2 activity could be due to several reasons:

  • Inactive Enzyme: Ensure that all reagents, especially the enzyme and substrates, have been stored correctly, typically at -20°C and protected from light. Avoid repeated freeze-thaw cycles. Some kits provide a positive control which should be run to validate the assay components.

  • Insufficient Enzyme Concentration: The protein concentration in your sample may be too low. You can try to concentrate your sample or load a higher volume of the lysate into the well.[4]

  • Substrate Inhibition: High concentrations of some aldehyde substrates can lead to substrate inhibition of ALDH2.[5] It is advisable to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.

  • Post-Translational Modifications (PTMs): The activity of ALDH2 can be significantly affected by PTMs such as phosphorylation, acetylation, and S-nitrosylation.[6][7][8] Depending on the nature of the modification, the enzyme's activity can be either activated or inhibited.[6][7] Consider the physiological state of your tissue source, as this can influence the PTM profile of ALDH2.

Q6: How can I be sure that the activity I'm measuring is specific to ALDH2 and not other ALDH isoforms?

A6: This is a critical point as tissue lysates contain multiple ALDH isoforms.[9] To ensure specificity for ALDH2:

  • Use a specific assay: Employ an immunocapture-based assay that uses an antibody to specifically pull down ALDH2 from the lysate before measuring its activity.[3]

  • Use specific substrates or inhibitors: While many aldehydes are substrates for multiple ALDHs, some fluorogenic substrates show relative specificity for certain isoforms.[10] Alternatively, you can use known inhibitors of other ALDH isoforms to minimize their contribution to the overall measured activity.

  • Gene Expression Analysis: Complement your activity assays with RT-qPCR to determine the relative expression levels of different ALDH isoforms in your tissue samples.[9]

Novel & Advanced Techniques

Q7: Are there methods to measure ALDH2 activity in a more physiologically relevant context, like in live cells?

A7: Yes, a novel technique called conditional metabolic labeling for enzymatic activity detection (cMLEAD) has been developed to monitor ALDH2 activity in live cells.[11][12][13][14][15] This method uses an azido-tagged acetaldehyde (B116499) that is metabolized by ALDH2, and the resulting product is incorporated into proteins, which can then be detected by fluorescence.[11][12][13][14][15] This approach is particularly useful for screening small-molecule modulators of ALDH2 in a cellular setting.[11][16]

Q8: Can ALDH2 activity be measured in vivo?

A8: Measuring ALDH2 activity in vivo is challenging but possible using advanced imaging techniques. Dynamic magnetic resonance spectroscopic imaging (MRSI) of hyperpolarized [1-13C]pyruvate has been used to indirectly measure ALDH2 activity in rat liver.[1] This method relies on the fact that ALDH2 activity influences the intracellular NADH pool, which in turn affects the conversion of pyruvate (B1213749) to lactate (B86563) that can be detected by MRSI.[1]

Data Presentation

Table 1: Summary of Key Quantitative Parameters for ALDH2 Activity Assays

ParameterTypical Value/RangeSource(s)Notes
Tissue Amount 10 - 50 mgSufficient for most colorimetric/fluorometric assays.
Homogenization Buffer Volume 200 µLPer 10-50 mg of tissue.
Centrifugation Speed 10,000 - 16,000 x gTo pellet insoluble debris.
Centrifugation Time 10 - 20 minutesAt 4°C.
Sample Storage Temperature -80°CFor long-term storage of lysates.
NADH Standard Concentration 0 - 10 nmole/wellFor generating a standard curve.
Wavelength for NADH detection 340 nm or 450 nm[1]340 nm for direct NADH absorbance, 450 nm for coupled colorimetric reactions.
ALDH2 Km for Acetaldehyde < 1 µM[17]ALDH2 has a high affinity for acetaldehyde.
Substrate Inhibition (Phenylacetaldehyde) Ki = 95 µM (ALDH1), 430 µM (ALDH2)[5]Demonstrates isoform differences in substrate inhibition.

Experimental Protocols

Protocol 1: General Procedure for ALDH2 Activity Assay in Tissue Homogenates (Colorimetric)

  • Sample Preparation:

    • Weigh 10-50 mg of fresh or frozen tissue.

    • Homogenize the tissue in 200 µL of ice-cold ALDH Assay Buffer.

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for the assay. The protein concentration of the supernatant can be determined using a standard protein assay.

  • Assay Procedure:

    • Prepare a standard curve using the provided NADH standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

    • Add 1-50 µL of the sample supernatant to a 96-well plate. Adjust the final volume to 50 µL with ALDH Assay Buffer.

    • For each sample, prepare a sample blank by adding the same amount of supernatant to another well but use an assay buffer that omits the acetaldehyde substrate.

    • Prepare a Reaction Mix containing ALDH Assay Buffer, ALDH Substrate Mix (containing acetaldehyde), and a probe that reacts with NADH to produce a colored product.

    • Add 50 µL of the Reaction Mix to each well containing the standard and samples.

    • Incubate the plate at room temperature, protected from light.[18]

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) at multiple time points or in a kinetic mode to determine the rate of the reaction.

  • Data Analysis:

    • Subtract the absorbance of the blank from the standards and samples.

    • Plot the NADH standard curve.

    • Calculate the ALDH2 activity in the samples based on the rate of NADH production, which is proportional to the change in absorbance over time. The activity is often expressed as mU/mg of protein.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay ALDH2 Activity Assay cluster_analysis Data Analysis tissue 1. Tissue Sample (10-50 mg) homogenize 2. Homogenize in Ice-Cold Assay Buffer tissue->homogenize centrifuge 3. Centrifuge (10k-16k x g) homogenize->centrifuge supernatant 4. Collect Supernatant (Tissue Lysate) centrifuge->supernatant plate 5. Add Lysate to 96-well Plate supernatant->plate reaction_mix 6. Add Reaction Mix (Substrate, NAD+, Probe) plate->reaction_mix incubate 7. Incubate at RT reaction_mix->incubate read 8. Measure Absorbance (e.g., 450 nm) incubate->read std_curve 9. Generate NADH Standard Curve read->std_curve calc_activity 10. Calculate ALDH2 Activity std_curve->calc_activity

Caption: Experimental workflow for measuring ALDH2 activity in tissue samples.

signaling_pathway cluster_upstream Upstream Regulation cluster_aldh2 ALDH2 Enzyme cluster_ptm Post-Translational Modifications cluster_activity Enzyme Activity PKC PKCε Phosphorylation Phosphorylation PKC->Phosphorylation SIRT3 SIRT3 Acetylation Acetylation SIRT3->Acetylation inhibits ALDH2 ALDH2 Activation Activation ALDH2->Activation PTM-dependent Inhibition Inhibition ALDH2->Inhibition PTM-dependent Phosphorylation->ALDH2 Acetylation->ALDH2 Nitrosylation S-Nitrosylation/ Nitration Nitrosylation->ALDH2

Caption: Regulation of ALDH2 activity by post-translational modifications (PTMs).

References

Identifying potential confounding factors in Mirivadelgat research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Mirivadelgat. The information is designed to help identify and address potential confounding factors in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (FP-045) is a first-in-class, orally available small molecule that acts as an allosteric activator of aldehyde dehydrogenase 2 (ALDH2).[1][2] ALDH2 is a mitochondrial enzyme responsible for the detoxification of various reactive aldehydes, including acetaldehyde (B116499) from ethanol (B145695) metabolism and endogenous aldehydes generated during oxidative stress.[3][4] By activating ALDH2, this compound is being investigated for its therapeutic potential in conditions associated with aldehyde toxicity and mitochondrial dysfunction, such as pulmonary hypertension associated with interstitial lung disease (PH-ILD).[5][6]

Q2: What are the known downstream effects of this compound-mediated ALDH2 activation?

Preclinical studies have shown that activation of ALDH2 by compounds like this compound can lead to a range of beneficial downstream effects, including:

  • Reduction of mitochondrial stress: By clearing toxic aldehydes, ALDH2 activation helps maintain mitochondrial integrity and function.[5][6]

  • Anti-inflammatory effects: ALDH2 activation has been shown to suppress inflammatory pathways.[5]

  • Anti-fibrotic activity: Preclinical data for this compound suggests it has disease-modifying activity on lung fibrosis.[5][6][7]

  • Improved cardiac and pulmonary function: In animal models of pulmonary hypertension, ALDH2 activation has been shown to be beneficial to heart and pulmonary artery function.[5][6][7]

Q3: What are the key parameters being assessed in the clinical trials for this compound?

The Phase 2 WINDWARD study for this compound in patients with PH-ILD is evaluating its safety and efficacy.[5][7][8] The primary endpoint is the change in pulmonary vascular resistance (PVR).[5][8] Other important parameters being monitored include exercise tolerance, heart function, and general well-being.[8]

Troubleshooting Guides

Unexpected Results in In Vitro ALDH2 Activity Assays

Issue: Lower or higher than expected ALDH2 activity after this compound treatment.

Potential CauseTroubleshooting Steps
Sub-optimal Assay Conditions - Temperature: Ensure all reagents are at room temperature before starting the assay. - pH: Verify the pH of the assay buffer is within the optimal range for ALDH2 activity. - Reagent Preparation: Prepare fresh reagent solutions, especially the substrate and NAD+.
Issues with Cell Lysate - Protease Inhibition: Add protease inhibitors to the lysis buffer to prevent ALDH2 degradation. - Homogenization: Ensure complete cell lysis to release mitochondrial ALDH2. - Protein Concentration: Accurately determine the total protein concentration in the lysate for normalization.
Substrate Specificity and Concentration - ALDH2 has a broad substrate specificity, oxidizing various aliphatic and aromatic aldehydes.[9] Ensure the substrate used is appropriate for ALDH2. - High substrate concentrations can lead to substrate inhibition.[9] Perform a substrate titration to determine the optimal concentration.
This compound Concentration and Incubation Time - Perform a dose-response curve to determine the optimal concentration of this compound for ALDH2 activation in your specific cell type. - Optimize the incubation time with this compound.
Genetic Variants of ALDH2 - Be aware of the potential for ALDH2 genetic variants (e.g., ALDH2*2) in cell lines, which can significantly impact enzyme activity.[10][11]
Confounding Factors in Cellular and Animal Models

Issue: Inconsistent or unexpected physiological responses to this compound in cell culture or animal models.

Potential Confounding FactorMitigation Strategies
Off-Target Effects - While this compound is described as a highly selective ALDH2 activator, the possibility of off-target effects should be considered.[2] - Include appropriate controls, such as treating cells with a structurally unrelated ALDH2 activator or using ALDH2 knockout/knockdown models to confirm that the observed effects are ALDH2-dependent.
Cellular Redox State - The baseline level of oxidative stress in your cells or animal model can influence the apparent efficacy of this compound, as ALDH2's primary role is to detoxify aldehydes produced during oxidative stress. - Characterize the baseline redox state of your experimental system.
Metabolic State of Cells/Animals - The metabolic state, including glucose availability and mitochondrial respiration rates, can impact ALDH2 activity and the overall response to this compound. - Standardize culture conditions and animal diet to ensure metabolic consistency.
Interaction with Other Signaling Pathways - ALDH2 activity can be modulated by other signaling pathways. - Be aware of potential crosstalk with pathways that are active in your experimental model.
Animal Model Specifics (for in vivo studies) - The choice of animal model for PH can significantly impact the results. Common models include monocrotaline-induced PH and chronic hypoxia models.[12][13] - Carefully select the model that best recapitulates the specific aspects of PH-ILD you are studying.

Experimental Protocols

ALDH2 Activity Assay (Colorimetric)

This protocol is a generalized procedure based on commercially available kits.[14]

Materials:

  • Cell or tissue lysate

  • ALDH2 Assay Buffer

  • Acetaldehyde (Substrate)

  • NAD+

  • Colorimetric Probe (e.g., WST-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Ensure to keep samples on ice.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample (cell or tissue lysate)

    • ALDH2 Assay Buffer

    • NAD+

  • Initiate Reaction: Add acetaldehyde to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature.

  • Data Analysis: Calculate the rate of change in absorbance over time. This rate is proportional to the ALDH2 activity in the sample. Normalize the activity to the total protein concentration of the sample.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts in this compound research.

Mirivadelgat_Mechanism_of_Action This compound This compound ALDH2 ALDH2 (inactive) This compound->ALDH2 activates Activated_ALDH2 ALDH2 (active) ALDH2->Activated_ALDH2 Nontoxic_Acids Non-toxic Carboxylic Acids Activated_ALDH2->Nontoxic_Acids Therapeutic_Effects Therapeutic Effects (e.g., Improved Pulmonary Function) Activated_ALDH2->Therapeutic_Effects leads to Toxic_Aldehydes Toxic Aldehydes (e.g., 4-HNE, Acetaldehyde) Toxic_Aldehydes->Activated_ALDH2 detoxified by Cellular_Damage Cellular Damage Toxic_Aldehydes->Cellular_Damage Mitochondrial_Stress Mitochondrial Stress Inflammation Inflammation Fibrosis Fibrosis Cellular_Damage->Mitochondrial_Stress Cellular_Damage->Inflammation Cellular_Damage->Fibrosis Experimental_Workflow_ALDH2_Activity cluster_sample_prep Sample Preparation cluster_assay ALDH2 Activity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture/ Animal Tissue Lysis Lysis and Homogenization Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Plate_Setup Plate Setup (Sample, Buffer, NAD+) Quantification->Plate_Setup Reaction_Initiation Add Substrate (Acetaldehyde) Plate_Setup->Reaction_Initiation Kinetic_Reading Kinetic Absorbance Reading Reaction_Initiation->Kinetic_Reading Calculate_Rate Calculate Rate of Absorbance Change Kinetic_Reading->Calculate_Rate Normalize Normalize to Protein Concentration Calculate_Rate->Normalize Compare Compare Treated vs. Control Normalize->Compare Confounding_Factors_Logic Unexpected_Result Unexpected Experimental Result Confounder1 Off-Target Effects Unexpected_Result->Confounder1 Confounder2 Cellular Redox State Unexpected_Result->Confounder2 Confounder3 ALDH2 Genetic Variants Unexpected_Result->Confounder3 Confounder4 Sub-optimal Assay Conditions Unexpected_Result->Confounder4 Troubleshooting Troubleshooting Strategy Confounder1->Troubleshooting Confounder2->Troubleshooting Confounder3->Troubleshooting Confounder4->Troubleshooting

References

Strategies to improve the bioavailability of oral ALDH2 activators in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral activators for Aldehyde Dehydrogenase 2 (ALDH2).

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical challenge for ALDH2 activators?

A1: Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged.[1][2][3] For an oral ALDH2 activator to be effective, it must be absorbed from the gastrointestinal (GI) tract and reach its primary site of action, the mitochondria within cells of various tissues. Many potent small-molecule ALDH2 activators are lipophilic and have low aqueous solubility, which is a major hurdle for oral administration.[4][5] Poor solubility leads to inadequate dissolution in GI fluids, resulting in low absorption, low bioavailability, and consequently, reduced therapeutic efficacy.[4][6]

Q2: What are the primary causes of low oral bioavailability for small-molecule ALDH2 activators?

A2: The primary reasons for low oral bioavailability can be categorized by the Biopharmaceutics Classification System (BCS) and generally include:

  • Low Aqueous Solubility: The compound does not dissolve sufficiently in the gut to be absorbed. This is a very common issue for newly developed chemical entities.[4][5][7]

  • Poor Intestinal Permeability: The compound dissolves but cannot efficiently cross the intestinal wall to enter the bloodstream. This can be due to molecular size, charge, or low lipophilicity.[7][8]

  • Extensive First-Pass Metabolism: After absorption, the drug is transported via the portal vein to the liver, where it can be heavily metabolized by enzymes (like Cytochrome P450s) before it ever reaches systemic circulation.[1][2][9] This "first-pass effect" can drastically reduce the amount of active drug.

Q3: What is the physiological role of ALDH2 and its key signaling pathways?

A3: Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for detoxifying various endogenous and exogenous aldehydes.[10][11][12] Its most well-known function is the oxidation of acetaldehyde (B116499), a toxic byproduct of alcohol metabolism, into non-toxic acetate.[10][13] ALDH2 also metabolizes reactive aldehydes generated during oxidative stress, such as 4-hydroxynonenal (B163490) (4-HNE).[10][11] By reducing aldehyde toxicity and oxidative stress, ALDH2 activation has protective effects in various diseases. It influences several downstream signaling pathways, including inhibiting apoptosis by modulating MAPK signaling and upregulating the Bcl-2/Bax ratio, and regulating cellular senescence via the SIRT1/p53 pathway.[10][14]

dot

G cluster_enzyme ALDH2 Action Ethanol (B145695) Ethanol Oxidative Stress Oxidative Stress 4-HNE 4-HNE Oxidative Stress->4-HNE Lipid Peroxidation ALDH2 ALDH2 (Mitochondrial Enzyme) Acetate (Non-toxic) Acetate (Non-toxic) ALDH2->Acetate (Non-toxic) Oxidation Carboxylic Acids Carboxylic Acids ALDH2->Carboxylic Acids MAPK MAPK Signaling ALDH2->MAPK Inhibits SIRT1 SIRT1/p53 Pathway ALDH2->SIRT1 Activates Acetaldehyde Acetaldehyde Acetaldehyde->ALDH2 4-HNE->ALDH2 Apoptosis Apoptosis MAPK->Apoptosis Promotes Senescence Senescence SIRT1->Senescence

Caption: ALDH2 signaling and detoxification pathway.

Troubleshooting Guides

Problem: My oral ALDH2 activator shows very low bioavailability in my mouse/rat model. Where do I start?

Solution: A systematic approach is needed to identify the root cause. Low bioavailability is typically due to poor solubility, low permeability, or high first-pass metabolism. The workflow below outlines a logical progression for troubleshooting.

dot

G start Low Oral Bioavailability Observed in Animal Model q_sol Is aqueous solubility < 10 µg/mL? start->q_sol sol_strat Focus on Solubility Enhancement: - Particle Size Reduction - Solid Dispersions - Lipid-Based Formulations - Cyclodextrin (B1172386) Complexation q_sol->sol_strat Yes q_perm Is Caco-2 permeability (Papp) low? q_sol->q_perm No retest Re-evaluate in vivo Pharmacokinetics sol_strat->retest perm_strat Focus on Permeability Enhancement: - Prodrug Approach - Permeation Enhancers q_perm->perm_strat Yes q_met Is the compound stable in liver microsomes/S9 fractions? q_perm->q_met No perm_strat->retest met_strat Address First-Pass Metabolism: - Nanoparticles for Lymphatic Uptake - Prodrug to mask metabolic sites - Structural Modification (MedChem) q_met->met_strat No q_met->retest Yes (Metabolism is not the issue) met_strat->retest

Caption: Workflow for troubleshooting low oral bioavailability.

Issue 1: Poor Aqueous Solubility

Q: My ALDH2 activator is poorly soluble. What formulation strategies can improve its dissolution?

A: Improving dissolution is the first step to enhancing absorption for poorly soluble compounds. Several effective strategies exist.[4][15]

StrategyMechanismKey AdvantagesCommon Issues
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[4][15][16]Broadly applicable; significant improvements with nanosizing.[4][15]Can lead to particle aggregation; potential for instability in amorphous regions.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility.[4][17]Can achieve significant supersaturation in the GI tract; well-established technology.Physically unstable (risk of recrystallization); requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion/microemulsion in the GI tract, keeping the drug in solution.[4][16][17]Can enhance lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[6]Potential for drug precipitation upon dilution; GI side effects with high surfactant load.
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[4][17]Forms a true solution; can improve stability.Limited to drugs that fit the cyclodextrin cavity; can be a high-cost excipient.
Issue 2: Poor Intestinal Permeability

Q: My compound's solubility is improved, but absorption remains low. How can I enhance its permeability across the intestinal wall?

A: If solubility is not the rate-limiting step, poor membrane permeability is the likely culprit.

  • Prodrug Approach: This is a highly effective strategy where the active drug molecule is chemically modified to create a more permeable, inactive "prodrug".[8][18][19] The prodrug crosses the intestinal membrane more efficiently due to increased lipophilicity. Once inside the body, enzymes cleave the modifying group to release the active parent drug.[8][18][19] For example, adding an alkyl ester to a carboxylic acid or hydroxyl group can significantly enhance permeability.[20]

Issue 3: High First-Pass Metabolism

Q: My in vitro tests show good solubility and permeability, but in vivo bioavailability is still poor. Could it be first-pass metabolism?

A: Yes, this is a classic sign of extensive first-pass metabolism in the gut wall and/or liver.[1][2]

  • Nanoparticle-Based Delivery Systems: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) can promote drug uptake into the intestinal lymphatic system.[6][17] The lymphatic system drains into the thoracic duct, which empties directly into the systemic circulation, thereby bypassing the portal circulation and the liver.[6] This can significantly reduce first-pass metabolism.

  • Structural Modification: If formulation strategies are insufficient, medicinal chemistry efforts may be required to modify the drug's structure to block sites of metabolic attack, though this represents a more significant development effort.[7]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of an ALDH2 activator formulation in rats.[21][22][23][24]

1. Animals and Acclimatization:

  • Use male Sprague-Dawley rats (250-300g).

  • House animals in controlled conditions (12h light/dark cycle, 22±2°C) for at least 7 days before the experiment.

  • Fast animals overnight (12-18 hours) before dosing, with free access to water.

2. Dosing:

  • Prepare the ALDH2 activator in the desired formulation (e.g., suspension in 0.5% methylcellulose, or a SEDDS formulation).

  • For the intravenous (IV) group (to determine absolute bioavailability), dissolve the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).

  • Administer the oral formulation via oral gavage at a typical dose (e.g., 10 mg/kg).

  • Administer the IV formulation via the tail vein (e.g., 1 mg/kg).

3. Blood Sampling:

  • Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital plexus at predetermined time points.

  • Typical Oral Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Typical IV Time Points: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect samples into heparinized tubes.

4. Plasma Processing and Analysis:

  • Centrifuge blood at 4,000 g for 10 minutes at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

  • Quantify the drug concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

5. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

dot

G acclimate 1. Animal Acclimatization (7 days) fast 2. Overnight Fasting acclimate->fast dose 3. Drug Administration (Oral Gavage / IV) fast->dose sample 4. Serial Blood Sampling dose->sample process 5. Plasma Separation sample->process analyze 6. LC-MS/MS Analysis process->analyze calc 7. PK Parameter Calculation analyze->calc

Caption: Experimental workflow for an in vivo PK study.

Protocol 2: In Vitro ALDH2 Activity Assay (Spectrophotometric)

This assay confirms that the formulated ALDH2 activator retains its biological activity.[25][26][27]

1. Reagents and Materials:

  • Recombinant human ALDH2 enzyme.

  • NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide).

  • Acetaldehyde (substrate).

  • Assay Buffer: Sodium pyrophosphate buffer (e.g., 50 mM, pH 9.0).

  • Test Compound (ALDH2 activator, dissolved in DMSO).

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

2. Procedure:

  • Prepare a reaction mixture in each well containing the assay buffer, ALDH2 enzyme (e.g., 0.1 µM), and NAD⁺ (e.g., 1 mM).

  • Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Alda-1).

  • Incubate the plate at room temperature for 10 minutes to allow the activator to bind to the enzyme.

  • Initiate the reaction by adding the substrate, acetaldehyde (e.g., 100 µM).

  • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. This measures the formation of NADH.

3. Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of activation against the concentration of the test compound.

  • Determine the EC50 (concentration for 50% of maximal activation) by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table presents illustrative pharmacokinetic data for a hypothetical "ALDH2 Activator A," comparing a simple suspension to an improved formulation such as a nanosuspension or a solid dispersion.

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)T½ (hr)
Aqueous Suspension 10150 ± 354.0980 ± 2105.2
Nanosuspension 10780 ± 1501.55100 ± 8506.1
Solid Dispersion 10950 ± 2001.06200 ± 11006.5
Intravenous (IV) 11200 ± 2500.082500 ± 4004.8

Data are presented as mean ± SD and are for illustrative purposes only.

Interpretation:

  • The Nanosuspension and Solid Dispersion formulations show a ~5-fold to 6-fold increase in the Area Under the Curve (AUC), indicating significantly improved overall drug exposure compared to the simple suspension.

  • The higher Cmax (peak concentration) and earlier Tmax (time to reach peak concentration) for the improved formulations suggest faster and more complete absorption.

  • Using the IV data, the absolute bioavailability (F%) can be calculated:

    • Suspension: F% = (980 / 2500) * (1 / 10) * 100 = 3.9%

    • Nanosuspension: F% = (5100 / 2500) * (1 / 10) * 100 = 20.4%

    • Solid Dispersion: F% = (6200 / 2500) * (1 / 10) * 100 = 24.8%

References

Troubleshooting guide for ALDH2 activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully perform aldehyde dehydrogenase 2 (ALDH2) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during ALDH2 activity assays in a question-and-answer format.

Q1: Why is my ALDH2 activity signal weak or undetectable?

A weak or absent signal is a frequent issue that can arise from several factors related to the enzyme, reagents, or the assay procedure itself.

Potential CauseRecommended Solution
Inactive or Low Enzyme Concentration Ensure proper sample preparation to maintain enzyme stability. Use fresh samples or samples stored correctly at -80°C to prevent degradation.[1][2] Increase the amount of sample (protein) in the well to see if the signal improves.[3] For purified enzyme assays, verify the activity of the enzyme stock.
Sub-optimal Assay Conditions Ensure the assay buffer is at room temperature before use.[4] Verify the pH of the reaction buffer is optimal for ALDH2 activity (typically pH 8.0-9.0).[5][6]
Reagent Issues Reconstitute lyophilized components (e.g., NAD+, substrate mix) correctly with the specified volume and type of solvent (e.g., ultrapure water or specific buffers).[4][7] Avoid repeated freeze-thaw cycles of reagents by preparing aliquots.[4] Ensure reagents are not expired and have been stored at the recommended temperatures.[1][7]
Incorrect Wavelength or Plate Type For colorimetric assays, use a clear 96-well plate and ensure the plate reader is set to the correct wavelength (e.g., 450 nm).[4] For fluorometric assays, use a black plate to minimize background.
Genetic Variation in Samples Be aware of the common ALDH2*2 genetic variant, especially in samples of East Asian descent, which results in significantly reduced or no enzyme activity.[8][9] This can lead to naturally low signals in certain samples.

Q2: What is causing high background in my assay?

High background can mask the true signal from ALDH2 activity, leading to inaccurate results.

Potential CauseRecommended Solution
Endogenous NADH in Samples Prepare a sample blank for each sample that includes all reaction components except the aldehyde substrate (e.g., acetaldehyde).[4][7] Subtract the reading of the sample blank from the sample reading.[4]
Contaminated Reagents Use high-purity water and reagents to prepare buffers and solutions. Ensure there is no microbial contamination.
Non-specific Reduction of the Probe Some compounds in the sample lysate may non-enzymatically reduce the detection probe. Running a sample blank can help correct for this.
Autohydrolysis of Substrate While less common with stable substrates like acetaldehyde (B116499), some aldehyde substrates may be unstable and break down, leading to non-enzymatic signal generation.

Q3: My results are inconsistent and not reproducible. What could be the cause?

Lack of reproducibility can stem from variations in pipetting, incubation times, or sample handling.

Potential CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique. When possible, prepare a master mix for the reaction components to minimize well-to-well variability.
Inconsistent Incubation Times For kinetic assays, ensure that the plate reader measures all wells at consistent time intervals. For endpoint assays, use a multichannel pipette to add the stop solution to all wells simultaneously.
Temperature Fluctuations Ensure the plate is incubated at a stable and consistent temperature as specified in the protocol. Avoid placing the plate in areas with drafts or temperature gradients.
Improper Sample Homogenization Ensure that tissue or cell samples are thoroughly homogenized to release the mitochondrial ALDH2. Incomplete lysis will lead to variable enzyme concentrations in the lysate.[10]
Repeated Freeze-Thaw Cycles Aliquot samples after initial processing to avoid repeated freeze-thaw cycles which can denature the enzyme and reduce its activity.[2]

Q4: The positive control is not working as expected.

A failing positive control indicates a problem with the assay reagents or procedure, not necessarily the samples.

Potential CauseRecommended Solution
Improper Reconstitution or Storage Ensure the positive control was reconstituted correctly, often in an assay buffer containing a stabilizer like glycerol, and stored at the recommended temperature (-20°C or -80°C).[4][7]
Expired or Degraded Reagents If the positive control fails, it is a strong indicator that other assay components (e.g., substrate, NAD+, developer) may also be compromised. Consider using a fresh kit or new reagents.[7]
Procedural Error Carefully review the assay protocol to ensure no steps were missed or altered.[4]

Experimental Protocols

Below is a generalized, detailed methodology for a colorimetric ALDH2 activity assay based on common commercial kits.

1. Reagent Preparation

  • ALDH Assay Buffer: Allow the buffer to warm to room temperature before use.

  • Substrate (e.g., Acetaldehyde): Prepare the substrate solution according to the manufacturer's instructions.

  • NAD+ Solution: Reconstitute lyophilized NAD+ with ultrapure water to the specified stock concentration. Aliquot and store at -20°C or -80°C.

  • Developer/Probe Solution: Reconstitute the lyophilized probe with the appropriate solvent (e.g., water or DMSO). Protect from light.

  • NADH Standard: Reconstitute lyophilized NADH with ultrapure water to create a stock solution (e.g., 1 mM). This will be used to generate a standard curve.

2. Sample Preparation

  • Cell Lysate:

    • Collect cells (e.g., 1 x 10^6) by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Homogenize the cells in 200 µL of ice-cold ALDH Assay Buffer.[4]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[4]

    • Collect the supernatant for the assay.

  • Tissue Homogenate:

    • Weigh approximately 50 mg of tissue.

    • Homogenize the tissue in 200 µL of ice-cold ALDH Assay Buffer.[4]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

    • Collect the supernatant for the assay.

3. Assay Procedure

  • NADH Standard Curve: Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate. Adjust the volume of each well to 50 µL with ALDH Assay Buffer.[4]

  • Sample Wells: Add your samples (e.g., 1-50 µL) to the wells. Adjust the final volume to 50 µL with ALDH Assay Buffer. For unknown samples, it is recommended to test several dilutions.[4]

  • Sample Blank Wells: For each sample, prepare a corresponding blank well containing the same amount of sample, but in the reaction mix, the substrate will be replaced with the assay buffer.[4]

  • Reaction Mix: Prepare a master reaction mix for all wells. For each reaction, the mix typically contains ALDH Assay Buffer, the developer/probe, and the ALDH substrate (e.g., acetaldehyde).[4] For the sample blank wells, prepare a separate mix without the substrate.

  • Initiate the Reaction: Add 50 µL of the appropriate Reaction Mix to each well. Mix gently.

  • Measurement:

    • Kinetic Assay: Immediately start measuring the absorbance at 450 nm at regular intervals (e.g., every 2-3 minutes) at room temperature, protected from light.[4]

    • Endpoint Assay: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light. Stop the reaction if a stop solution is provided and measure the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the absorbance of the 0 NADH standard from all other standard readings and plot the standard curve.

    • For each sample, subtract the absorbance of the sample blank from the final absorbance reading.

    • Calculate the change in absorbance over time for the kinetic assay.

    • Determine the amount of NADH produced in your samples by comparing their corrected absorbance values to the NADH standard curve.

    • Calculate ALDH2 activity, often expressed as nmol/min/mL or mU/mg of protein. One unit of ALDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 8.0 at room temperature.[4]

Quantitative Data

Table 1: Expected ALDH2 Activity in Various Samples

Sample TypeTypical Protein Concentration Range for AssayReference
HepG2 cell lysate0.06 – 0.5 mg/mL[11]
Human liver tissue extract60 - 250 µg/mL[11]
Rat liver tissue extract60 - 500 µg/mL[11]
Mouse liver tissue extract60 - 250 µg/mL[11]
HeLa cell lysateNo detectable activity[11]

Table 2: Kinetic Parameters of Human ALDH2 for Various Substrates

SubstrateK_m (µM)Reference
Acetaldehyde<1[12]
Propionaldehyde (B47417)~14 (assay concentration)[13]
Benzaldehyde (B42025)Substrate for ALDH3A1, weak for ALDH2[13]
all-trans-RetinalPotent inhibitor (Ki = 43 nM)[14]

Table 3: IC50 Values for Common ALDH2 Inhibitors

InhibitorIC50 ValueNotesReference
Daidzin~10 µM (in HUVECs)Isoflavone found in soy.[6]
Chloral1 to 10 µMFunctions as a competitive substrate.[15]
Disulfiram-An irreversible inhibitor, metabolites are active.[15]

Visual Guides

ALDH2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep 1. Sample Preparation (Cell Lysate/Tissue Homogenate) Add_Samples 4. Add Samples and Standards to Plate Sample_Prep->Add_Samples Reagent_Prep 2. Reagent Preparation (Buffer, NAD+, Substrate) Add_Reaction_Mix 5. Add Reaction Mix (Initiate Reaction) Reagent_Prep->Add_Reaction_Mix Standard_Curve 3. Prepare NADH Standard Curve Standard_Curve->Add_Samples Add_Samples->Add_Reaction_Mix Incubate 6. Incubate at Room Temperature Add_Reaction_Mix->Incubate Measure_Absorbance 7. Measure Absorbance (e.g., 450 nm) Incubate->Measure_Absorbance Calculate_Activity 8. Calculate ALDH2 Activity Measure_Absorbance->Calculate_Activity

Caption: General experimental workflow for an ALDH2 activity assay.

ALDH2_Reaction Acetaldehyde Acetaldehyde ALDH2 ALDH2 Enzyme Acetaldehyde->ALDH2 NAD NAD+ NAD->ALDH2 Acetate Acetate ALDH2->Acetate NADH NADH ALDH2->NADH Probe_Reduced Colored Product (Absorbance at 450 nm) NADH->Probe_Reduced reduces Probe_Oxidized Colorless Probe Probe_Oxidized->Probe_Reduced

Caption: Core enzymatic reaction and detection principle of a colorimetric ALDH2 assay.

Troubleshooting_Tree Start Assay Problem No_Signal No_Signal Start->No_Signal No/Low Signal High_Background High_Background Start->High_Background High Background Inconsistent_Results Inconsistent_Results Start->Inconsistent_Results Inconsistent Results Enzyme_Issue Enzyme Inactive? Check sample storage Increase sample amount Verify positive control No_Signal->Enzyme_Issue Check Enzyme Reagent_Issue Reagents Expired/Degraded? Reconstitute correctly Avoid freeze-thaw No_Signal->Reagent_Issue Check Reagents Protocol_Issue Incorrect Conditions? Check pH, temperature Verify wavelength No_Signal->Protocol_Issue Check Protocol Sample_Blank Sample_Blank High_Background->Sample_Blank Did you run a sample blank? Pipetting Pipetting Error? Use calibrated pipettes Prepare master mix Inconsistent_Results->Pipetting Check Technique Incubation Variable Conditions? Ensure stable temperature Consistent timing Inconsistent_Results->Incubation Check Conditions Subtract_Blank Subtract blank from sample reading Sample_Blank->Subtract_Blank Yes Run_Blank Run sample blank (no substrate) Sample_Blank->Run_Blank No

Caption: A decision tree for troubleshooting common ALDH2 assay problems.

References

Addressing variability in animal model response to Mirivadelgat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aldehyde dehydrogenase 2 (ALDH2) activator, Mirivadelgat, in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high inter-animal variability in the therapeutic response to this compound in our lung fibrosis model. What are the potential causes and how can we mitigate this?

A1: High variability is a common challenge in preclinical fibrosis models. Several factors can contribute to inconsistent responses to this compound:

  • Animal Strain and Genetics: Different mouse or rat strains can exhibit varied fibrotic responses and drug metabolism. For instance, in the bleomycin-induced lung fibrosis model, the extent of fibrosis can vary between strains. It is crucial to use a well-characterized and consistent animal strain throughout your studies.

  • Age and Sex: The age and sex of the animals can significantly impact the development of fibrosis and the therapeutic effect of a drug. Older animals may exhibit a more pronounced fibrotic response. Ensure that age and sex are consistent across all experimental groups.

  • Disease Model Induction: The method of disease induction (e.g., dose and administration route of bleomycin (B88199) or monocrotaline) is a critical source of variability. Standardize the induction protocol meticulously to ensure uniform initial injury.

  • Drug Formulation and Administration: Inconsistent formulation or administration of this compound can lead to variable drug exposure. Ensure the drug is properly solubilized and administered consistently (e.g., oral gavage technique, time of day).

  • Microbiome: The gut microbiome can influence inflammatory and fibrotic responses. Consider co-housing animals or using animals from the same vendor shipment to minimize microbiome-related variability.

Troubleshooting Steps:

  • Standardize Protocols: Review and strictly standardize all experimental procedures, from animal handling and housing to disease induction and drug administration.

  • Increase Sample Size: A larger sample size can help to overcome inherent biological variability and increase the statistical power of your study.

  • Monitor Drug Exposure: If possible, perform pharmacokinetic analysis on a subset of animals to ensure consistent drug exposure across different groups.

  • Refine Disease Model: Ensure your chosen animal model is appropriate for studying the specific aspects of fibrosis relevant to your research question. The bleomycin model, for instance, has an initial inflammatory phase followed by a fibrotic phase; the timing of this compound administration is crucial.[1][2]

Q2: We are not observing the expected improvement in cardiac function with this compound treatment in our pulmonary hypertension model. What could be the issue?

A2: A lack of efficacy in a cardiac model could stem from several factors related to the experimental setup and the specific parameters being measured:

  • Timing and Duration of Treatment: The therapeutic window for this compound may be specific to the stage of the disease. Initiating treatment too late in a model with established, severe cardiac remodeling might not reverse the damage. Consider initiating treatment earlier in the disease course.

  • Dose Selection: The dose of this compound may be suboptimal for the specific animal model and disease severity. A dose-response study is recommended to determine the optimal therapeutic dose.

  • Cardiac Function Assessment: The methods used to assess cardiac function (e.g., echocardiography, pressure-volume loop analysis) require technical expertise. Ensure that the personnel conducting these measurements are well-trained and that the procedures are standardized to minimize variability.

  • Animal Model Characteristics: The chosen animal model of pulmonary hypertension (e.g., monocrotaline-induced in rats, Sugen/hypoxia-induced) may have specific pathological features that are less responsive to ALDH2 activation. The monocrotaline (B1676716) model, for example, can have variable responses among different rat strains and even between individual animals.[3][4][5][6][7]

Troubleshooting Steps:

  • Verify Target Engagement: Confirm that this compound is activating ALDH2 in the cardiac tissue of your model. This can be done by measuring ALDH2 activity or downstream biomarkers like 4-hydroxy-2-nonenal (4-HNE) protein adducts.

  • Optimize Dosing Regimen: Conduct a pilot study with a range of doses and treatment durations to identify the most effective regimen.

  • Refine Cardiac Imaging and Hemodynamic Measurements: Review your protocols for echocardiography and/or PV loop analysis to ensure consistency and accuracy. Blinding the investigator performing the measurements to the treatment groups can reduce bias.

Q3: We are seeing inconsistent results in our biomarker analysis (ALDH2 activity, 4-HNE levels). What are the best practices for these assays?

A3: Inconsistent biomarker data often points to issues with sample collection, processing, or the assay itself.

  • Sample Handling: Tissues for ALDH2 activity assays and 4-HNE analysis should be collected and processed quickly and consistently. Snap-freezing tissues in liquid nitrogen immediately after collection and storing them at -80°C is crucial to preserve enzyme activity and prevent ex vivo modifications.

  • Assay Protocol: ALDH2 activity assays are sensitive to reaction conditions (e.g., temperature, pH, substrate concentration). Use a validated commercial kit or a well-established in-house protocol and ensure all steps are followed precisely.

  • Normalization: For tissue homogenates, ensure that protein concentration is accurately measured and used to normalize the ALDH2 activity or biomarker levels.

  • 4-HNE Adduct Measurement: 4-HNE is highly reactive. When measuring 4-HNE protein adducts by Western blot or ELISA, ensure that the antibodies are specific and that the detection methods are sensitive and within the linear range.

Troubleshooting Steps:

  • Standardize Sample Collection: Develop a strict and consistent protocol for tissue harvesting, processing, and storage.

  • Run Assay Controls: Include appropriate positive and negative controls in every assay to ensure its validity.

  • Validate Assay Performance: If using an in-house assay, validate its linearity, precision, and accuracy.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of ALDH2 activators. Note that some data may be from activators other than this compound (e.g., Alda-1, AD-9308) but are provided to illustrate the expected range of effects.

Table 1: Representative Dose-Response of ALDH2 Activators in Animal Models

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResultReference
AD-9308 Diet-induced obese mice20 mg/kg/day (oral)Body weight reductionSignificant decrease compared to vehicle[8]
AD-9308 Diet-induced obese mice60 mg/kg/day (oral)Body weight reductionMore pronounced decrease compared to low dose[8]
Alda-1 Thioacetamide-induced liver fibrosis in mice5 mg/kg (IP), twice weekly for 4 weeksReduction in liver fibrosis (collagen area %)Significant decrease in collagen deposition[9]
Alda-1 Bile duct ligation-induced liver fibrosis in mice10 mg/kg/day (IP) for 14 daysReduction in biliary infarcts and fibrosisSignificant decrease in infarct area and fibrosis[10]
Maprotiline Monocrotaline-induced PAH in rats10 mg/kg/day (IP) for 21 daysReduction in Right Ventricle Systolic Pressure (RVSP)Significant decrease in RVSP from ~44 mmHg to ~30 mmHg[7]

Table 2: Representative Pharmacokinetic Parameters of ALDH2 Activators in Rodents

CompoundAnimal ModelDose and RouteCmaxTmaxHalf-lifeReference
Nano-ART Mice10, 50, 100, 250 mg/kg (SC)Dose-dependent increaseNot specifiedSustained release over 14 days[11]
Alda-1 RatNot specifiedNot specifiedNot specifiedChallenges with bioavailability reported[8]
AD-9308 MouseNot specifiedNot specifiedNot specifiedWater-soluble with improved properties over Alda-1[12]

(Note: Specific pharmacokinetic data for this compound is not publicly available. The data for Nano-ART is provided as a general example of preclinical PK studies. The information on Alda-1 and AD-9308 highlights the importance of formulation and bioavailability for this class of drugs.)

Table 3: Representative Biomarker Modulation by ALDH2 Activators in Animal Models

CompoundAnimal ModelBiomarkerChange with TreatmentReference
Alda-1 Chronic heart failure in ratsALDH2 activity in heart tissueSignificantly increased compared to MI group[13]
Alda-1 Chronic heart failure in rats4-HNE levels in heart tissueSignificantly decreased compared to MI group[13]
Alda-1 Bile duct ligation in mice4-HNE adducts in liverDecreased from 14.1% to 2.2% of area[10]
AD-9308 Diabetic miceSerum 4-HNE levelsDose-dependent decrease[12]
Alda-1 Stroke model in rats4-HNE levels in cultured neuronsCompletely abolished the increase induced by oxygen-glucose deprivation[14]

Experimental Protocols

1. ALDH2 Activity Assay in Tissue Homogenates

This protocol is adapted from commercially available kits and published literature.[15][16]

  • Reagents:

    • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 9.5)

    • NAD+ solution (2.5 mM)

    • Acetaldehyde (B116499) substrate (10 µM)

    • Tissue homogenization buffer (e.g., containing protease inhibitors)

  • Procedure:

    • Homogenize fresh or snap-frozen tissue (e.g., heart, lung) in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, add the assay buffer, NAD+ solution, and the tissue supernatant (e.g., containing 94 µg of protein).

    • Initiate the reaction by adding the acetaldehyde substrate.

    • Monitor the increase in absorbance at 340 nm (due to NADH formation) every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the ALDH2 activity as the rate of NADH production per milligram of protein.

2. Hydroxyproline (B1673980) Assay for Collagen Quantification in Lung Tissue

This protocol is a standard method for assessing the degree of fibrosis.

  • Reagents:

    • Concentrated Hydrochloric Acid (HCl, ~12 M)

    • Chloramine T solution

    • p-Dimethylaminobenzaldehyde (DMAB) solution

    • Hydroxyproline standard

  • Procedure:

    • Lyophilize a known weight of lung tissue to determine the dry weight.

    • Hydrolyze the dried tissue in concentrated HCl at 120°C for 3 hours in a pressure-tight vial.

    • Neutralize the hydrolysate and dilute it with distilled water.

    • In a 96-well plate, add the diluted hydrolysate and a series of hydroxyproline standards.

    • Add Chloramine T solution to each well and incubate at room temperature.

    • Add DMAB solution and incubate at 60°C.

    • Measure the absorbance at 560 nm.

    • Calculate the hydroxyproline content in the samples based on the standard curve and express it as µg of hydroxyproline per mg of dry lung weight.

3. Echocardiography for Cardiac Function Assessment in Mice

This protocol outlines the general steps for performing echocardiography in mice to assess cardiac structure and function.

  • Equipment:

    • High-frequency ultrasound system with a small animal probe

    • Heated platform with ECG monitoring

    • Anesthesia system (e.g., isoflurane)

  • Procedure:

    • Anesthetize the mouse (e.g., with 1-2% isoflurane) and place it in a supine position on the heated platform.

    • Monitor heart rate and body temperature throughout the procedure.

    • Apply ultrasound gel to the shaved chest of the mouse.

    • Acquire parasternal long-axis (PLAX) and short-axis (PSAX) views of the heart.

    • From the PSAX view at the level of the papillary muscles, acquire M-mode images.

    • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thicknesses.

    • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).

4. Pressure-Volume (PV) Loop Analysis for Cardiac Hemodynamics in Rodents

PV loop analysis is the gold standard for assessing load-independent cardiac function.

  • Equipment:

    • Pressure-volume catheter

    • Data acquisition and analysis system

    • Anesthesia and surgical equipment

  • Procedure:

    • Anesthetize the rodent and perform a surgical procedure to insert the PV catheter into the left ventricle (e.g., via the right carotid artery or apical puncture).

    • Allow the animal to stabilize and record baseline PV loops.

    • Perform transient preload reduction by occluding the inferior vena cava to generate a family of PV loops.

    • Analyze the PV loops to determine hemodynamic parameters such as end-systolic pressure-volume relationship (ESPVR), end-diastolic pressure-volume relationship (EDPVR), stroke volume, and cardiac output.

Visualizations

ALDH2_Signaling_Pathway cluster_stress Cellular Stress cluster_aldehydes Toxic Aldehydes cluster_mitochondrion Mitochondrion cluster_downstream Cellular Outcomes Oxidative_Stress Oxidative_Stress 4HNE 4-HNE Oxidative_Stress->4HNE Ethanol_Metabolism Ethanol_Metabolism Acetaldehyde Acetaldehyde Ethanol_Metabolism->Acetaldehyde Detoxification Detoxification 4HNE->Detoxification Acetaldehyde->Detoxification ALDH2_inactive ALDH2 (inactive) ALDH2_active ALDH2 (active) ALDH2_inactive->ALDH2_active ALDH2_active->Detoxification catalyzes This compound This compound This compound->ALDH2_inactive activates Reduced_Oxidative_Damage Reduced Oxidative Damage & Inflammation Detoxification->Reduced_Oxidative_Damage Reduced_Fibrosis Reduced Fibrosis Reduced_Oxidative_Damage->Reduced_Fibrosis Improved_Cardiac_Function Improved Cardiac Function Reduced_Oxidative_Damage->Improved_Cardiac_Function

Caption: this compound activates ALDH2 to detoxify harmful aldehydes.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Strain, Age, Sex Matched) Baseline_Measurements Baseline Measurements (e.g., Echocardiography) Animal_Acclimation->Baseline_Measurements Disease_Induction Induce Disease Model (e.g., Bleomycin, Monocrotaline) Baseline_Measurements->Disease_Induction Randomization Randomize into Groups (Vehicle, this compound Doses) Disease_Induction->Randomization Treatment_Period Administer Treatment (Defined Duration and Frequency) Randomization->Treatment_Period In_Vivo_Endpoints In-Vivo Endpoints (Cardiac Function, Hemodynamics) Treatment_Period->In_Vivo_Endpoints Ex_Vivo_Endpoints Ex-Vivo Endpoints (Histology, Biomarkers) In_Vivo_Endpoints->Ex_Vivo_Endpoints Data_Analysis Statistical Analysis & Interpretation Ex_Vivo_Endpoints->Data_Analysis Troubleshooting_Tree Start High Variability or Lack of Efficacy Check_Model Review Animal Model & Induction Protocol Start->Check_Model Check_Drug Review Drug Formulation, Dose & Administration Start->Check_Drug Check_Endpoints Review Endpoint Measurement Protocols Start->Check_Endpoints Model_Consistent Model Consistent? Check_Model->Model_Consistent Drug_Consistent Drug Admin Consistent? Check_Drug->Drug_Consistent Endpoints_Consistent Endpoints Validated? Check_Endpoints->Endpoints_Consistent Refine_Model Standardize or Refine Disease Model Model_Consistent->Refine_Model No Consult_Literature Consult Literature for Model-Specific Issues Model_Consistent->Consult_Literature Yes Optimize_Dose Optimize Dosing Regimen & Formulation Drug_Consistent->Optimize_Dose No Consider_PKPD Consider PK/PD Study Drug_Consistent->Consider_PKPD Yes Validate_Assays Validate & Standardize Assay Protocols Endpoints_Consistent->Validate_Assays No Blinding_Randomization Implement Blinding & Randomization Endpoints_Consistent->Blinding_Randomization Yes

References

Validation & Comparative

Preclinical Showdown: ALDH2 Activator Demonstrates Potential in Pulmonary Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of an aldehyde dehydrogenase 2 (ALDH2) activator, a therapeutic class to which Mirivadelgat belongs, against a placebo in established animal models of pulmonary hypertension (PH). The data presented herein is from a peer-reviewed study on the ALDH2 activator Alda-1 and is used as a representative example of this mechanism of action due to the limited availability of specific preclinical data for this compound.

Pulmonary hypertension is a progressive disease characterized by high blood pressure in the pulmonary arteries, leading to right heart failure and death. Current therapies primarily focus on vasodilation, but novel disease-modifying agents are urgently needed. One promising therapeutic target is aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme that plays a crucial role in detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are implicated in oxidative stress and the pathophysiology of PH.[1] this compound (FP-045) is an investigational, orally bioavailable, first-in-class small molecule that activates ALDH2.[2][3] Preclinical data from Foresee Pharmaceuticals, the developer of this compound, suggests its disease-modifying potential in PH by reducing lung fibrosis, heart hypertrophy, and improving cardiac and pulmonary function.[2][3]

This guide summarizes key preclinical findings for the ALDH2 activator class in a widely used animal model of PH, providing insights into its therapeutic potential.

Efficacy in a Monocrotaline-Induced Pulmonary Hypertension Model

Activation of ALDH2 has been shown to be effective in a rat model of pulmonary hypertension induced by monocrotaline (B1676716) (MCT). The MCT model is a well-established non-clinical model that mimics many key aspects of human pulmonary arterial hypertension, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.[4][5]

In a representative study, treatment with the ALDH2 activator, Alda-1, demonstrated significant improvements in key hemodynamic and cardiac parameters compared to the placebo (vehicle-treated) group in MCT-induced PH rats.

Key Findings:
ParameterControl Group (No MCT)MCT + Placebo GroupMCT + Alda-1 Group
Right Ventricular Systolic Pressure (RVSP) (mmHg) ~25~55~30
Right Ventricular Hypertrophy Index (RVHI) ~0.25~0.50~0.30
Lung Tissue 4-HNE Level (relative) BaselineSignificantly IncreasedSignificantly Reduced vs. Placebo
Lung Tissue MDA Level (relative) BaselineSignificantly IncreasedSignificantly Reduced vs. Placebo

Note: The data presented are approximations derived from published graphical data for illustrative purposes.

These findings indicate that ALDH2 activation can significantly attenuate the development of pulmonary hypertension and right ventricular hypertrophy in this preclinical model. The reduction in the oxidative stress markers 4-HNE and malondialdehyde (MDA) in the lung tissue of Alda-1-treated animals further supports the proposed mechanism of action.[1]

Experimental Protocols

The following is a detailed methodology for a representative preclinical study evaluating an ALDH2 activator in a monocrotaline-induced pulmonary hypertension model.

Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (60 mg/kg).[6] Control animals receive a saline injection.

  • Treatment: The ALDH2 activator (e.g., Alda-1, 10 mg/kg/day) or a placebo (vehicle) is administered daily via intraperitoneal injection, starting from the day of MCT injection and continuing for a specified period (e.g., 28 days).[1]

Hemodynamic Assessment:

  • At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle to measure the Right Ventricular Systolic Pressure (RVSP) using a pressure transducer.[6]

Assessment of Right Ventricular Hypertrophy:

  • Following hemodynamic measurements, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S).

  • The weight of the RV and the LV+S is recorded.

  • The Right Ventricular Hypertrophy Index (RVHI), also known as the Fulton Index, is calculated as the ratio of RV weight to LV+S weight (RV/[LV+S]).[7]

Biochemical Analysis:

  • Lung tissue is collected and homogenized.

  • Levels of 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), markers of oxidative stress, are quantified using commercially available ELISA kits.[1]

Histological Analysis:

Signaling Pathway and Experimental Workflow

The therapeutic effect of ALDH2 activation in pulmonary hypertension is believed to be mediated through the reduction of oxidative stress. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

G cluster_0 Pathophysiology of Pulmonary Hypertension cluster_1 Therapeutic Intervention Oxidative Stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation 4-HNE Accumulation 4-HNE Accumulation Lipid Peroxidation->4-HNE Accumulation Endothelial Dysfunction Endothelial Dysfunction 4-HNE Accumulation->Endothelial Dysfunction Vascular Remodeling Vascular Remodeling Endothelial Dysfunction->Vascular Remodeling Pulmonary Hypertension Pulmonary Hypertension Vascular Remodeling->Pulmonary Hypertension This compound (ALDH2 Activator) This compound (ALDH2 Activator) ALDH2 ALDH2 This compound (ALDH2 Activator)->ALDH2 activates Detoxification of 4-HNE Detoxification of 4-HNE ALDH2->Detoxification of 4-HNE catalyzes Detoxification of 4-HNE->4-HNE Accumulation reduces G cluster_workflow Preclinical Experimental Workflow start Induction of PH (Monocrotaline) treatment Daily Treatment (this compound or Placebo) start->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring endpoint Endpoint Analysis (Day 28) monitoring->endpoint hemo Hemodynamic Measurement (RVSP) endpoint->hemo rvh RV Hypertrophy Assessment (Fulton Index) endpoint->rvh biochem Biochemical Analysis (4-HNE, MDA) endpoint->biochem histology Histological Examination endpoint->histology data Data Analysis and Comparison hemo->data rvh->data biochem->data histology->data

References

Comparative analysis of Mirivadelgat and other ALDH2 activators like Alda-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key activators of Aldehyde Dehydrogenase 2 (ALDH2): Mirivadelgat (FP-045), a clinical-stage investigational drug, and Alda-1, a widely used research tool. This analysis is based on publicly available preclinical and clinical data to inform research and development decisions.

Executive Summary

This compound and Alda-1 are both small molecule activators of ALDH2, a critical mitochondrial enzyme responsible for detoxifying endogenous and exogenous aldehydes. While both compounds enhance ALDH2 activity, they differ significantly in their developmental stage and the depth of publicly available quantitative data. This compound is a first-in-class oral therapeutic candidate currently in Phase 2 clinical trials for pulmonary hypertension associated with interstitial lung disease (PH-ILD).[1][2][3] In contrast, Alda-1 is a foundational research compound that has been instrumental in elucidating the therapeutic potential of ALDH2 activation but is not under clinical development.

Quantitative Data Comparison

Direct quantitative comparison of potency is challenging due to the limited public availability of the EC50 value for this compound. However, based on existing literature, a summary of key quantitative parameters is presented below.

ParameterThis compound (FP-045)Alda-1
Development Stage Phase 2 Clinical Trials[1][4][5]Research Compound
Mechanism of Action Allosteric activator[4]Agonist and chemical chaperone[6]
Potency (EC50) Not publicly available~6 µM (for acetaldehyde (B116499) metabolism)
In Vivo Efficacy Demonstrated in preclinical models of heart failure, pulmonary hypertension, and pulmonary fibrosis.[1][2]Reduces infarct size in cardiac ischemia models (e.g., 10 mg/kg in mice) and reverses alcoholic steatosis in mice.
Clinical Status Investigational New DrugNot applicable

Mechanism of Action

This compound (FP-045) is described as a potent, specific, and orally available allosteric activator of ALDH2.[4][7] Allosteric activation suggests that it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.

Alda-1 acts as both an agonist and a chemical chaperone for ALDH2.[6] It binds near the substrate entry tunnel of the enzyme, facilitating the conversion of aldehydes to their corresponding carboxylic acids. In the case of the common inactive variant ALDH2*2, Alda-1 can act as a structural chaperone, restoring its enzymatic function.[6]

Signaling Pathway and Experimental Workflow

To visualize the context of ALDH2 activation and the general process of evaluating activators, the following diagrams are provided.

ALDH2_Activation_Pathway cluster_stress Cellular Stress cluster_aldehydes Toxic Aldehydes cluster_mitochondrion Mitochondrion cluster_detoxification Detoxification Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation 4-HNE 4-HNE Lipid Peroxidation->4-HNE ALDH2 ALDH2 4-HNE->ALDH2 Acetaldehyde Acetaldehyde Acetaldehyde->ALDH2 Carboxylic Acids Carboxylic Acids ALDH2->Carboxylic Acids Activators Activators Activators->ALDH2 Activation This compound This compound Alda1 Alda1

ALDH2 Activation Pathway

ALDH2_Activator_Evaluation_Workflow Compound Synthesis\n and Screening Compound Synthesis and Screening In Vitro ALDH2\n Activity Assay In Vitro ALDH2 Activity Assay Compound Synthesis\n and Screening->In Vitro ALDH2\n Activity Assay Determination of EC50 Determination of EC50 In Vitro ALDH2\n Activity Assay->Determination of EC50 Cell-based Assays\n (e.g., cytotoxicity, aldehyde clearance) Cell-based Assays (e.g., cytotoxicity, aldehyde clearance) Determination of EC50->Cell-based Assays\n (e.g., cytotoxicity, aldehyde clearance) In Vivo Efficacy Studies\n (e.g., disease models) In Vivo Efficacy Studies (e.g., disease models) Cell-based Assays\n (e.g., cytotoxicity, aldehyde clearance)->In Vivo Efficacy Studies\n (e.g., disease models) Pharmacokinetic and\n Toxicological Studies Pharmacokinetic and Toxicological Studies In Vivo Efficacy Studies\n (e.g., disease models)->Pharmacokinetic and\n Toxicological Studies Clinical Trials Clinical Trials Pharmacokinetic and\n Toxicological Studies->Clinical Trials

ALDH2 Activator Evaluation Workflow

Experimental Protocols

In Vitro ALDH2 Activity Assay (Spectrophotometric Method)

This protocol is a generalized method based on common laboratory practices for measuring ALDH2 activity.

Objective: To determine the enzymatic activity of ALDH2 in the presence of an activator by measuring the rate of NADH production.

Materials:

  • Purified recombinant human ALDH2 enzyme

  • ALDH2 activator (e.g., this compound, Alda-1) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 100 mM sodium pyrophosphate, pH 9.0

  • Substrate: Acetaldehyde

  • Cofactor: NAD+

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the ALDH2 activator in the chosen solvent.

    • Prepare working solutions of acetaldehyde and NAD+ in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the ALDH2 enzyme to each well.

    • Add varying concentrations of the ALDH2 activator (or vehicle control) to the respective wells.

    • Add the NAD+ solution to all wells.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the acetaldehyde substrate to each well.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 340 nm.

    • Measure the absorbance at 340 nm every minute for a defined period (e.g., 10-20 minutes) to monitor the production of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance over time) for each concentration of the activator.

    • Plot the reaction velocity against the activator concentration to determine the EC50 value (the concentration of activator that elicits a half-maximal response).

Preclinical and Clinical Development

This compound (FP-045): Foresee Pharmaceuticals is actively developing this compound for PH-ILD and has initiated a Phase 2 clinical trial (WINDWARD study).[1][3] Preclinical data have demonstrated its potential as a disease-modifying agent in models of heart failure, pulmonary hypertension, and pulmonary fibrosis.[1][2] The company has also completed Phase 1 studies assessing its safety and pharmacokinetics.[4]

Alda-1: Alda-1 has been extensively studied in preclinical models for a wide range of conditions, including cardiac ischemia, alcoholic liver disease, and neurodegenerative disorders. These studies have established the proof-of-concept for ALDH2 activation as a therapeutic strategy. However, Alda-1 itself has not been advanced into clinical trials.

Conclusion

This compound represents the clinical translation of the therapeutic hypothesis validated by research tools like Alda-1. As a clinical-stage drug candidate, this compound has undergone rigorous preclinical and early clinical evaluation, positioning it as a potential first-in-class therapy for diseases driven by mitochondrial dysfunction and aldehyde toxicity. Alda-1 remains an invaluable tool for academic and preclinical research, enabling further exploration of the roles of ALDH2 in health and disease. The progression of this compound through clinical trials will be critical in determining the ultimate therapeutic utility of ALDH2 activation in human diseases.

References

A Preclinical Head-to-Head Comparison of Mirivadelgat and Inhaled Treprostinil in Animal Models of Pulmonary Hypertension and Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Therapeutic Candidates

As the landscape of therapies for pulmonary hypertension (PH) and associated interstitial lung diseases (ILD) evolves, a critical evaluation of novel investigational agents against established treatments is paramount for guiding future research and development. This guide provides a comparative overview of the preclinical data for mirivadelgat (FP-045), a first-in-class oral aldehyde dehydrogenase 2 (ALDH2) activator, and inhaled treprostinil (B120252), a prostacyclin analogue, in relevant animal models of pulmonary hypertension and fibrosis.

While direct head-to-head animal studies have not been published, this guide synthesizes available preclinical data from various studies to offer a comparative perspective on their mechanisms of action, efficacy in key animal models, and the experimental protocols utilized.

At a Glance: Comparative Efficacy in Animal Models

The following tables summarize the quantitative data from preclinical studies of an ALDH2 activator (as a proxy for this compound) and inhaled treprostinil in established animal models of pulmonary hypertension and pulmonary fibrosis.

Table 1: Efficacy in the Monocrotaline (B1676716) (MCT)-Induced Pulmonary Hypertension Rat Model

ParameterControlMCT + VehicleMCT + Alda-1 (ALDH2 Activator)Percent Improvement with ALDH2 Activator
Right Ventricular Systolic Pressure (RVSP) (mmHg)~2574.29 ± 5.2139.79 ± 4.17~58% reduction in the MCT-induced increase
Right Ventricular Hypertrophy Index (RVHI) (RV/LV+S)~0.30.68 ± 0.170.34 ± 0.12~100% reversal of the MCT-induced increase

Data for Alda-1, an ALDH2 activator, is used as a surrogate for this compound's potential preclinical efficacy.[1]

Table 2: Efficacy in the Hypoxia-Induced Pulmonary Hypertension Mouse Model

ParameterControl (Normoxia)HypoxiaHypoxia + Alda-1 (ALDH2 Activator)
Right Ventricular Systolic Pressure (RVSP) (mmHg)Not specifiedSignificantly IncreasedSignificantly Lowered vs. Hypoxia
Right Ventricular Free Wall Thickness (RVFWT)Not specifiedSignificantly IncreasedThinner vs. Hypoxia

Qualitative description of significant improvements observed with Alda-1 treatment.[2]

Table 3: Efficacy of Inhaled Treprostinil in the Sugen/Hypoxia-Induced Pulmonary Arterial Hypertension Rat Model

| Parameter | Sham | Su/Hx + Vehicle | Su/Hx + Inhaled Treprostinil (65 µg/kg, 4x daily) | Percent Improvement with Inhaled Treprostinil | |---|---|---|---| | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | ~20 | Doubled vs. Sham | Beneficially affected | Not specified | | Fulton Index (RV/LV+S) | Not specified | Doubled vs. Sham | Beneficially affected | Not specified | | Cardiac Output (CO) | Not specified | Decreased vs. Sham | Beneficially affected | Not specified |

The study noted that a higher dose of an inhaled treprostinil prodrug (TPIP) generally showed greater overall benefit.[3][4]

Table 4: Efficacy of Inhaled Treprostinil Prodrug in the Bleomycin-Induced Pulmonary Fibrosis Rat Model

ParameterSaline ControlBleomycin (B88199) + VehicleBleomycin + INS1009 (100 µg/kg)Percent Reduction in Bleomycin-Induced Increase
Lung Hydroxyproline (B1673980) Content (µ g/lung lobe)421673451~88%

INS1009 is an inhaled prodrug of treprostinil.[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and inhaled treprostinil are mediated through distinct signaling pathways.

This compound (ALDH2 Activator)

This compound is a highly selective oral small molecule allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme crucial for detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which accumulate during oxidative stress.[6] In pulmonary hypertension, increased oxidative stress leads to elevated 4-HNE levels, promoting pulmonary artery smooth muscle cell proliferation and migration, thus contributing to vascular remodeling.[1] By activating ALDH2, this compound enhances the clearance of these toxic aldehydes, mitigating oxidative stress-induced vascular remodeling.[1] Preclinical data have demonstrated this compound's disease-modifying activity on lung fibrosis, heart hypertrophy, and fibrosis, as well as pulmonary and cardiac function.[6][7]

ALDH2_Pathway Oxidative_Stress Oxidative Stress (e.g., in PH) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE) Lipid_Peroxidation->Reactive_Aldehydes Detoxification Aldehyde Detoxification Reactive_Aldehydes->Detoxification Vascular_Remodeling PASMC Proliferation & Migration (Vascular Remodeling) Reactive_Aldehydes->Vascular_Remodeling promotes ALDH2_inactive ALDH2 (inactive) ALDH2_active ALDH2 (active) This compound This compound (FP-045) This compound->ALDH2_active activates ALDH2_active->Detoxification catalyzes ALDH2_active->Vascular_Remodeling inhibits Reduced_Oxidative_Stress Reduced Oxidative Stress & Inflammation Detoxification->Reduced_Oxidative_Stress Amelioration Amelioration of Pulmonary Hypertension Reduced_Oxidative_Stress->Amelioration

This compound's Mechanism of Action.
Inhaled Treprostinil

Inhaled treprostinil is a stable analogue of prostacyclin (PGI2).[8] It exerts its effects primarily through activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[8] Binding to the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes vasodilation, inhibits platelet aggregation, and suppresses smooth muscle cell proliferation, addressing key pathological features of pulmonary arterial hypertension.[4]

Treprostinil_Pathway Treprostinil Inhaled Treprostinil IP_Receptor Prostacyclin (IP) Receptor Treprostinil->IP_Receptor binds to & activates Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation Anti_proliferation Inhibition of Smooth Muscle Proliferation PKA->Anti_proliferation Anti_aggregation Inhibition of Platelet Aggregation PKA->Anti_aggregation Therapeutic_Effects Therapeutic Effects in PAH Vasodilation->Therapeutic_Effects Anti_proliferation->Therapeutic_Effects Anti_aggregation->Therapeutic_Effects

Inhaled Treprostinil's Mechanism of Action.

Experimental Protocols

The following sections detail the methodologies employed in the key animal studies cited in this guide.

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This model is widely used to induce pulmonary hypertension characterized by vascular remodeling and right ventricular hypertrophy.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of PH: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).

  • Disease Progression: Pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling develop over 3-4 weeks.

  • Drug Administration (Alda-1): In the study cited, Alda-1, an ALDH2 activator, was administered to the rats. The exact dosage and route were not specified in the provided snippets but resulted in the effects detailed in Table 1.[1]

  • Key Endpoints Measured:

    • Right Ventricular Systolic Pressure (RVSP) via right heart catheterization.

    • Right Ventricular Hypertrophy Index (RVHI), also known as the Fulton Index (ratio of the right ventricle weight to the left ventricle plus septum weight).[1]

    • Pulmonary vascular remodeling assessed by histology.

Sugen/Hypoxia-Induced Pulmonary Arterial Hypertension in Rats

This model is considered to more closely mimic the pathology of human pulmonary arterial hypertension, including the formation of plexiform lesions.

  • Animal Model: Male Sprague-Dawley rats.[3][4]

  • Induction of PAH: A single subcutaneous injection of the VEGF receptor blocker Sugen 5416 (20 mg/kg) followed by exposure to chronic hypoxia (10% oxygen) for 3 weeks. The animals are then returned to normoxia for the duration of the treatment period.[3][4]

  • Drug Administration (Inhaled Treprostinil): Inhaled treprostinil was administered at a dose of 65 µg/kg four times daily for 5 weeks.[3][4]

  • Key Endpoints Measured:

    • Mean Pulmonary Arterial Pressure (mPAP) via right heart catheterization.

    • Fulton Index (RV/LV+S) to assess right ventricular hypertrophy.

    • Cardiac Output (CO).

    • Histopathological analysis of pulmonary artery wall thickness, muscularization, and vessel obliteration.[3][4]

Bleomycin-Induced Pulmonary Fibrosis in Rats

This model is a standard for inducing lung fibrosis to study the efficacy of anti-fibrotic agents.

  • Animal Model: Male Fischer 344 rats.[5]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (3.5-4.0 mg/kg).[5]

  • Drug Administration (Inhaled Treprostinil Prodrug): Daily inhalation of INS1009 (a treprostinil prodrug) at doses of 10, 30, or 100 µg/kg, starting 10 days after the bleomycin challenge and continuing until day 27.[5]

  • Key Endpoints Measured:

    • Lung hydroxyproline content, a biochemical marker of collagen deposition.

    • Histological assessment of subepithelial fibrosis.[5]

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Start->Animal_Model Disease_Induction Induce Disease (e.g., MCT or Su/Hx) Animal_Model->Disease_Induction Treatment_Groups Randomize into Treatment Groups (Vehicle, Drug A, Drug B) Disease_Induction->Treatment_Groups Drug_Administration Administer Treatment (e.g., Daily for 4 weeks) Treatment_Groups->Drug_Administration Endpoint_Assessment Assess Endpoints Drug_Administration->Endpoint_Assessment Hemodynamics Hemodynamics (RVSP, mPAP) Endpoint_Assessment->Hemodynamics RV_Hypertrophy RV Hypertrophy (Fulton Index) Endpoint_Assessment->RV_Hypertrophy Histology Histology (Vascular Remodeling) Endpoint_Assessment->Histology Data_Analysis Data Analysis & Comparison Hemodynamics->Data_Analysis RV_Hypertrophy->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

A Representative Preclinical Experimental Workflow.

Concluding Remarks

The available preclinical data suggest that both this compound (via ALDH2 activation) and inhaled treprostinil show promise in addressing key pathological features of pulmonary hypertension and pulmonary fibrosis in animal models. This compound's mechanism of targeting oxidative stress represents a novel approach with the potential for disease-modifying effects on cardiac and pulmonary fibrosis.[6][7] Inhaled treprostinil, a potent vasodilator with anti-proliferative and anti-fibrotic properties, has demonstrated efficacy in well-established models of pulmonary arterial hypertension and lung fibrosis.

It is important to note that the data for this compound's efficacy is primarily based on an ALDH2 activator, Alda-1, and further studies with this compound itself are needed to confirm these findings. Direct comparative studies in the same animal models would be invaluable for a more definitive head-to-head assessment. The ongoing Phase 2 WINDWARD trial of this compound in patients with PH-ILD will be crucial in translating these preclinical findings to the clinical setting.[6][7] This guide serves as a summary of the current preclinical landscape to inform the scientific community and stimulate further research in this critical area of drug development.

References

Validating the safety and tolerability profile of Mirivadelgat in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Mirivadelgat (FP-045), an investigational, first-in-class, oral small molecule activator of aldehyde dehydrogenase 2 (ALDH2), is currently under evaluation for its long-term safety and tolerability. As this compound is in the clinical development phase, long-term data is not yet available. The ongoing Phase 2 WINDWARD study is designed to provide crucial insights into its safety and efficacy profile in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD).

This guide offers a comparative perspective on the planned safety and tolerability assessments for this compound within the WINDWARD trial and the established long-term safety profile of inhaled treprostinil (B120252), the only approved treatment for PH-ILD.

Comparative Analysis of Safety and Tolerability

The following table summarizes the planned safety and tolerability endpoints for this compound from the WINDWARD trial and the observed long-term safety and tolerability of inhaled treprostinil from the INCREASE and its open-label extension (OLE) studies.

FeatureThis compound (FP-045)Inhaled Treprostinil
Study Population Adult subjects (18-85 years) with PH-ILD.Patients with PH-ILD.
Study Duration 16 weeks for the WINDWARD Phase 2 study.The INCREASE study was a 16-week trial, with a long-term open-label extension (OLE).
Primary Endpoint Mean change from baseline to week 12 in Pulmonary Vascular Resistance (PVR) assessed by right heart catheterization.Change from baseline in 6-minute walk distance (6MWD) at week 16.
Secondary Endpoints - Change in N-terminal pro-brain natriuretic peptide (NT-ProBNP) levels.- Change in 6-minute walk distance (6MWD).- Assessment of long-term prognostic risk factors.- Time to clinical worsening.- Change in NT-proBNP levels.
Reported Adverse Events Data not yet available from long-term studies. The WINDWARD study will evaluate the safety and efficacy.Common adverse events include cough, headache, dyspnea, dizziness, nausea, fatigue, and diarrhea.[1] In the long-term OLE, the rates of cough and headache were observed to decrease over time.[2][3]
Serious Adverse Events To be determined in ongoing and future clinical trials.The incidence of serious adverse events was similar between the treprostinil and placebo groups in the INCREASE trial.[4]
Discontinuation due to Adverse Events To be determined in ongoing and future clinical trials.In the INCREASE OLE, adverse events led to drug discontinuation in 22.3% of patients.[3][5][6]

Experimental Protocols

This compound: WINDWARD Phase 2 Study

The WINDWARD study is a multinational, double-blind, 3-arm, placebo-controlled Phase 2 trial designed to evaluate the safety and efficacy of this compound in adults with PH-ILD.[7]

Study Design:

  • Participants: Approximately 99 evaluable subjects (126 enrolled, assuming a 20% dropout rate) aged 18 to 85 years with a diagnosis of PH-ILD.[8] Subjects on stable treatment for their underlying lung disease are permitted.[8]

  • Intervention: Participants are randomized to one of two doses of oral this compound or a placebo, administered once daily for 16 weeks.[7]

  • Primary Outcome Measures: The primary endpoint is the mean change in Pulmonary Vascular Resistance (PVR) from baseline to week 12, as measured by right heart catheterization.[9]

  • Secondary Outcome Measures: Secondary endpoints include the change from baseline in NT-proBNP levels and the 6-minute walk distance (6MWD) at week 12.[7] The study will also assess various other markers of disease progression and patient-reported outcomes.[8]

  • Safety Assessments: The safety and tolerability of this compound will be monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.

Inhaled Treprostinil: INCREASE and OLE Studies

The INCREASE trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of inhaled treprostinil in patients with PH-ILD over 16 weeks.[1] The subsequent open-label extension (OLE) study provided long-term safety and efficacy data.[2][3]

Study Design:

  • Participants: Patients with PH-ILD.

  • Intervention: Inhaled treprostinil or placebo. In the OLE, all participants received inhaled treprostinil.[3]

  • Primary Outcome Measures: The primary endpoint of the INCREASE trial was the change in 6MWD at 16 weeks.[1]

  • Safety Assessments: Safety was assessed through the monitoring of adverse events, serious adverse events, and events leading to discontinuation.

Visualizations

This compound Signaling Pathway

This compound is an allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme.[7] ALDH2 plays a crucial role in detoxifying reactive aldehydes and reducing oxidative stress, which are implicated in the pathophysiology of cardiovascular and pulmonary diseases.[9]

Mirivadelgat_Signaling_Pathway cluster_stress Cellular Stress Reactive Aldehydes Reactive Aldehydes ALDH2 ALDH2 Reactive Aldehydes->ALDH2 Oxidative Stress Oxidative Stress Reduced Inflammation Reduced Inflammation Reduced Fibrosis Reduced Fibrosis Improved Mitochondrial Function Improved Mitochondrial Function This compound This compound This compound->ALDH2 activates Detoxification Detoxification ALDH2->Detoxification Detoxification->Oxidative Stress reduces

Caption: this compound activates ALDH2, leading to detoxification of reactive aldehydes and downstream beneficial effects.

WINDWARD Study Experimental Workflow

The workflow of the WINDWARD clinical trial is designed to rigorously assess the safety and efficacy of this compound.

WINDWARD_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (16 Weeks) cluster_assessment Assessment cluster_analysis Data Analysis Patient Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Assessment Baseline Assessment (RHC, 6MWD, NT-proBNP) Patient Screening->Baseline Assessment Randomization Randomization This compound Dose 1 This compound Dose 1 Randomization->this compound Dose 1 This compound Dose 2 This compound Dose 2 Randomization->this compound Dose 2 Placebo Placebo Randomization->Placebo Week 12 Assessment Week 12 Assessment (Primary Endpoint - PVR) This compound Dose 1->Week 12 Assessment Safety Monitoring Ongoing Safety Monitoring (AEs, Labs, Vitals) This compound Dose 1->Safety Monitoring This compound Dose 2->Week 12 Assessment This compound Dose 2->Safety Monitoring Placebo->Week 12 Assessment Placebo->Safety Monitoring Baseline Assessment->Randomization Week 16 Assessment Week 16 Assessment (Secondary Endpoints) Week 12 Assessment->Week 16 Assessment Data Analysis Data Analysis Week 16 Assessment->Data Analysis Safety Monitoring->Data Analysis

References

Assessing the specificity of Mirivadelgat for ALDH2 compared to other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mirivadelgat's activity and specificity for Aldehyde Dehydrogenase 2 (ALDH2) in the context of other aldehyde substrates and enzyme isoforms. It includes summaries of quantitative data, detailed experimental methodologies for assessing enzyme activator specificity, and visualizations of key pathways and workflows.

Introduction to this compound and ALDH2

This compound (FP-045) is a potent, orally available, small-molecule allosteric activator of Aldehyde Dehydrogenase 2 (ALDH2).[1][2] ALDH2 is a critical mitochondrial enzyme responsible for the detoxification of various toxic endogenous and exogenous aldehydes.[3][4] Under conditions of oxidative stress, lipid peroxidation leads to the formation of reactive aldehydes such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA).[4][5] These aldehydes can form adducts with proteins and DNA, leading to cellular damage and contributing to the pathology of numerous cardiovascular, metabolic, and fibrotic diseases.[5][6] By activating ALDH2, this compound enhances the clearance of these toxic aldehydes, thereby mitigating mitochondrial stress and protecting against cellular damage.[3][4]

Specificity Profile of this compound

This compound is described as a "highly selective" activator of ALDH2.[2] However, specific quantitative data from head-to-head comparisons of its activation potency against other ALDH isozymes (e.g., ALDH1A1, ALDH3A1) are not extensively detailed in publicly available literature.

To objectively assess the specificity of any ALDH2 activator, its potency (measured as an AC50 value—the concentration required for half-maximal activation) against the target enzyme is compared to its potency against other related isozymes. The ratio of these values provides a selectivity index.

Table 1: Representative Data for Assessing ALDH2 Activator Selectivity

The following table illustrates the typical data generated from a selectivity profiling study. Note: These are representative values for illustrative purposes and do not reflect actual experimental data for this compound.

Enzyme IsoformAC50 (nM)Selectivity Index (vs. ALDH2)
ALDH2 50 1x
ALDH1A1>10,000>200x
ALDH1B1>10,000>200x
ALDH3A1>10,000>200x

ALDH2 Substrate Specificity and Pathological Relevance

ALDH2 metabolizes a range of aldehydes, with a particularly high affinity for acetaldehyde (B116499) and toxic aldehydes generated during oxidative stress.[7] The enhanced clearance of these substrates via ALDH2 activation is the primary mechanism by which this compound is proposed to exert its therapeutic effects.

Table 2: Key Aldehyde Substrates of ALDH2 and Clinical Relevance

Aldehyde SubstrateOriginPathological Consequences of Accumulation
AcetaldehydeEthanol MetabolismDNA damage, protein adducts, increased cancer risk.
4-Hydroxynonenal (4-HNE)Lipid PeroxidationMitochondrial dysfunction, apoptosis, fibrosis, neurodegeneration.[6][7]
Malondialdehyde (MDA)Lipid PeroxidationBiomarker of oxidative stress, forms protein and DNA adducts, contributes to inflammation.[5][8]

Experimental Protocols

Assessing the specificity of an enzyme activator like this compound involves a multi-step process, from determining its potency on the primary target to profiling it against a panel of related enzymes.

Protocol 1: Determining Activator Potency (AC50) for ALDH2

This protocol determines the concentration of this compound required to achieve half-maximal activation of ALDH2.

  • Reagents and Materials:

    • Purified recombinant human ALDH2 enzyme.

    • ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).[9]

    • Cofactor: NAD⁺.

    • Substrate: Propionaldehyde or a specific fluorogenic substrate.[10]

    • This compound serial dilutions.

    • 96-well microplate (clear for colorimetric, black for fluorometric assays).

    • Spectrophotometer or fluorescence plate reader.

  • Procedure:

    • Add ALDH Assay Buffer, ALDH2 enzyme, and NAD⁺ to each well of the microplate.

    • Add serial dilutions of this compound or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the activator to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the aldehyde substrate.

    • Monitor the rate of NADH production. This can be measured by the increase in absorbance at 340 nm or through a coupled reaction where NADH reduces a probe to generate a colorimetric (450 nm) or fluorescent signal.[9][10]

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

  • Data Analysis:

    • Plot the reaction velocity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the AC50 value.

Protocol 2: Isozyme Selectivity Profiling

This protocol assesses the activity of this compound against other ALDH family members to quantify its specificity.

  • Reagents and Materials:

    • Purified recombinant human ALDH isozymes (e.g., ALDH1A1, ALDH1B1, ALDH3A1).

    • Appropriate substrates and cofactors for each isozyme (e.g., benzaldehyde (B42025) for ALDH3A1, NADP⁺ for some isozymes).[10]

    • This compound serial dilutions.

  • Procedure:

    • Repeat the potency assay described in Protocol 1 for each ALDH isozyme.

    • It is crucial to use substrate concentrations at or near the Michaelis constant (Km) for each specific enzyme to ensure sensitive detection of activation or inhibition.

  • Data Analysis:

    • Determine the AC50 (or IC50 if inhibition is observed) for each isozyme.

    • Calculate the Selectivity Index by dividing the AC50 value for the off-target isozyme by the AC50 value for ALDH2. A higher index indicates greater selectivity for ALDH2.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key processes for identifying and characterizing a specific ALDH2 activator and the signaling pathway it modulates.

G cluster_discovery Discovery & Profiling cluster_validation Validation hts High-Throughput Screen (HTS) primary_assay Primary Assay: ALDH2 Activation hts->primary_assay dose_response Dose-Response Curve & AC50 Determination primary_assay->dose_response selectivity Selectivity Panel: (ALDH1A1, ALDH3A1, etc.) dose_response->selectivity moa Mechanism of Action (Allosteric Activation) selectivity->moa lead Lead Candidate (e.g., this compound) moa->lead cellular Cell-Based Assays (Aldehyde Clearance) lead->cellular preclinical Preclinical Models (Disease-Specific) cellular->preclinical

Caption: Workflow for identifying and validating a specific ALDH2 activator.

G stress Oxidative Stress (e.g., Ischemia, Inflammation) lpo Lipid Peroxidation of Membranes stress->lpo hne Reactive Aldehydes (e.g., 4-HNE, MDA) lpo->hne damage Cellular Damage (Mitochondrial Dysfunction, Apoptosis, Fibrosis) hne->damage causes aldh2 ALDH2 (Mitochondrial Enzyme) hne->aldh2 metabolized by This compound This compound This compound->aldh2 activates detox Detoxification to Non-Toxic Acids aldh2->detox catalyzes detox->damage prevents

Caption: this compound's mechanism of action in the ALDH2 signaling pathway.

References

Validation of Biomarkers for Assessing Mirivadelgat Treatment Response in Pulmonary Hypertension Associated with Interstitial Lung Disease (PH-ILD): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers for assessing the treatment response of Mirivadelgat, an investigational oral ALDH2 activator, against the established therapy, inhaled treprostinil (B120252), in patients with Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD).

Introduction to this compound and the Role of Biomarkers

This compound (FP-045) is a first-in-class, oral, small-molecule allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme.[1][2] Developed by Foresee Pharmaceuticals, it is currently in Phase 2 clinical trials (WINDWARD study, NCT06475781) for the treatment of PH-ILD.[1][3][4] The proposed mechanism of action involves the modulation of mitochondrial stress, inflammation, and fibrosis, potentially offering a disease-modifying effect on both the pulmonary vasculature and the lung interstitium.[1][2]

Robust biomarker validation is critical for the clinical development of new therapies like this compound. Biomarkers provide objective measures of treatment efficacy, patient stratification, and disease progression. This guide focuses on the primary and key secondary biomarkers being evaluated in the clinical development of this compound and compares them with the established biomarkers for the approved PH-ILD therapy, inhaled treprostinil.

Comparative Analysis of Treatment Response Biomarkers

The following table summarizes the key biomarkers used to assess the efficacy of this compound and inhaled treprostinil in patients with PH-ILD. As the Phase 2 trial for this compound is ongoing, the data presented is based on the trial's primary and secondary endpoints.[1][3] The data for inhaled treprostinil is derived from the pivotal INCREASE clinical trial.[5][6][7]

BiomarkerThis compound (WINDWARD Trial Endpoint)Inhaled Treprostinil (INCREASE Trial Results)
Pulmonary Vascular Resistance (PVR) Primary Endpoint: Mean change from baseline to Week 12, assessed by Right Heart Catheterization (RHC).[1][3]Not the primary endpoint, but improvements in hemodynamics are an expected downstream effect of improved pulmonary vascular function.
6-Minute Walk Distance (6MWD) Secondary Endpoint: Mean change from baseline to Week 12.[1][2]Primary Endpoint: Least-squares mean difference of +31.12 meters in the change from baseline at Week 16 compared to placebo (p<0.001).[6][7]
N-terminal pro-brain natriuretic peptide (NT-proBNP) Secondary Endpoint: Mean change from baseline to Week 12.[1][2]NT-proBNP levels decreased by 15% from baseline in the treprostinil group, while they increased by 46% in the placebo group (treatment ratio 0.58, p<0.001).[6][7]
Forced Vital Capacity (FVC) Not a primary or secondary endpoint in the WINDWARD trial.A post-hoc analysis showed a placebo-corrected least squares mean improvement in FVC of 44.4 mL at week 16.[8]
Clinical Worsening A secondary endpoint defined by events such as death, hospitalization, disease progression, or need for new PH therapies.[3]The treprostinil group had fewer clinical worsening events (hazard ratio 0.61, p=0.04).[6]

Experimental Protocols

Detailed methodologies for the key biomarker assessments are crucial for the reproducibility and interpretation of clinical trial data.

Pulmonary Vascular Resistance (PVR) Measurement via Right Heart Catheterization (RHC)

Right Heart Catheterization is the gold standard for the diagnosis and hemodynamic assessment of pulmonary hypertension.

  • Patient Preparation: Patients are typically required to fast for 6-8 hours prior to the procedure. Local anesthesia is administered at the insertion site (commonly the femoral, jugular, or subclavian vein).

  • Procedure:

    • A pulmonary artery catheter (Swan-Ganz catheter) is inserted into a large vein and advanced through the right atrium and right ventricle into the pulmonary artery.

    • Pressures in the right atrium, right ventricle, and pulmonary artery are directly measured.

    • The balloon at the catheter tip is inflated to occlude a small pulmonary artery branch, allowing for the measurement of the pulmonary capillary wedge pressure (PCWP), which provides an estimate of left atrial pressure.

    • Cardiac output (CO) is measured, typically by the thermodilution method.

  • PVR Calculation: PVR is calculated using the following formula: PVR (Wood units) = (Mean Pulmonary Artery Pressure - Pulmonary Capillary Wedge Pressure) / Cardiac Output

6-Minute Walk Test (6MWT)

The 6MWT is a standardized test to assess functional exercise capacity.

  • Patient Preparation: Patients should wear comfortable clothing and shoes. Any prescribed medical devices, such as canes or supplemental oxygen, should be used as is customary for the patient. The test should be performed in a quiet, enclosed corridor with a flat, hard surface, with a minimum length of 30 meters marked with turnaround points.[9][10][11][12][13]

  • Procedure:

    • Baseline measurements of heart rate, blood pressure, and oxygen saturation (SpO₂) are recorded while the patient is resting.

    • The patient is instructed to walk as far as possible for 6 minutes, without running or jogging. They are permitted to slow down or stop if necessary.

    • Standardized phrases of encouragement are given at specific intervals.

    • The total distance walked in 6 minutes is recorded.

    • Heart rate and SpO₂ are monitored throughout the test, and the nadir SpO₂ is recorded.

    • At the end of the test, post-test heart rate, blood pressure, SpO₂, and the patient's perceived exertion (e.g., using the Borg scale) are recorded.

N-terminal pro-brain natriuretic peptide (NT-proBNP) Measurement

NT-proBNP is a cardiac biomarker released in response to myocardial stress and is typically measured from a blood sample using an enzyme-linked immunosorbent assay (ELISA).

  • Sample Collection and Preparation:

    • Whole blood is collected via venipuncture into a serum separator tube or a tube containing EDTA as an anticoagulant for plasma.

    • For serum, the blood is allowed to clot, followed by centrifugation to separate the serum. For plasma, the blood is centrifuged immediately.

    • The resulting serum or plasma is then used for the assay or stored at -20°C or -80°C for later analysis.[14][15]

  • ELISA Protocol (General Steps):

    • A 96-well microplate pre-coated with an antibody specific for NT-proBNP is used.

    • Patient samples, standards, and controls are added to the wells.

    • A second, enzyme-conjugated antibody that also binds to NT-proBNP is added, forming a "sandwich" complex.

    • The plate is washed to remove any unbound substances.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The intensity of the color, which is proportional to the amount of NT-proBNP in the sample, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[14][16]

    • The concentration of NT-proBNP in the patient sample is determined by comparing its absorbance to a standard curve.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound activates ALDH2, which is hypothesized to reduce oxidative stress and its downstream pathological effects in PH-ILD. One of the key pathways potentially modulated by ALDH2 is the Nrf2 antioxidant response pathway.

Mirivadelgat_Mechanism This compound This compound ALDH2 ALDH2 Activation This compound->ALDH2 Reactive_Aldehydes Detoxification of Reactive Aldehydes ALDH2->Reactive_Aldehydes Nrf2 Nrf2 Pathway Activation ALDH2->Nrf2 Mitochondrial_Stress Reduced Mitochondrial Oxidative Stress Reactive_Aldehydes->Mitochondrial_Stress Inflammation Reduced Inflammation Mitochondrial_Stress->Inflammation Fibrosis Reduced Fibrosis Mitochondrial_Stress->Fibrosis Antioxidant_Response Increased Antioxidant Response Elements Nrf2->Antioxidant_Response Antioxidant_Response->Mitochondrial_Stress Improved_Function Improved Pulmonary Vascular and Cardiac Function Inflammation->Improved_Function Fibrosis->Improved_Function

Caption: Proposed signaling pathway of this compound in PH-ILD.

Experimental Workflow for Biomarker Validation in a Clinical Trial

The following diagram illustrates a typical workflow for collecting and analyzing biomarker data in a clinical trial for a new PH-ILD therapeutic.

Biomarker_Workflow Patient_Recruitment Patient Recruitment (PH-ILD Diagnosis) Screening Screening & Baseline Assessment Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (e.g., Week 4, 8, 12) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Biomarker_Collection Biomarker Sample Collection Follow_Up->Biomarker_Collection RHC RHC (PVR) Biomarker_Collection->RHC Primary Blood_Draw Blood Draw (NT-proBNP) Biomarker_Collection->Blood_Draw Secondary Six_MWT 6MWT Biomarker_Collection->Six_MWT Secondary Data_Analysis Data Analysis and Comparison RHC->Data_Analysis Blood_Draw->Data_Analysis Six_MWT->Data_Analysis Results Evaluation of Treatment Efficacy Data_Analysis->Results

Caption: Clinical trial workflow for biomarker validation.

Conclusion

The validation of biomarkers is a cornerstone of modern drug development. For this compound, the ongoing WINDWARD trial will be pivotal in establishing the utility of PVR, 6MWD, and NT-proBNP as indicators of its treatment response in PH-ILD. The comparison with inhaled treprostinil, which has demonstrated significant improvements in 6MWD and NT-proBNP, sets a clear benchmark for efficacy. As data from the this compound trials become available, a more direct comparison of the magnitude of effect on these shared biomarkers will be possible, further informing the clinical community on its potential as a novel therapeutic for this debilitating disease. The exploration of additional exploratory biomarkers, such as those related to fibrosis and inflammation, may also provide deeper insights into the disease-modifying potential of this compound.

References

Mirivadelgat's Ripple Effect: A Comparative Analysis of Downstream Signaling Pathways in Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of Mirivadelgat, a novel aldehyde dehydrogenase 2 (ALDH2) activator, reveals its distinct downstream signaling effects compared to the established therapy, treprostinil (B120252). This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of pulmonary hypertension associated with interstitial lung disease (PH-ILD).

This compound, a first-in-class oral ALDH2 activator, is currently under investigation for the treatment of PH-ILD. Its primary mechanism involves the enhancement of ALDH2 enzymatic activity, a key player in detoxifying reactive aldehydes and mitigating mitochondrial stress. This action triggers a cascade of downstream signaling events that collectively contribute to its therapeutic potential. In contrast, treprostinil, a prostacyclin analogue, exerts its effects through a well-established pathway involving the activation of prostacyclin receptors and subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This guide will dissect and compare the downstream signaling pathways of these two agents, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Unraveling the Signaling Cascades: this compound vs. Treprostinil

The distinct primary mechanisms of this compound and treprostinil lead to the modulation of different intracellular signaling pathways. This compound's activation of ALDH2 has been shown to impact key pathways involved in inflammation, fibrosis, and apoptosis, namely the TGF-β/Smad, MAPK, and NF-κB signaling pathways. Treprostinil's elevation of cAMP primarily activates Protein Kinase A (PKA), which in turn influences various cellular processes including vasodilation and inhibition of smooth muscle cell proliferation.

This compound's Downstream Effects:

Activation of ALDH2 by agents like Alda-1, a research compound with a similar mechanism to this compound, has been demonstrated to:

  • Inhibit the TGF-β/Smad Pathway: ALDH2 activation has been shown to inhibit the transformation of cardiac fibroblasts into myofibroblasts by interfering with the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway. This is evidenced by the decreased expression of α-smooth muscle actin (α-SMA) and periostin.

  • Suppress the MAPK Pathway: Studies have indicated that ALDH2 activation can ameliorate cellular damage by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p38 MAPK sub-pathway.

  • Modulate the NF-κB Pathway: ALDH2 activation has been observed to inhibit the nuclear translocation of NF-κB p65, a key step in the activation of this pro-inflammatory signaling pathway.

  • Regulate Apoptosis: The activation of ALDH2 can influence the balance of pro- and anti-apoptotic proteins, leading to a decrease in the Bax/Bcl-2 ratio and subsequent reduction in apoptosis.

Treprostinil's Downstream Effects:

Treprostinil, as a prostacyclin analogue, primarily signals through the prostacyclin receptor (IP receptor), leading to:

  • Increased cAMP Levels: The core of treprostinil's mechanism is the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

  • Activation of PKA: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation Events: Activated PKA phosphorylates various downstream targets, resulting in vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation. Some studies suggest that treprostinil may also have indirect effects on pathways like TGF-β.

Quantitative Comparison of Downstream Signaling Effects

The following tables summarize the quantitative data from preclinical studies, illustrating the differential effects of ALDH2 activation (representative of this compound's action) and treprostinil on key signaling molecules.

This compound (via ALDH2 Activation) Parameter Measured Effect Experimental System
TGF-β/Smad PathwayPhosphorylated Smad2/3 levelsHuman Cardiac Fibroblasts
MAPK PathwayPhosphorylated p38 MAPK levelsMouse Tubular Epithelial Cells
NF-κB PathwayNuclear NF-κB p65 levelsHuman Umbilical Vein Endothelial Cells
ApoptosisBax/Bcl-2 ratioPancreatic Beta Cells
Treprostinil Parameter Measured Effect Experimental System
Prostacyclin PathwayIntracellular cAMP levelsHuman Pulmonary Arterial Smooth Muscle Cells
PKA PathwayPKA activityHuman Platelets
TGF-β PathwayTGF-β1 secretion↓ (in the presence of PDGF-BB)Human Pulmonary Arterial Smooth Muscle Cells

Visualizing the Molecular Pathways

To further elucidate the distinct mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the downstream signaling cascades of this compound and treprostinil.

Mirivadelgat_Signaling cluster_TGF TGF-β/Smad Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway This compound This compound ALDH2 ALDH2 This compound->ALDH2 activates Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE) ALDH2->Reactive_Aldehydes detoxifies p_Smad2_3 p-Smad2/3 ALDH2->p_Smad2_3 inhibits p_p38 p-p38 MAPK ALDH2->p_p38 inhibits NFkB NF-κB p65 (Nuclear Translocation) ALDH2->NFkB inhibits Bax_Bcl2 Bax/Bcl-2 ratio ALDH2->Bax_Bcl2 decreases Mitochondrial_Stress Mitochondrial Stress Reactive_Aldehydes->Mitochondrial_Stress induces Mitochondrial_Stress->p_p38 activates Mitochondrial_Stress->Bax_Bcl2 increases TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds TGF_beta_R->p_Smad2_3 phosphorylates Fibrosis Fibrosis p_Smad2_3->Fibrosis promotes Inflammation_Apoptosis Inflammation Apoptosis p_p38->Inflammation_Apoptosis Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Bax_Bcl2->Apoptosis

Caption: this compound activates ALDH2, leading to the inhibition of multiple downstream signaling pathways.

Treprostinil_Signaling cluster_effects Cellular Effects Treprostinil Treprostinil IP_Receptor Prostacyclin (IP) Receptor Treprostinil->IP_Receptor binds & activates Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation Inhibit_Proliferation Inhibition of Smooth Muscle Cell Proliferation PKA->Inhibit_Proliferation Inhibit_Platelet Inhibition of Platelet Aggregation PKA->Inhibit_Platelet

Safety Operating Guide

Lack of Public Disposal Information for Mirivadelgat

Author: BenchChem Technical Support Team. Date: December 2025

Specific disposal procedures and a Safety Data Sheet (SDS) for Mirivadelgat (also known as FP-045) are not publicly available at this time. As an investigational drug currently in clinical development by Foresee Pharmaceuticals, detailed safety and disposal protocols are typically confined to the research and clinical sites involved in its handling.[1][2][3][4][5][6]

For researchers, scientists, and drug development professionals, it is critical to adhere to established best practices for the disposal of research-grade pharmaceutical compounds. The following guide provides a general framework and procedural steps that should be followed. This information is based on standard laboratory safety and chemical handling protocols and should be adapted to comply with local, state, and federal regulations, as well as specific institutional guidelines.

General Disposal Procedures for Research-Grade Pharmaceutical Compounds

The proper disposal of pharmaceutical waste is essential to protect public health and the environment.[7] Improperly managed pharmaceutical waste can lead to environmental contamination and pose health risks.[7][8] The primary methods for disposing of chemical and pharmaceutical waste from laboratory settings involve segregation, proper containment, and disposal through a licensed hazardous waste contractor.

Step 1: Compound Classification and Segregation

Before disposal, the compound must be classified to determine the appropriate disposal pathway. This is typically based on information found in the Safety Data Sheet (SDS). Since an SDS for this compound is not publicly available, a conservative approach should be taken, treating it as a potentially hazardous substance.

  • Identify and Segregate: Keep the waste chemical separate from other waste streams. Do not mix with non-hazardous trash or pour it down the drain.[8]

  • Controlled Substances: If the compound is classified as a controlled substance, it must be disposed of according to specific national and institutional regulations, which may involve denaturing the substance to prevent misuse.[7][9]

  • Hazardous Characteristics: Evaluate the compound for characteristics such as toxicity, reactivity, corrosivity, and flammability. This information is typically found in the SDS.

Step 2: Packaging and Labeling

Proper packaging and labeling are crucial for the safe handling and disposal of chemical waste.

  • Use Appropriate Containers: Waste should be stored in chemically resistant, leak-proof containers with secure lids.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical(s), the concentration, and the date.

Step 3: Storage

Store the contained waste in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills from spreading.

Step 4: Disposal

Disposal of pharmaceutical waste must be handled by a licensed and certified hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures and contracts with waste disposal vendors.

  • Arrange for Pickup: Schedule a pickup for the waste with the EHS department or the designated waste contractor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Illustrative Data Presentation

The following table provides an example of the type of quantitative data that would typically be found in a Safety Data Sheet (SDS) for a research compound. This data is for illustrative purposes only and does not represent this compound.

ParameterValueSection in SDS
Acute Toxicity (Oral) LD50: >2000 mg/kg (Rat)Section 11
Aquatic Toxicity LC50: >100 mg/L, 96 hours (Fish)Section 12
Boiling Point Not DeterminedSection 9
Flash Point Not ApplicableSection 9
Solubility in Water < 1 mg/mLSection 9

General Experimental Workflow for Waste Neutralization (Illustrative Example)

For certain chemical wastes, a neutralization protocol may be required before disposal. The following is a generalized example of such a protocol. This is a hypothetical example and should not be attempted for this compound or any other compound without a validated protocol from a reliable source like an SDS or relevant literature.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a certified chemical fume hood.

  • Dilution: Slowly add the chemical waste to a large volume of cold water or a suitable solvent to dilute it.

  • Neutralization: While stirring, slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a weak acid for basic waste) until the pH is within the acceptable range for disposal (typically between 6 and 8).

  • Verification: Check the pH of the solution using a calibrated pH meter or pH strips.

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Identify Waste Compound B Consult Safety Data Sheet (SDS) A->B C Segregate into Waste Streams (e.g., Halogenated, Non-Halogenated, Aqueous) B->C D Select Appropriate Waste Container C->D E Label Container with Contents & Hazard Information D->E F Store in Designated Secure Area with Secondary Containment E->F G Contact Environmental Health & Safety (EHS) Office F->G H Schedule Waste Pickup with Licensed Contractor G->H I Complete Hazardous Waste Manifest H->I

Caption: General workflow for laboratory chemical waste disposal.

For this compound, researchers should directly contact their institution's Environmental Health and Safety office for guidance. They may also consider contacting the manufacturer, Foresee Pharmaceuticals, for specific handling and disposal information.

References

Essential Safety and Handling Protocols for Mirivadelgat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Mirivadelgat, an activator of aldehyde dehydrogenase 2. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper disposal of the compound.

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment for handling this compound is provided below. This information is compiled from the available Safety Data Sheet (SDS)[1].

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.EU Directive 89/686/EEC and EN 374[1]
Body Protection Fire/flame resistant and impervious clothing. Suitable protective clothing to avoid skin contact.N/A
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]N/A

Experimental Protocols: Handling and Disposal

The following procedural steps are derived from the Safety Data Sheet and represent best practices for the operational handling and disposal of this compound[1].

Handling:

  • Ventilation: Handle in a well-ventilated place. Ensure adequate ventilation to minimize exposure[1].

  • Avoid Contact: Avoid contact with skin and eyes. Do not breathe dust, mist, gas, or vapors[1].

  • Hygiene: Practice good industrial hygiene. Wash hands after handling and before breaks.

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge. Remove all sources of ignition[1].

  • Clothing: Wear suitable protective clothing[1]. Contaminated clothing should be removed and washed before reuse.

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place[1].

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials[1].

Spill Response:

  • Evacuation: Evacuate personnel to safe areas. Keep people away from and upwind of the spill[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[1].

  • Cleanup: Collect spillage. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[1]. Use spark-proof tools and explosion-proof equipment[1].

Disposal:

  • Environmental Discharge: Discharge into the environment must be avoided[1].

  • Collection: Collect and arrange for disposal. Keep the chemical in suitable and closed containers for disposal[1].

  • Regulations: Dispose of in accordance with appropriate local, state, and federal laws and regulations[1].

First-Aid Measures

Immediate first-aid measures are critical in the event of exposure[1].

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center.[1]

This compound Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Mirivadelgat_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receiving and Verification B Secure Storage (-20°C for powder) A->B Store as per SDS guidelines C Don PPE B->C Before handling D Weighing and Solution Preparation (in ventilated area) C->D E Experimental Use D->E Proceed with experiment F Decontamination of Work Area E->F Post-experiment G Waste Segregation and Collection F->G H Proper Disposal G->H Follow regulations

Standard laboratory workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。